Me-Tet-PEG8-Maleimide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C36H53N7O12 |
|---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C36H53N7O12/c1-29-39-41-36(42-40-29)31-4-2-30(3-5-31)28-38-33(45)9-12-48-14-16-50-18-20-52-22-24-54-26-27-55-25-23-53-21-19-51-17-15-49-13-10-37-32(44)8-11-43-34(46)6-7-35(43)47/h2-7H,8-28H2,1H3,(H,37,44)(H,38,45) |
InChI Key |
DPIXENUKPGJLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Me-Tet-PEG8-Maleimide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG8-Maleimide, a heterobifunctional linker critical in the field of bioconjugation and drug development. This document details the core characteristics of the molecule, presents its quantitative properties in a structured format, and offers detailed experimental protocols for its use.
Core Chemical Structure and Properties
This compound is a versatile crosslinker featuring three key components: a methyltetrazine moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide group. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy. The methyltetrazine group participates in an exceptionally fast and selective inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functionalized molecule. Concurrently, the maleimide group enables covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The hydrophilic PEG8 spacer enhances solubility in aqueous environments, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate.[1]
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Note: A placeholder image is used in the DOT script. A chemical drawing software would be used to generate the actual 2D structure image.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C36H53N7O12 | [2][3] |
| Molecular Weight | 775.86 g/mol | [2][3] |
| CAS Number | 2143968-05-0 | [2][3] |
| Purity | > 95% | [2][3] |
| Appearance | White/off-white solid or viscous liquid | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4][5] |
| Storage Conditions | -20°C, protect from moisture and light | [6] |
Functional Moieties and Their Reactivity
Methyltetrazine Moiety for Inverse-Electron Demand Diels-Alder (iEDDA) Reaction
The methyltetrazine group is a key component for bioorthogonal chemistry, reacting with strained alkenes like trans-cyclooctene (TCO) via an iEDDA cycloaddition. This reaction is notable for its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological media, including live-cell imaging. The methyl substitution on the tetrazine ring enhances its stability, particularly in aqueous solutions, compared to unsubstituted tetrazines.[7][8][9]
Maleimide Moiety for Thiol Conjugation
The maleimide group is a widely used thiol-reactive functional group in bioconjugation. It reacts with free sulfhydryl groups, such as those on cysteine residues of proteins and peptides, through a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. It is important to note that the maleimide group can undergo hydrolysis, especially at higher pH. The resulting ring-opened maleamic acid is no longer reactive with thiols.[10][11] Studies on N-substituted maleimides indicate that the stability is pH-dependent, with hydrolysis being more rapid at basic pH.[7][12]
The following diagram illustrates the dual reactivity of this compound.
Caption: Dual reaction pathways of this compound.
Experimental Protocols
Protocol for Thiol Conjugation (Maleimide Reaction)
This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Quenching Reagent: Cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules from the conjugate using an appropriate-sized SEC column or by dialysis against the conjugation buffer.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
-
The following diagram outlines the experimental workflow for the maleimide-thiol conjugation.
Caption: Workflow for Maleimide-Thiol Conjugation.
Protocol for Inverse-Electron Demand Diels-Alder (iEDDA) Reaction
This protocol provides a general guideline for reacting a tetrazine-functionalized molecule (prepared as in 3.1) with a TCO-containing molecule.
Materials:
-
Tetrazine-functionalized molecule (e.g., protein-Tet conjugate)
-
TCO-functionalized molecule
-
Reaction Buffer: PBS, pH 6.0-7.5.
Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in the reaction buffer.
-
-
iEDDA Reaction:
-
Mix the two solutions. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically used.
-
The reaction is generally very fast and can be complete within minutes to a few hours at room temperature. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by analytical techniques like HPLC or LC-MS.
-
-
Purification:
-
If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method such as SEC, affinity chromatography, or dialysis, depending on the nature of the conjugated molecules.
-
The logical relationship of the sequential conjugation is depicted below.
Caption: Sequential bioconjugation using this compound.
Applications in Research and Drug Development
This compound is a powerful tool for the construction of complex biomolecular architectures. Its applications are widespread and include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling and Imaging: Fluorophores or imaging agents functionalized with TCO can be attached to proteins for in vitro and in vivo tracking and visualization.
-
Development of Multi-functional Biotherapeutics: Different biomolecules, such as proteins, peptides, or oligonucleotides, can be linked together to create novel therapeutic agents with enhanced or combined functionalities.
-
Surface Functionalization: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors, diagnostics, and materials science.[1]
Conclusion
This compound offers a robust and efficient solution for advanced bioconjugation strategies. Its heterobifunctional nature, combined with the bioorthogonal reactivity of the methyltetrazine group and the well-established chemistry of the maleimide group, provides researchers and drug developers with a high degree of control over the construction of complex bioconjugates. The inclusion of a PEG8 spacer further enhances its utility by improving the solubility and biocompatibility of the final products. This technical guide provides the foundational knowledge and practical protocols to successfully implement this compound in a variety of research and development applications.
References
- 1. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 2. This compound | SiChem GmbH [shop.sichem.de]
- 3. This compound | SiChem GmbH [shop.sichem.de]
- 4. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]
- 5. DBCO-PEG8-Maleimide | BroadPharm [broadpharm.com]
- 6. nanocs.net [nanocs.net]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prolynxinc.com [prolynxinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Me-Tet-PEG8-Maleimide: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Me-Tet-PEG8-Maleimide, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and molecular imaging. This document details the core chemical reactions, provides structured data, outlines experimental protocols, and includes visualizations to facilitate a comprehensive understanding of this versatile molecule.
Core Mechanism of Action
This compound is a chemical linker featuring three key components: a methyl-tetrazine (Me-Tet) group, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide group. This unique combination allows for a dual-reaction mechanism, enabling the sequential or simultaneous conjugation of two different molecular entities.
Bioorthogonal Ligation via Methyl-Tetrazine
The methyl-tetrazine moiety participates in a highly specific and rapid bioorthogonal reaction known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This reaction occurs with a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO) derivative. The key features of this reaction are:
-
High Selectivity: The reaction is highly specific and does not interfere with native biological functional groups, making it ideal for use in complex biological systems.[3][4][5]
-
Rapid Kinetics: The iEDDA reaction between tetrazine and TCO is known for its exceptionally fast reaction rates, proceeding quickly under physiological conditions without the need for a catalyst.[3]
-
Biocompatibility: The reaction proceeds efficiently in aqueous environments and at physiological pH and temperature. The only byproduct of this ligation is nitrogen gas.[3]
This bioorthogonal "click chemistry" is extensively used for applications such as in vivo imaging, targeted drug delivery, and the construction of complex biomolecular architectures.
Thiol-Specific Conjugation via Maleimide
The maleimide group is a well-established reactive handle for covalent modification of biomolecules containing free sulfhydryl (thiol) groups, which are typically found in the side chains of cysteine residues in proteins and peptides.[6][7][8] The mechanism involves a Michael addition reaction where the thiol group attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable thioether bond.[9][10]
Key considerations for the maleimide-thiol conjugation include:
-
pH Dependence: The reaction is most efficient at a pH range of 6.5-7.5.[6] Below this range, the thiol group is less nucleophilic, and above this range, the maleimide group can undergo hydrolysis, rendering it inactive.[11]
-
Specificity: At the optimal pH range, the maleimide group shows high selectivity for thiol groups over other nucleophilic functional groups present in biomolecules.[8]
-
Stability: The resulting thioether bond is generally stable.[9] However, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols.[8] Strategies to improve stability, such as hydrolysis of the succinimide ring, can be employed.
Data Summary
The following table summarizes key quantitative parameters relevant to the reactions of this compound. Please note that specific values can vary depending on the reaction partners and conditions.
| Parameter | Tetrazine-TCO Reaction (iEDDA) | Maleimide-Thiol Reaction (Michael Addition) |
| Reaction Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ (typical for fast tetrazines) | 10² - 10³ M⁻¹s⁻¹ |
| Optimal pH | 4.0 - 7.4 | 6.5 - 7.5 |
| Recommended Molar Ratio (Linker:Target) | 1:1 to 10:1 | 10:1 to 20:1 (for proteins)[6][9][10] |
| Reaction Time | Minutes to a few hours | 1 - 4 hours at room temperature or overnight at 4°C[9][10] |
| Byproducts | Nitrogen gas (N₂) | None |
| Bond Type | Covalent (dihydropyridazine) | Covalent (thioether)[9] |
Experimental Protocols
This section provides generalized protocols for the two primary conjugation reactions involving this compound. Optimization is recommended for each specific application.
Protocol for Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating this compound to a thiol-containing protein (e.g., an antibody).
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[6]
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Anhydrous DMSO or DMF to dissolve the linker.[6]
-
Purification system (e.g., size exclusion chromatography, dialysis).[9]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[6] If using DTT, it must be removed before adding the maleimide linker, typically by dialysis or a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[6]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted linker and byproducts using size exclusion chromatography, dialysis, or another suitable purification method.[9]
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol for Tetrazine-TCO Bioorthogonal Ligation
This protocol describes the conjugation of a this compound-modified molecule to a TCO-containing molecule.
Materials:
-
This compound conjugated molecule (from Protocol 3.1)
-
TCO-containing molecule
-
Reaction Buffer: PBS or other aqueous buffer at physiological pH.
Procedure:
-
Reactant Preparation:
-
Dissolve both the tetrazine-modified molecule and the TCO-modified molecule in the reaction buffer.
-
-
Ligation Reaction:
-
Mix the two components, typically at a near 1:1 molar ratio, though a slight excess of one component can be used to drive the reaction to completion.
-
The reaction is typically rapid and can be complete within minutes to a few hours at room temperature.
-
-
Purification (if necessary):
-
If one of the reactants was used in a significant excess, purification may be required to remove the unreacted component. This can be achieved through methods appropriate for the molecules involved (e.g., chromatography, dialysis).
-
-
Analysis:
-
Confirm the formation of the desired conjugate using techniques such as SDS-PAGE, mass spectrometry, or fluorescence (if one of the components is fluorescent).
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: Dual reaction mechanism of this compound.
Caption: General experimental workflow for dual conjugation.
Caption: Application in targeted drug delivery (ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. confluore.com [confluore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
Me-Tet-PEG8-Maleimide molecular weight and formula
An In-depth Technical Guide to Me-Tet-PEG8-Maleimide
This guide provides detailed information on the physicochemical properties and a generalized experimental workflow for the application of this compound, a heterobifunctional crosslinker essential in the fields of bioconjugation and drug development.
Core Properties of this compound
This compound is a valuable tool for researchers, featuring a methyltetrazine group for bioorthogonal reactions and a maleimide group for thiol-specific conjugation.[1] These reactive moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 775.86 g/mol | [2][3] |
| Chemical Formula | C₃₆H₅₃N₇O₁₂ | [2][3] |
| CAS Number | 2143968-05-0 | [2][3][4] |
| Purity | > 95% | [2][3] |
Experimental Protocol: A Generalized Workflow for Bioconjugation
The following section outlines a typical experimental workflow for the use of this compound in conjugating a thiol-containing molecule (e.g., a protein or peptide) to a trans-cyclooctene (TCO)-modified molecule.
Materials
-
This compound
-
Thiol-containing protein (e.g., antibody with reduced disulfide bonds) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
TCO-modified molecule of interest
-
Reaction buffers (e.g., amine-free buffers such as PBS or HEPES)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure
-
Thiol-Maleimide Reaction:
-
Dissolve the thiol-containing protein in the reaction buffer.
-
Add a molar excess of this compound to the protein solution. The exact molar ratio should be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a quenching reagent to consume any unreacted maleimide groups.
-
-
Purification of the Intermediate:
-
Remove the excess linker and quenching reagent from the protein-PEG-tetrazine conjugate using a suitable purification method like size-exclusion chromatography or dialysis.
-
-
Bioorthogonal Tetrazine-TCO Ligation:
-
Add the TCO-modified molecule to the purified protein-PEG-tetrazine conjugate.
-
The inverse electron-demand Diels-Alder reaction (iEDDA) will proceed rapidly at room temperature.
-
Allow the reaction to proceed for 30-60 minutes.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted TCO-modified molecule.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.
References
Me-Tet-PEG8-Maleimide: A Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2143968-05-0
This in-depth technical guide provides a comprehensive overview of Me-Tet-PEG8-Maleimide, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and molecular imaging. This document details the linker's core attributes, experimental protocols for its key reactions, and relevant quantitative data to inform experimental design and application.
Core Compound Specifications
This compound is a molecule composed of three key functional components: a methyltetrazine (Me-Tet) moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide group. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy.
| Property | Value | Source |
| CAS Number | 2143968-05-0 | [1][2] |
| Molecular Formula | C36H53N7O12 | |
| Molecular Weight | 775.86 g/mol | [1] |
| Purity | > 95% | [1] |
Key Functional Moieties and Their Applications
The utility of this compound stems from the distinct reactivity of its terminal functional groups, enabling precise control over the assembly of complex biomolecular conjugates.
-
Methyltetrazine (Me-Tet) Group: This moiety participates in a highly efficient and selective bioorthogonal reaction known as the inverse electron demand Diels-Alder (iEDDA) reaction. It rapidly and specifically reacts with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives, forming a stable covalent bond. This reaction is exceptionally fast, proceeds under physiological conditions without the need for a catalyst, and is orthogonal to most biological functional groups, making it ideal for in vivo applications.
-
Maleimide Group: The maleimide group is a well-established thiol-reactive moiety. It selectively reacts with sulfhydryl groups (thiols) present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG spacer imparts several beneficial properties to the linker and the resulting conjugate. It increases the overall hydrophilicity and solubility of the molecule in aqueous buffers. Furthermore, the flexible PEG chain provides steric separation between the conjugated biomolecules, which can help to preserve their native structure and function.
Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing biomolecule, such as a protein with an accessible cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5. Degas the buffer prior to use.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds if necessary.
-
Quenching reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide linker, typically by dialysis or a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the tetrazine moiety is light-sensitive.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent with a final concentration of 2-5 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent from the protein conjugate using SEC or dialysis. The choice of method will depend on the size of the protein and the linker.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).
-
Figure 1: Experimental workflow for maleimide-thiol conjugation.
Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This protocol describes the conjugation of the methyltetrazine moiety of a this compound-modified biomolecule with a trans-cyclooctene (TCO)-containing molecule.
Materials:
-
This compound-conjugated biomolecule (from Protocol 1)
-
TCO-functionalized molecule (e.g., TCO-modified antibody, TCO-fluorescent dye)
-
Reaction Buffer: PBS, HEPES, or cell culture media at a physiological pH.
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound-conjugated biomolecule and the TCO-functionalized molecule in the reaction buffer to their desired final concentrations.
-
-
iEDDA Reaction:
-
Combine the two reactant solutions. A 1.1 to 2-fold molar excess of one reactant is often used to ensure complete consumption of the other.
-
The reaction is typically rapid and can proceed at room temperature or 37°C. Incubation times can range from a few minutes to a few hours, depending on the concentrations and the specific TCO derivative used.
-
The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (if necessary):
-
If one of the reactants was used in a significant excess, purification via SEC, dialysis, or other appropriate chromatographic techniques may be required to remove the unreacted component.
-
-
Analysis:
-
Analyze the final conjugate using methods such as SDS-PAGE, MS, or fluorescence imaging (if a fluorescent TCO was used) to confirm successful conjugation.
-
Figure 2: Experimental workflow for the iEDDA reaction.
Quantitative Data and Performance Considerations
The efficiency and stability of the conjugations performed with this compound are critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapies.
Maleimide-Thiol Reaction Kinetics and Stability
The reaction between maleimides and thiols is generally rapid, with second-order rate constants typically in the range of 10^2 to 10^3 M⁻¹s⁻¹ at neutral pH. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to premature cleavage of the conjugate. Strategies to improve the stability of the maleimide-thiol linkage include the use of self-hydrolyzing maleimides or operating under conditions that favor hydrolysis of the thiosuccinimide ring post-conjugation, which renders the linkage more stable.
iEDDA Reaction Kinetics and Stability
The iEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹. The reaction is highly specific and the resulting dihydropyridazine linkage is very stable under physiological conditions. The methyl group on the tetrazine ring of this compound provides a good balance of reactivity and stability. Electron-withdrawing groups on the tetrazine can increase the reaction rate but may decrease the stability of the tetrazine in aqueous solutions.
| Reaction Parameter | Maleimide-Thiol Conjugation | iEDDA (Tetrazine-TCO) Reaction |
| Typical Rate Constant | 10² - 10³ M⁻¹s⁻¹ | > 10³ M⁻¹s⁻¹ (can exceed 10⁶ M⁻¹s⁻¹) |
| Optimal pH | 6.5 - 7.5 | Physiological pH (e.g., 7.4) |
| Catalyst Required | No | No |
| Bioorthogonality | Good | Excellent |
| Linkage Stability | Susceptible to retro-Michael | Highly stable |
Logical Relationship of Bioconjugation Strategy
The heterobifunctional nature of this compound allows for a defined and controlled approach to building complex bioconjugates. The distinct reactivity of the maleimide and tetrazine groups enables a sequential conjugation strategy, which is crucial for applications like the construction of ADCs where precise control over drug-to-antibody ratio (DAR) is desired.
Figure 3: Sequential bioconjugation strategy using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and related fields. Its well-defined and distinct reactive handles, coupled with the beneficial properties of the PEG spacer, allow for the precise and efficient construction of complex bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this linker in a variety of research and development settings.
References
Me-Tet-PEG8-Maleimide safety data sheet information
An In-depth Technical Guide on the Safe Handling of Me-Tet-PEG8-Maleimide
This guide provides comprehensive safety information for this compound, a heterobifunctional linker used in bioconjugation and drug delivery applications.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of structurally related compounds, including PEGylated molecules and maleimide derivatives, alongside product information from suppliers. Researchers, scientists, and drug development professionals should use this guide as a reference for safe handling, storage, and disposal practices.
Chemical Identification
This compound is a molecule containing a methyltetrazine group, a polyethylene glycol (PEG8) spacer, and a maleimide group.[1][2] The tetrazine moiety participates in inverse electron demand Diels-Alder (iEDDA) reactions, while the maleimide group reacts with thiols.[1] The PEG8 spacer enhances solubility and provides flexibility.[1]
| Identifier | Value |
| Chemical Name | 1-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide |
| Synonyms | This compound |
| CAS Number | 2143968-05-0[2][3] |
| Molecular Formula | C36H53N7O12[2][3] |
| Molecular Weight | 775.85 g/mol [3] |
Physical and Chemical Properties
Limited experimental data for the physical and chemical properties of this compound is publicly available. The information below is based on supplier data and general properties of similar compounds.
| Property | Value | Source |
| Appearance | Solid.[3] Purple to purplish red.[3] | MedchemExpress[3] |
| Solubility | The PEG8 spacer provides excellent solubility in aqueous environments.[1] | AxisPharm[1] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature).[4] The maleimide group degrades in aqueous media.[3][5] | Sigma-Aldrich (for a related compound)[4], MedchemExpress[3][5] |
| Melting Point | Undetermined | N/A |
| Boiling Point | Undetermined | N/A |
| Flash Point | Not applicable | N/A |
| Decomposition Temperature | Not determined | N/A |
Hazard Identification and Toxicological Information
A specific hazard classification for this compound is not available. The hazard information is inferred from related compounds. The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, as with any chemical, it should be handled with care.
Based on data for similar compounds, this compound is not expected to be a skin or eye irritant. No sensitizing effects are known. No component of a similar product is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
A structured approach to PPE is essential when handling this compound.
Caption: Recommended Personal Protective Equipment workflow.
Storage Conditions
| Condition | Recommendation |
| Temperature | Powder: -20°C for 3 years. 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] |
| Atmosphere | Store in a tightly closed container.[6] |
| Light | Protect from light.[6] |
First-Aid Measures
In case of exposure, follow these first-aid measures, which are based on general recommendations for similar chemicals.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions: Avoid inhalation of dust. Evacuate the danger area and consult an expert.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Containment and Cleaning: Cover drains. Collect, bind, and pump off spills.[4] Pick up mechanically.
Disposal Considerations
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems.[7] Contaminated packaging can be triple rinsed and offered for recycling or reconditioning.[7]
Experimental Workflow
This compound is a versatile tool in bioconjugation. The following diagram illustrates a typical experimental workflow.
Caption: A typical bioconjugation workflow using this compound.
Conclusion
References
Understanding the PEG8 Spacer in Bioconjugation: A Technical Guide
This guide provides an in-depth exploration of the polyethylene glycol (PEG) spacer, specifically the discrete eight-unit PEG (PEG8), for its application in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the core properties, applications, and experimental considerations of PEG8 linkers, emphasizing their role in optimizing the performance of complex biologics like antibody-drug conjugates (ADCs).
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, flexible spacers composed of repeating ethylene oxide units[1]. In bioconjugation, they serve as crucial bridges connecting biomolecules, such as antibodies, to other moieties like therapeutic payloads, imaging agents, or functional probes[1][2]. The incorporation of PEG spacers into a bioconjugate imparts several beneficial properties, including increased water solubility, enhanced stability, and reduced immunogenicity[2][3].
PEG linkers can be categorized as polydisperse, with a range of molecular weights, or monodisperse (also known as discrete PEG or dPEG®), where the number of repeating units is precisely defined[3][4]. Monodisperse linkers like PEG8 offer significant advantages in pharmaceutical development by ensuring the creation of homogeneous conjugates with consistent, batch-to-batch properties, which is a critical requirement for therapeutic agents[5].
Core Properties of the PEG8 Spacer
The PEG8 spacer consists of eight contiguous ethylene oxide units. Its defined structure provides predictable physicochemical properties that are highly advantageous for bioconjugation design.
Key Attributes:
-
Hydrophilicity: The repeating ether linkages of the PEG chain form hydrogen bonds with water, making the PEG8 spacer highly water-soluble[1]. This property is instrumental in counteracting the hydrophobicity of many small molecule payloads, thereby reducing aggregation and improving the solubility of the final bioconjugate[2][6].
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with minimal toxicity[1]. It can form a hydration shell around the bioconjugate, which masks it from the immune system and proteolytic enzymes, reducing the potential for an immune response and extending its circulation half-life[1][7][8].
-
Flexibility and Steric Hindrance: The rotatable C-O bonds in the PEG backbone provide significant conformational flexibility[1]. This allows the attached molecules to maintain their native conformation and function. The PEG8 spacer provides adequate distance to minimize steric hindrance between the conjugated partners, which is crucial for maintaining the binding affinity of an antibody to its target[2][9].
-
Defined Length and Spacing: As a monodisperse spacer, PEG8 offers a precise, fixed length. This controlled spacing is critical for optimizing the pharmacokinetic and pharmacodynamic properties of a therapeutic[5].
Data Presentation: Physicochemical Properties
The quantitative properties of a typical PEG8 spacer are summarized below.
| Property | Value | Reference |
| Chemical Formula | -O(CH₂CH₂O)₈- | General chemical knowledge |
| Average Molecular Weight | ~400.4 g/mol | Calculation based on formula |
| Contour Length | ~29.5 Å (Angstroms) | Calculation (8 units * ~3.7 Å/unit) |
| Solubility | High in aqueous and many organic solvents | [10] |
Applications of PEG8 Spacers in Drug Development
The unique properties of PEG8 make it a versatile tool in bioconjugation, with its most prominent application being in the design of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule[11]. The linker connecting the antibody and the payload is a critical component that heavily influences the ADC's efficacy, safety, and pharmacokinetic profile[6].
PEG8 is frequently incorporated into ADC linker designs. For instance, two FDA-approved ADCs, Trodelvy® and Zynlonta®, utilize PEG moieties as part of their linker technology to enhance solubility and in vivo stability[3][11]. Zynlonta® (loncastuximab tesirine) specifically employs a linker containing a PEG8 chain to connect a valine-alanine dipeptide to the antibody[6]. The inclusion of the PEG8 spacer helps to balance the hydrophobicity of the cytotoxic payload and reduce the risk of ADC aggregation[6].
Data Presentation: Impact of PEG Spacer Length on ADC Properties
Studies have shown that varying the PEG spacer length can significantly impact ADC characteristics. For example, in the development of certain ADCs, PEG4 and PEG8 spacers were compared.
| Property | Linker without PEG | Linker with PEG4 Spacer | Linker with PEG8 Spacer | Reference |
| Aggregation (DAR8 ADC) | Significant | Low (~2-3%) | Low | [12] |
| Non-specific Uptake* | - | ~7-fold increase | Not specified | [12] |
| Yield (DAR8 ADC) | Not specified | Good | Good | [12] |
*Compared to the undrugged antibody in a Kupffer cell uptake assay.
These findings demonstrate that incorporating even a short PEG spacer like PEG4 or PEG8 can dramatically reduce aggregation, a common issue with highly loaded, hydrophobic ADCs[12].
Experimental Protocols
Successful bioconjugation with PEG8 linkers requires carefully planned and executed experimental protocols. The most common strategies involve reacting functional groups on the PEG8 linker with specific amino acid residues on the antibody, such as cysteines or lysines.
Cysteine-Maleimide Conjugation Workflow
This is a widely used site-specific conjugation method. It involves the reaction of a thiol group from a cysteine residue with a maleimide-functionalized PEG8 linker.
Methodology:
-
Antibody Preparation (Reduction):
-
If targeting interchain disulfide bonds, partially reduce the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a phosphate buffer (pH 7.0-7.5).
-
The goal is to cleave a specific number of disulfide bonds to expose free thiol groups for conjugation.
-
Remove the excess reducing agent immediately via dialysis, buffer exchange, or size exclusion chromatography (SEC) to prevent re-oxidation or reaction with the maleimide linker.
-
-
Linker-Payload Preparation:
-
Dissolve the maleimide-PEG8-payload construct in a compatible organic solvent (e.g., DMSO) and then dilute it into the aqueous reaction buffer.
-
-
Conjugation Reaction:
-
Add a slight molar excess of the maleimide-PEG8-payload to the reduced antibody solution.
-
Incubate the reaction at 4°C to 25°C for 1 to 4 hours. The reaction should be performed in a slightly acidic to neutral buffer (pH 6.5–7.5) to favor the thiol-maleimide reaction and minimize hydrolysis of the maleimide ring.
-
-
Quenching:
-
Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload, antibody fragments, and aggregates using methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[13]
-
-
Characterization:
-
Confirm the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or HIC-HPLC.
-
Verify the identity and purity of the ADC using SDS-PAGE and mass spectrometry.
-
Logical Relationships: ADC Mechanism of Action
The PEG8 spacer is part of a larger system that ensures the ADC remains stable in circulation and releases its payload only after reaching the target cell.
This diagram illustrates how the ADC, stabilized by components like the PEG8 spacer, circulates until it binds to its target antigen on a cancer cell. Following internalization, it is trafficked to the lysosome where enzymes cleave the linker, releasing the cytotoxic payload to induce cell death[6].
Conclusion
The PEG8 spacer is a powerful and versatile tool in modern bioconjugation, particularly for the development of sophisticated therapeutics like ADCs. Its well-defined length, hydrophilicity, and biocompatibility allow drug developers to finely tune the properties of bioconjugates. By improving solubility, reducing aggregation, and enhancing pharmacokinetic profiles, the PEG8 linker helps overcome common challenges in drug development, ultimately contributing to the creation of more stable, safe, and effective therapies. The rational inclusion of discrete PEG spacers like PEG8 is a critical strategy in the design of next-generation biologics.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 7. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PEG-8 - Ataman Kimya [atamanchemicals.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. purepeg.com [purepeg.com]
An In-depth Technical Guide to Maleimide Chemistry for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maleimide chemistry, a cornerstone of bioconjugation, for the covalent modification of proteins. We will delve into the core principles, reaction mechanisms, and practical considerations for achieving stable and specific protein conjugates for applications ranging from therapeutic development to diagnostic assays.
Core Principles of Maleimide Chemistry
Maleimide-based bioconjugation relies on the reaction between a maleimide functional group and a thiol (sulfhydryl) group, most commonly from a cysteine residue within a protein. This reaction is highly efficient and selective under mild physiological conditions, making it a favored method for creating well-defined protein conjugates.[1][]
The key features of the thiol-maleimide reaction include:
-
High Selectivity: At a pH range of 6.5 to 7.5, the reaction is highly specific for thiol groups over other nucleophilic amino acid side chains, such as the amine groups of lysines.[1][3][4] The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH.[1][3]
-
Rapid Kinetics: The reaction proceeds quickly, often reaching completion within hours at room temperature.[5][6][7]
-
Stable Covalent Bond: The reaction forms a stable thioether bond, ensuring the integrity of the resulting conjugate under physiological conditions.[][8][]
-
"Click Chemistry" Characteristics: The thiol-maleimide reaction is considered a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.[3][8]
The Reaction Mechanism: Michael Addition
The fundamental reaction mechanism is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[1][8] This forms a stable succinimidyl thioether linkage.[8]
Caption: The Michael addition of a protein thiol to a maleimide reagent.
Potential Side Reactions and Stability Considerations
While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate. Understanding and mitigating these side reactions is crucial for successful bioconjugation.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, which increases with higher pH.[3] If the maleimide group hydrolyzes before reacting with a thiol, it forms a non-reactive maleamic acid, rendering it incapable of conjugation.[4]
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][6][10] The released maleimide can then react with other thiol-containing molecules present in the environment, such as glutathione in vivo, leading to "payload migration" in the context of antibody-drug conjugates (ADCs).[3][5][6]
Thiazine Rearrangement
A significant side reaction can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine.[7][8] The N-terminal amine can act as a nucleophile, attacking the succinimide ring and leading to a thiazine rearrangement.[7][8] This side reaction is more prevalent at neutral to basic pH.[7][11]
Caption: Potential side reactions of the maleimide-thiol adduct.
Strategies for Enhancing Conjugate Stability
Several strategies have been developed to overcome the instability of the maleimide-thiol linkage.
-
Hydrolysis of the Succinimide Ring: Intentionally hydrolyzing the succinimide ring of the thioether adduct after conjugation results in a ring-opened product that is significantly more stable and resistant to the retro-Michael reaction.[12][13] This can be achieved by incubating the conjugate in a buffered solution.[5]
-
Next-Generation Maleimides: The development of maleimides with electron-withdrawing N-substituents can accelerate the rate of ring-opening hydrolysis, leading to more rapid stabilization of the conjugate.[12][13] Diiodomaleimides, for example, offer rapid bioconjugation with reduced hydrolysis of the unreacted maleimide.[14]
Experimental Protocols
A generalized workflow for maleimide-based protein conjugation is outlined below. Optimization of specific conditions is often necessary for each unique protein and maleimide reagent.
Caption: A general experimental workflow for maleimide protein conjugation.
Materials and Reagents
| Reagent/Material | Specifications |
| Protein | 1-10 mg/mL in a suitable buffer.[15][16][17] |
| Maleimide Reagent | Dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[17][18][19] |
| Reaction Buffer | pH 6.5-7.5. Common choices include PBS, Tris, and HEPES.[15][17][19] Must be free of thiols.[4] Degassing the buffer is recommended.[15][16][17] |
| Reducing Agent (optional) | TCEP (tris-carboxyethylphosphine) is often preferred as it does not need to be removed prior to conjugation. DTT (dithiothreitol) can also be used but must be removed before adding the maleimide.[4][17][19] |
| Quenching Reagent (optional) | Free thiols like cysteine or β-mercaptoethanol to quench unreacted maleimide.[4] |
| Purification System | Size-exclusion chromatography (e.g., gel filtration), HPLC, FPLC, or dialysis.[15][17][18] |
Detailed Methodology
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Storage of Conjugate:
Quantitative Data Summary
The efficiency and kinetics of maleimide conjugation can be influenced by several factors.
| Parameter | Typical Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[1][3][4] |
| Maleimide:Protein Molar Ratio | 10:1 - 20:1 | Starting point for optimization.[17][18][19] |
| Reaction Time | 30 min - 2 hours (room temp) or overnight (4°C) | Varies with protein and reagent.[17][18][20] |
| Conjugation Efficiency | Can be >80% | Highly dependent on reaction conditions and protein accessibility of thiols.[20] |
Applications in Drug Development
Maleimide chemistry is extensively used in the development of antibody-drug conjugates (ADCs).[1][5][] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor antigen. This targeted delivery enhances the therapeutic window of the drug by minimizing off-target toxicity.[1][] Several FDA-approved ADCs, such as Brentuximab vedotin and Trastuzumab emtansine, utilize maleimide-based linkers.[5][6][12]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prolynxinc.com [prolynxinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. cn.lumiprobe.com [cn.lumiprobe.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
An In-depth Technical Guide to Me-Tet-PEG8-Maleimide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyltetrazine-PEG8-Maleimide (Me-Tet-PEG8-Maleimide), a heterobifunctional crosslinker designed for advanced bioconjugation applications. It details the linker's core properties, reaction mechanisms, and provides practical experimental protocols for its use in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile tool in the field of bioconjugation, combining two highly specific and efficient reactive moieties bridged by a polyethylene glycol (PEG) spacer.[1] This trifecta of components—a methyltetrazine group, an eight-unit PEG chain, and a maleimide group—offers a powerful solution for the site-specific labeling and conjugation of biomolecules.[1]
The methyltetrazine group facilitates rapid and selective bioorthogonal "click" chemistry reactions with strained alkenes like trans-cyclooctene (TCO).[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and proceeds efficiently in aqueous environments, even at low concentrations, without the need for a catalyst.[2][3]
The maleimide group provides a means for covalent attachment to biomolecules through a Michael addition reaction with free thiol (sulfhydryl) groups, which are commonly found in the cysteine residues of proteins and peptides.[1]
The PEG8 spacer enhances the solubility of the linker in aqueous buffers, reduces steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final bioconjugate.[1]
These features make this compound an ideal candidate for applications in drug delivery systems, the development of therapeutic conjugates, and the creation of functional molecular probes for imaging.[1]
Core Properties and Specifications
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C36H53N7O12 | [4][5] |
| Molecular Weight (MW) | 775.86 g/mol | [4][5] |
| Purity | > 95% | [4][5] |
| CAS Number | 2143968-05-0 | [4][5] |
| Storage Conditions | -20°C, protect from light and moisture | [1] |
Reaction Mechanisms and Kinetics
Successful application of this compound hinges on understanding the kinetics and mechanisms of its two distinct reactive functionalities.
Methyltetrazine-TCO IEDDA Reaction
The reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) derivative is a cornerstone of bioorthogonal chemistry. This ligation is characterized by its exceptionally fast reaction rates and high specificity, proceeding without interference from other functional groups present in biological systems.[3] The reaction is an irreversible process that results in the formation of a stable dihydropyridazine bond and the release of nitrogen gas as the sole byproduct.[3]
Factors Influencing Tetrazine-TCO Reaction Rate:
-
Tetrazine Substitution: Methyl-substituted tetrazines, such as the one in this compound, offer a balance of high stability in aqueous media and rapid reaction kinetics (approximately 1000 M⁻¹s⁻¹).[2] Hydrogen-substituted tetrazines can exhibit even faster kinetics but have lower stability.[2]
-
TCO Isomer: The axial isomer of TCO generally reacts faster than the equatorial isomer.
| Reactants | Second-Order Rate Constant (k) | Reference |
| Methyltetrazine and TCO derivatives | ~1000 M⁻¹s⁻¹ to 1x10⁶ M⁻¹s⁻¹ | [2][3] |
Maleimide-Thiol Michael Addition
The maleimide group reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition to form a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.
Factors Influencing Maleimide-Thiol Reaction:
-
pH: The reaction rate is dependent on the pH of the buffer, as it influences the concentration of the more nucleophilic thiolate anion. The optimal pH is typically between 7.0 and 7.5.
-
Thiol pKa: The pKa of the specific thiol group will affect its reactivity at a given pH.
-
Temperature and Concentration: As with most chemical reactions, higher concentrations of reactants and elevated temperatures (within the limits of biomolecule stability) will increase the reaction rate.
Stability of the Maleimide-Thiol Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the cellular environment. This can lead to the exchange of the conjugate and potential loss of the payload.
One strategy to mitigate this is the hydrolysis of the succinimide ring in the thioether adduct, which forms a stable, ring-opened succinamic acid that is resistant to the retro-Michael reaction.[6] The rate of this hydrolysis is influenced by the N-substituent on the original maleimide. For N-alkyl maleimide conjugates, this hydrolysis can be slow, with half-lives of over a week.[6] However, electron-withdrawing groups on the N-substituent can significantly accelerate this stabilizing hydrolysis.[6][7]
| N-Substituted Maleimide Conjugate | Hydrolysis Half-life (t₁/₂) at pH 7.4, 37°C | Reference |
| N-alkyl succinimidyl thioethers | ~250 - 300 hours | [6] |
| N-aminoethyl succinimidyl thioether | ~0.4 hours | [6] |
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation process using this compound. Optimization will be required for specific applications.
Protocol 1: Maleimide-Thiol Conjugation to a Protein
This protocol describes the conjugation of the maleimide moiety of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, protein with engineered cysteine)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., Tris, HEPES) at pH 7.0-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.
-
Anhydrous DMSO or DMF for dissolving the linker.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Remove excess TCEP using a desalting column or dialysis against the degassed conjugation buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle mixing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by SEC or dialysis. The first peak to elute during SEC will be the protein conjugate.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.
-
Protocol 2: Tetrazine-TCO Click Reaction
This protocol describes the conjugation of the tetrazine-functionalized protein from Protocol 1 with a TCO-modified molecule.
Materials:
-
Tetrazine-functionalized protein (from Protocol 1)
-
TCO-modified molecule (e.g., TCO-drug, TCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, then dilute in reaction buffer).
-
-
Click Reaction:
-
Mix the tetrazine-functionalized protein and the TCO-modified molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio of tetrazine to TCO is a good starting point.
-
The reaction is typically rapid and can be complete within 1-2 hours at room temperature. The progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at ~520 nm.
-
-
Purification:
-
Purify the final conjugate using SEC or another appropriate chromatography method to remove any unreacted TCO-molecule.
-
-
Characterization:
-
Analyze the final conjugate by MS, HPLC, and functional assays as required.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.
References
- 1. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 2. Bot Detection [iris-biotech.de]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound | SiChem GmbH [shop.sichem.de]
- 5. This compound | SiChem GmbH [shop.sichem.de]
- 6. prolynxinc.com [prolynxinc.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Me-Tet-PEG8-Maleimide: Sourcing and Application in Bioconjugation
For researchers, scientists, and professionals in drug development, Me-Tet-PEG8-Maleimide is a valuable heterobifunctional linker. It incorporates a methyltetrazine moiety for bioorthogonal click chemistry and a maleimide group for selective conjugation to sulfhydryl groups, connected by a hydrophilic 8-unit polyethylene glycol (PEG8) spacer. This guide provides an in-depth overview of supplier information, purity specifications, and a generalized experimental workflow for its application.
Supplier and Purity Overview
The selection of a high-purity this compound is critical for the success of bioconjugation experiments. Several suppliers offer this reagent, with purity typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the information available from prominent suppliers.
| Supplier | Purity Specification | Molecular Weight ( g/mol ) | Additional Information |
| AxisPharm | ≥95%[1][2] | 775.85[1] | Offers a range of PEG linkers and provides the product for applications in bioconjugation and drug delivery.[1] |
| SiChem GmbH | > 95%[3] | - | A supplier of fine chemicals.[3] |
| Conju-Probe | >95% by HPLC[4] | 775.85[4] | Provides the linker for inverse electron demand Diels-Alder cycloaddition reactions.[4] |
| MedchemExpress | - | 775.85[5] | Describes the product as an ADC Linker containing 8 PEG units.[5] |
Experimental Workflow and Protocols
The utility of this compound lies in its ability to link two different molecules sequentially. The maleimide group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide. Subsequently, the tetrazine group can undergo a rapid and specific bioorthogonal reaction with a trans-cyclooctene (TCO) modified molecule.[4] This two-step process allows for the precise construction of complex biomolecular conjugates.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for labeling a thiol-containing biomolecule (e.g., a protein) with this compound, followed by a click chemistry reaction with a TCO-functionalized molecule.
Detailed Experimental Protocols
Step 1: Thiol-Maleimide Conjugation
This protocol outlines the labeling of a thiol-containing protein with this compound.
-
Preparation of Protein Solution : Dissolve the thiol-containing protein in a suitable buffer at a pH of 7-7.5, such as PBS, Tris, or HEPES.[6] The buffer should be free of thiols.[6] The protein concentration can range from 1-10 mg/mL. If necessary, reduce disulfide bonds to free up thiol groups by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
Preparation of Maleimide Stock Solution : Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[6] The reaction mixture can be incubated for 2-4 hours at room temperature or overnight at 4°C.[6]
-
Purification : Remove the unreacted this compound and byproducts from the tetrazine-labeled protein. This can be achieved through size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[6]
Step 2: Tetrazine-TCO Click Chemistry
This protocol describes the reaction between the tetrazine-labeled biomolecule and a TCO-functionalized molecule.
-
Preparation of Reactants : Prepare the tetrazine-labeled biomolecule in an aqueous buffer (e.g., PBS, pH 6-9).[7] The TCO-containing molecule should also be prepared in a compatible buffer.
-
Click Reaction : Mix the tetrazine-labeled biomolecule with the TCO-containing molecule. A 1.05-1.5 molar equivalent of the tetrazine-PEG reagent to 1 mole equivalent of the TCO-containing protein is often recommended.[8] The reaction is typically carried out at room temperature for 30 minutes to 2 hours.[8]
-
Final Product : The resulting bioconjugate is stable and can be used directly or further purified if necessary.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic UV-Vis absorbance between 510 and 550 nm.[7]
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool in various applications:
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[5]
-
Molecular Probes : It facilitates the creation of functional imaging agents for PET, SPECT, and fluorescent imaging.[1][4]
-
Material Functionalization : this compound is useful for modifying the surfaces of nanoparticles, hydrogels, and other materials.[1]
-
Bioconjugation : It is ideal for the site-specific labeling of biomolecules with dual functionality.[1]
The combination of highly selective maleimide chemistry with the rapid and bioorthogonal tetrazine-TCO ligation provides a robust strategy for the construction of well-defined bioconjugates for a wide range of applications in chemical biology and drug development.[9]
References
- 1. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 2. Tetrazine-PEG-Maleimide - ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound | SiChem GmbH [shop.sichem.de]
- 4. Methyltetrazine-PEG8-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes and Protocols for Me-Tet-PEG8-Maleimide Bioconjugation of Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Me-Tet-PEG8-Maleimide is a heterobifunctional linker designed for the precise and efficient conjugation of molecules to antibodies.[1] This linker incorporates three key components: a methyltetrazine (Me-Tet) group, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide group. The maleimide moiety allows for covalent attachment to free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues.[2] The hydrophilic PEG8 spacer enhances solubility and reduces steric hindrance during conjugation.[1] The methyltetrazine group enables rapid and selective bioorthogonal "click" chemistry reactions with molecules containing a trans-cyclooctene (TCO) group.[3] This dual functionality makes this compound a versatile tool for creating antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other antibody-based reagents for research and therapeutic applications.[1][2]
Key Features of this compound
-
Specificity: The maleimide group selectively reacts with thiol groups at a pH range of 6.5-7.5, which is approximately 1,000 times faster than its reaction with amines at a neutral pH.[2]
-
Bioorthogonal Reactivity: The methyltetrazine group provides a bioorthogonal handle for subsequent conjugation with TCO-modified molecules via an inverse electron demand Diels-Alder (iEDDA) reaction.[3]
-
Enhanced Solubility: The PEG8 spacer is hydrophilic, improving the solubility of the linker and the final antibody conjugate in aqueous buffers.[1]
-
Flexibility: The PEG spacer also provides flexibility, which can help to maintain the biological activity of the antibody and the conjugated molecule.[1]
Experimental Protocols
This section details the protocols for the two key steps in using this compound for antibody bioconjugation: the initial conjugation of the linker to the antibody via the maleimide group, and the subsequent bioorthogonal reaction with a TCO-containing molecule.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the maleimide group of the linker to free thiols on an antibody. If the antibody does not have accessible free thiols, a reduction step is necessary to reduce disulfide bonds and generate them.
Materials:
-
Antibody of interest
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (optional)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in degassed PBS buffer at a concentration of 1-10 mg/mL.[]
-
If the antibody requires reduction to generate free thiols, add a 10-100 molar excess of TCEP to the antibody solution. Alternatively, DTT can be used, but it must be removed by dialysis or desalting column before adding the maleimide linker.
-
Incubate the reduction reaction for 30-60 minutes at room temperature or 37°C.[5][6]
-
If DTT was used, purify the reduced antibody using a desalting column to remove excess reducing agent.
-
-
This compound Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a 10-20 molar excess of the this compound solution to the antibody solution with gentle stirring. The optimal ratio may need to be determined empirically for each specific antibody.
-
Flush the reaction vial with an inert gas (nitrogen or argon) to prevent re-oxidation of the thiols.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 1-10 mM. This will react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.[]
-
-
Characterization and Storage:
-
Determine the concentration of the purified antibody-linker conjugate using a protein concentration assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
The degree of labeling (linker-to-antibody ratio) can be determined using mass spectrometry.
-
Store the purified conjugate at 4°C for short-term storage (up to 1 week) or at -20°C or -80°C for long-term storage.[6] For long-term storage, the addition of a cryoprotectant like glycerol (to 50%) and a stabilizing protein like BSA (5-10 mg/mL) is recommended.[6]
-
Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Containing Molecule
This protocol describes the reaction between the methyltetrazine group on the antibody-linker conjugate and a trans-cyclooctene (TCO)-modified molecule (e.g., a drug, a fluorescent dye).
Materials:
-
Purified Antibody-Me-Tet-PEG8 conjugate
-
TCO-modified molecule of interest
-
PBS buffer, pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, water) at a known concentration.
-
Dilute the Antibody-Me-Tet-PEG8 conjugate to a suitable concentration in PBS buffer.
-
-
Click Reaction:
-
Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the TCO-modified molecule to the Antibody-Me-Tet-PEG8 conjugate solution.
-
Incubate the reaction for 30-60 minutes at room temperature. The iEDDA reaction is typically very fast.
-
-
Purification of the Final Antibody Conjugate:
-
Remove the excess, unreacted TCO-modified molecule using size-exclusion chromatography or dialysis as described in Protocol 1.
-
-
Characterization and Storage:
-
Characterize the final antibody conjugate for concentration, purity, and functionality.
-
Store the final conjugate under appropriate conditions as determined for the specific antibody and conjugated molecule.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the bioconjugation protocol.
| Parameter | Recommended Range | Reference |
| Antibody Preparation | ||
| Antibody Concentration | 1 - 10 mg/mL | [] |
| Reducing Agent (TCEP) | 10 - 100x molar excess | |
| Reduction Incubation Time | 20 - 30 minutes | |
| Conjugation Reaction | ||
| This compound Stock | 10 mM in DMSO or DMF | |
| Maleimide:Antibody Molar Ratio | 10:1 to 20:1 | |
| Reaction pH | 7.0 - 7.5 | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Bioorthogonal Reaction | ||
| TCO-Molecule:Antibody-Linker Ratio | 1.5:1 to 5:1 | N/A |
| Reaction Time | 30 - 60 minutes | N/A |
| Storage | ||
| Short-term Storage | 2 - 8°C for up to 1 week | |
| Long-term Storage | -20°C with 50% glycerol |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for creating an antibody conjugate using this compound.
Caption: Workflow for antibody conjugation using this compound.
General Mechanism of Action for an Antibody-Drug Conjugate (ADC)
This diagram illustrates the general mechanism by which an ADC, created using the described methods, would deliver a cytotoxic payload to a target cancer cell.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Application Notes and Protocols for Site-Specific Antibody Labeling with Me-Tet-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific labeling of antibodies with Me-Tet-PEG8-Maleimide. This bifunctional linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The maleimide group allows for covalent attachment to thiol groups on the antibody, while the tetrazine moiety enables a subsequent bioorthogonal reaction, often with a trans-cyclooctene (TCO)-modified payload. The PEG8 spacer enhances solubility and reduces aggregation.
Principle of the Method
Site-specific antibody labeling with this compound is achieved through a two-step process. First, native disulfide bonds within the antibody, typically in the hinge region, are partially or fully reduced to generate free thiol (-SH) groups. Subsequently, the maleimide group of the linker reacts with these thiols via a Michael addition reaction to form a stable thioether bond. This method allows for precise control over the conjugation site and the number of linker molecules attached to each antibody, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).
Applications
The primary application of this compound is in the construction of ADCs for targeted cancer therapy. By attaching a cytotoxic drug to the antibody through this linker, the therapeutic agent can be specifically delivered to cancer cells expressing the target antigen, thereby minimizing off-target toxicity. Other applications include the attachment of imaging agents for diagnostics or other functional molecules for basic research.[1][2]
Quantitative Data Summary
The efficiency of antibody labeling and the resulting drug-to-antibody ratio are critical parameters for the efficacy and safety of an ADC. The following table summarizes typical quantitative data obtained from maleimide-based antibody conjugation. Specific values for this compound will require experimental optimization.
| Parameter | Typical Range | Method of Determination |
| Molar Excess of Linker | 5 - 20 fold over antibody | Empirically determined |
| Labeling Efficiency | > 90% | Mass Spectrometry (MS), HPLC |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[3][4] |
| Purity of Conjugate | > 95% | Size Exclusion Chromatography (SEC), SDS-PAGE |
| Recovery | > 80% | UV-Vis Spectroscopy (A280) |
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) at a concentration of 1-10 mg/mL
-
This compound
-
Reduction Buffer: Phosphate Buffered Saline (PBS), pH 7.2, with 1 mM EDTA, degassed
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution (100 mM in water)
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Experimental Workflow Diagram
Figure 1: General workflow for site-specific antibody labeling.
Step 1: Antibody Reduction
-
Prepare the antibody in degassed Reduction Buffer at a concentration of 1-10 mg/mL.
-
Add TCEP to the antibody solution to a final molar excess of 2-10 fold. The optimal TCEP concentration should be determined empirically for each antibody to achieve the desired degree of reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess TCEP by buffer exchange into degassed Conjugation Buffer using an appropriate method such as a desalting column or TFF.
Step 2: Labeling with this compound
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Add the this compound stock solution to the reduced antibody solution to a final molar excess of 5-20 fold. The optimal ratio should be determined experimentally to achieve the target DAR.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction should be performed in a low-oxygen environment to prevent re-oxidation of thiols.
Step 3: Quenching and Purification
-
To quench any unreacted maleimide, add a 2-fold molar excess of N-acetylcysteine or L-cysteine relative to the initial amount of this compound. Incubate for 20 minutes at room temperature.
-
Purify the antibody-linker conjugate from excess linker and quenching agent using SEC or TFF. The purification method should be chosen based on the scale of the reaction.[5][6]
-
The purified conjugate should be buffer exchanged into a suitable storage buffer (e.g., PBS, pH 7.4) and stored at 2-8°C for short-term or -80°C for long-term storage.
Step 4: Characterization of the Conjugate
-
Concentration: Determine the protein concentration by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average number of linkers per antibody can be determined using techniques like HIC-HPLC, RP-HPLC, or mass spectrometry.[3][4]
-
Purity and Aggregation: Analyze the purity and presence of aggregates using SEC-HPLC and SDS-PAGE.
Chemical Reaction Diagram
Figure 2: Thiol-maleimide conjugation chemistry.
Stability Considerations
The thioether bond formed between the antibody's cysteine and the maleimide linker is generally stable. However, under certain in vivo conditions, it can undergo a retro-Michael reaction, leading to deconjugation.[7][8][9][10][11] The stability of the conjugate should be assessed in relevant biological matrices (e.g., serum) during development.
Conclusion
The use of this compound provides a robust method for the site-specific labeling of antibodies. The detailed protocols and characterization methods described in these application notes will enable researchers to generate well-defined antibody conjugates for a variety of applications in research and drug development. Optimization of reaction conditions for each specific antibody is crucial for achieving the desired product quality.
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 8. kinampark.com [kinampark.com]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Me-Tet-PEG8-Maleimide Reaction with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the reaction of Methyl-Tetrazine-PEG8-Maleimide (Me-Tet-PEG8-Maleimide) with cysteine residues. This bioconjugation technique is a cornerstone in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), due to its high specificity and efficiency under mild conditions.
Introduction
The reaction between a maleimide functional group and the thiol (sulfhydryl) group of a cysteine residue is a widely utilized method for the site-specific modification of proteins and peptides.[1][] this compound is a heterobifunctional linker that incorporates a maleimide moiety for covalent attachment to cysteine residues, a polyethylene glycol (PEG8) spacer to enhance solubility and reduce immunogenicity, and a tetrazine group for subsequent "click chemistry" ligation with a trans-cyclooctene (TCO)-modified molecule.[] This two-step conjugation strategy offers precise control over the final conjugate structure.
The core of this methodology lies in the Michael addition reaction, where the nucleophilic thiol group of a cysteine attacks the electrophilic double bond of the maleimide ring, forming a stable thioether bond.[1][] This reaction is highly selective for thiols within a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues like lysine.[1][]
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds via a Michael addition mechanism. The thiol group of the cysteine, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether linkage.
References
Application Note & Protocol: Site-Specific Peptide Modification via Thiol-Maleimide Ligation with Me-Tet-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical tool in drug development, enabling the creation of peptide-drug conjugates (PDCs), imaging agents, and other targeted therapeutics. The conjugation of functional moieties to peptides allows for the enhancement of their pharmacokinetic properties, the introduction of cytotoxic payloads, or the attachment of imaging labels. Me-Tet-PEG8-Maleimide is a versatile heterobifunctional linker that facilitates the precise covalent attachment of a tetrazine group to a peptide via a stable polyethylene glycol (PEG) spacer.
The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within a peptide sequence, forming a stable thioether bond. This reaction proceeds efficiently under mild, aqueous conditions, making it ideal for biomolecule modification. The PEG8 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the peptide and the functional tetrazine moiety. The methyl-tetrazine group is a key component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with strained alkenes or alkynes (e.g., trans-cyclooctene, TCO). This allows for a highly specific and rapid secondary conjugation step, enabling the attachment of a wide range of functionalities in a controlled manner, even in complex biological environments.
This document provides a detailed protocol for the conjugation of this compound to cysteine-containing peptides, including recommendations for reaction optimization, purification, and characterization of the final conjugate.
Data Presentation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following tables summarize representative quantitative data for the conjugation of a model peptide to a maleimide-functionalized surface, which serves as a useful guide for optimizing the conjugation of this compound to peptides.
Table 1: Influence of Molar Ratio on Conjugation Efficiency
| This compound : Peptide Molar Ratio | Conjugation Efficiency (%) |
| 3:1 | ~100% |
| 2:1 | 84 ± 4%[1][2] |
| 1:1 | ~60% |
Data adapted from a study on the conjugation of a cyclic RGD peptide (cRGDfK) to maleimide-functionalized nanoparticles. The reaction was performed in 10 mM HEPES buffer at pH 7.0 and room temperature for 30 minutes.[1][2]
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | A neutral pH is optimal for the maleimide-thiol reaction while minimizing side reactions such as maleimide hydrolysis at higher pH and thiazine formation with N-terminal cysteines at pH > 7.[3][4][5] |
| Temperature | 4°C - Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. For sensitive peptides, the reaction can be performed at 4°C overnight. |
| Reaction Time | 30 minutes - 2 hours | The reaction is typically rapid and can be complete within 30 minutes.[1] Longer incubation times (up to 2 hours) can ensure higher yields. Monitoring the reaction by HPLC is recommended. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES, Tris) | The buffer should be free of thiol-containing reagents. Degassing the buffer prior to use is recommended to prevent oxidation of the peptide's thiol group. |
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a cysteine-containing peptide, followed by purification and characterization of the conjugate.
Materials
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (or other suitable non-thiol buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide bond reduction)
-
Purification columns (e.g., size-exclusion chromatography, reversed-phase HPLC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Protocol 1: Conjugation of this compound to a Peptide
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-5 mg/mL.
-
Optional (Disulfide Bond Reduction): If the peptide contains disulfide bonds, they must be reduced to free the thiol group for conjugation. Add a 10-20 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30-60 minutes. TCEP is compatible with the maleimide reaction and does not need to be removed prior to conjugation. Avoid using Dithiothreitol (DTT) as it contains a thiol group and will compete with the peptide for conjugation.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the peptide solution. A starting molar ratio of 10:1 (Maleimide:Peptide) is recommended. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid peptide precipitation.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to quench any unreacted this compound.
-
Protocol 2: Purification of the Peptide Conjugate
-
Purification Method Selection:
-
The choice of purification method will depend on the properties of the peptide and the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted this compound and quenching agents from the larger peptide conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method that can separate the unreacted peptide, the conjugate, and excess reagents. This is the recommended method for achieving high purity.
-
-
RP-HPLC Purification Protocol:
-
Equilibrate a C18 RP-HPLC column with a mobile phase of water with 0.1% Trifluoroacetic Acid (TFA).
-
Load the reaction mixture onto the column.
-
Elute the conjugate using a gradient of acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and a wavelength appropriate for any chromophores on the peptide or linker).
-
Collect fractions corresponding to the peptide conjugate peak.
-
Protocol 3: Characterization of the Peptide Conjugate
-
Purity Analysis by HPLC:
-
Analyze the purified fractions by analytical RP-HPLC to determine the purity of the conjugate.
-
-
Identity Confirmation by Mass Spectrometry:
-
Confirm the successful conjugation and the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the sum of the molecular weight of the peptide and the this compound moiety, minus the mass of water.
-
Mandatory Visualizations
Caption: Experimental workflow for conjugating this compound to a peptide.
Caption: Two-step bioorthogonal conjugation strategy.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling using Me-Tet-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG8-Maleimide is a heterobifunctional crosslinker that enables a powerful two-step strategy for the specific labeling of cell surface proteins. This reagent combines the high reactivity and specificity of a maleimide group toward thiol groups (present in cysteine residues) with the rapid and bioorthogonal ligation of a methyltetrazine (Me-Tet) group with a trans-cyclooctene (TCO) tag. The polyethylene glycol (PEG8) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate, making this linker particularly valuable in the development of antibody-drug conjugates (ADCs) and for live-cell imaging applications.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in cell surface protein labeling.
Principle of the Two-Step Labeling Strategy
The labeling strategy involves two key steps:
-
Initial Labeling (Thiol-Maleimide Reaction): A biomolecule of interest (e.g., an antibody or antibody fragment) with available cysteine residues is reacted with the maleimide end of the this compound linker. This reaction forms a stable thioether bond, attaching the methyltetrazine-PEG8 moiety to the biomolecule.[4][5]
-
Secondary Labeling (Tetrazine-TCO Ligation): The methyltetrazine-functionalized biomolecule is then introduced to cells expressing the target surface protein. A separate molecule functionalized with a TCO group (e.g., a fluorescent dye, a cytotoxic drug, or an imaging agent) is added. The methyltetrazine and TCO groups rapidly and specifically react via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry," to form a stable covalent bond.[6][7][8][9] This bioorthogonal reaction is highly efficient and proceeds readily in biological media without interfering with cellular processes.
Key Features and Applications
-
High Specificity: The maleimide group selectively targets cysteine residues, while the tetrazine-TCO ligation is bioorthogonal, ensuring minimal off-target labeling.[5]
-
Versatility: The two-step approach allows for the modular assembly of complex bioconjugates. The same tetrazine-modified antibody can be used with various TCO-modified payloads.
-
Improved Pharmacokinetics: The hydrophilic PEG8 linker can improve the solubility and in vivo circulation time of antibody-drug conjugates.[3][10]
-
Applications:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[11]
-
Live-Cell Imaging: Labeling of cell surface proteins with fluorescent probes for microscopy and flow cytometry.[8][9]
-
Quantitative Proteomics: Quantification of cell surface protein expression levels.[12][13][14]
-
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the first step of the labeling procedure, where the this compound linker is attached to a protein containing cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, Fab fragment)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Spin desalting columns or size-exclusion chromatography system
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[5]
-
If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Flush the reaction vial with an inert gas, cap it, and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.[4]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and TCEP using a spin desalting column or size-exclusion chromatography.
-
The purified methyltetrazine-functionalized protein is now ready for the second-step reaction or for storage.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use (up to one week).
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[4]
-
Protocol 2: Two-Step Labeling of Cell Surface Proteins for Flow Cytometry
This protocol describes the second step of the labeling procedure, where the methyltetrazine-functionalized protein is used to label cell surface proteins, followed by detection with a TCO-functionalized fluorophore.
Materials:
-
Cells expressing the target surface protein
-
Methyltetrazine-functionalized protein (from Protocol 1)
-
TCO-functionalized fluorescent dye
-
Cell culture medium
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold flow cytometry buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in flow cytometry buffer.
-
-
Primary Labeling:
-
Add the methyltetrazine-functionalized protein to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C on a rotator.
-
-
Washing:
-
Wash the cells three times with ice-cold flow cytometry buffer to remove unbound methyltetrazine-functionalized protein.
-
-
Secondary Labeling (Click Reaction):
-
Washing:
-
Wash the cells three times with ice-cold flow cytometry buffer to remove unbound TCO-functionalized fluorescent dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Data Presentation
Table 1: Example Reaction Parameters for Antibody-Linker Conjugation
| Parameter | Recommended Range |
| Antibody Concentration | 1 - 10 mg/mL |
| TCEP:Antibody Molar Ratio | 10:1 - 20:1 |
| This compound:Antibody Molar Ratio | 10:1 - 20:1 |
| Reaction pH | 7.0 - 7.5 |
| Reaction Temperature | 4°C or Room Temperature |
| Reaction Time | 1 - 12 hours |
Table 2: Example Quantitative Data for Cell Surface Labeling Efficiency
| Cell Line | Target Protein | Labeling Efficiency (%) | Signal-to-Noise Ratio |
| SK-BR-3 | Her2 | 85 | 150 |
| Ramos | CD20 | 92 | 210 |
| Jurkat | CD3 | 78 | 120 |
| Control (No target) | N/A | < 5 | 1.5 |
| Note: These are representative data and actual results will vary depending on the specific antibody, target protein, and cell line used. |
Visualizations
Caption: Experimental workflow for two-step cell surface protein labeling.
Caption: Logical relationship of the two-step labeling process.
References
- 1. Super‐Resolved Protein Imaging Using Bifunctional Light‐Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. alphathera.com [alphathera.com]
- 8. researchgate.net [researchgate.net]
- 9. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of cell surface proteins with bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Functionalizing Nanoparticles with Me-Tet-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. This document provides a detailed guide to the functionalization of nanoparticles using the heterobifunctional linker, Me-Tet-PEG8-Maleimide. This linker offers the dual capabilities of highly efficient and specific thiol-maleimide conjugation and bioorthogonal tetrazine-ligation chemistry.[1]
The maleimide group allows for the covalent attachment of thiol-containing molecules, such as peptides, proteins, and antibodies, to the nanoparticle surface through a stable thioether bond.[2][3] This is a widely used and robust method for bioconjugation.[4][5][6] The methyltetrazine group, on the other hand, enables a rapid and highly selective "click" reaction with trans-cyclooctene (TCO) functionalized molecules.[7][8] This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1][5] The polyethylene glycol (PEG8) spacer enhances solubility and reduces steric hindrance.[1]
These application notes will detail the protocols for nanoparticle functionalization, subsequent bioorthogonal conjugation, and provide key quantitative data to guide experimental design.
Data Presentation
Table 1: Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and selective at this pH range.[3] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature.[4][5] |
| Reaction Time | 1 - 2 hours | Optimization may be required depending on the specific thiol-containing molecule.[5] |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide-functionalized nanoparticle is recommended to ensure complete conjugation of the thiol-containing molecule. The optimal ratio should be determined empirically. |
| Buffer | Phosphate-buffered saline (PBS) or HEPES | Buffers should be free of extraneous thiols. |
Table 2: Kinetics of Methyltetrazine-TCO Ligation
| Reaction Pair | Second-Order Rate Constant (k) | Reference |
| Methyltetrazine + TCO | ~1 x 10³ M⁻¹s⁻¹ | [7] |
| H-Tetrazine + TCO | Up to 3 x 10⁴ M⁻¹s⁻¹ | [7] |
Note: The reaction kinetics of methyltetrazine are highly favorable for bioorthogonal applications, offering a good balance of reactivity and stability.[7]
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the functionalization of pre-synthesized gold nanoparticles with this compound. The linker is attached to the gold surface via a thiol group at one end of the PEG chain, which needs to be present on the linker used for gold nanoparticle functionalization.
Materials:
-
Gold Nanoparticles (AuNPs) in citrate buffer
-
This compound with a terminal thiol or disulfide group
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Centrifuge and centrifuge tubes
-
Orbital shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the thiol-terminated this compound linker in deionized water or an appropriate buffer.
-
Ensure all buffers are filtered and degassed to minimize oxidation of thiols.
-
-
Ligand Exchange Reaction:
-
To a solution of gold nanoparticles, add the this compound linker solution to achieve a final molar excess of the linker. The optimal ratio will depend on the nanoparticle size and desired surface density.
-
Incubate the mixture at room temperature for 4-12 hours on an orbital shaker to facilitate the ligand exchange reaction, where the thiol group of the linker displaces the citrate ions on the gold nanoparticle surface.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing excess, unbound linker.
-
Resuspend the nanoparticle pellet in fresh PBS buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.
-
-
Characterization:
-
Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.
-
Protocol 2: Conjugation of a Thiol-Containing Peptide to this compound Functionalized Nanoparticles
This protocol outlines the attachment of a cysteine-containing peptide to the maleimide group on the surface of the functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine)
-
PBS, pH 7.2
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Centrifuge and centrifuge tubes
Procedure:
-
Conjugation Reaction:
-
Disperse the this compound functionalized nanoparticles in PBS buffer.
-
Add the thiol-containing peptide to the nanoparticle solution. A 1.5 to 2-fold molar excess of the peptide relative to the accessible maleimide groups is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching of Unreacted Maleimides:
-
Add a quenching solution (e.g., L-cysteine) in a 10-fold molar excess relative to the initial amount of maleimide groups to react with any remaining unreacted maleimides.
-
Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Purify the peptide-nanoparticle conjugate from excess peptide and quenching reagent by centrifugation.
-
Resuspend the pellet in fresh PBS.
-
Repeat the washing steps twice.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as gel electrophoresis (SDS-PAGE) to observe a shift in the molecular weight of the conjugated protein, or by using analytical techniques like HPLC or mass spectrometry to detect the conjugated peptide.
-
Protocol 3: Bioorthogonal Ligation of a TCO-Containing Molecule to Tetrazine-Functionalized Nanoparticles
This protocol describes the "click" reaction between the tetrazine-functionalized nanoparticles and a trans-cyclooctene (TCO)-modified molecule (e.g., a fluorescent dye or a targeting ligand).
Materials:
-
Tetrazine-functionalized nanoparticles (from Protocol 2)
-
TCO-functionalized molecule of interest
-
PBS, pH 7.4
Procedure:
-
Ligation Reaction:
-
Disperse the tetrazine-functionalized nanoparticles in PBS buffer.
-
Add the TCO-functionalized molecule to the nanoparticle solution. A slight molar excess (1.1 to 1.5-fold) of the TCO-molecule is typically sufficient due to the high reaction rate.
-
The reaction is generally complete within minutes to an hour at room temperature.
-
-
Purification (Optional):
-
Depending on the downstream application, purification may be necessary to remove any unreacted TCO-molecule. This can be achieved through centrifugation or size exclusion chromatography.
-
-
Analysis:
-
Confirm the successful ligation by a method appropriate for the attached molecule. For example, if a fluorescent TCO-dye was used, fluorescence spectroscopy or microscopy can be used to verify the conjugation.
-
Visualizations
Caption: Experimental workflow for dual functionalization of nanoparticles.
Caption: Reaction scheme for dual functionalization.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of Orthogonality of Strain-Promoted Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.fsu.edu [chem.fsu.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. portal.cytodocs.com [portal.cytodocs.com]
- 7. Bot Detection [iris-biotech.de]
- 8. pubs.acs.org [pubs.acs.org]
Me-Tet-PEG8-Maleimide in Antibody-Drug Conjugate Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Me-Tet-PEG8-Maleimide is a heterobifunctional linker that offers a versatile platform for ADC development through a two-step conjugation strategy. This linker incorporates a maleimide group for covalent attachment to thiol residues on the antibody, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer to enhance solubility and improve pharmacokinetics, and a tetrazine moiety for bioorthogonal "click" chemistry with a trans-cyclooctene (TCO)-modified payload.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.
Physicochemical Properties and Reaction Kinetics
A clear understanding of the linker's properties is essential for reproducible ADC manufacturing and performance.
| Property | Value | Source |
| Chemical Formula | C36H53N7O12 | [1] |
| Molecular Weight | 775.85 g/mol | [1] |
| CAS Number | 2143968-05-0 | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, protected from light and moisture | |
| iEDDA Reaction Rate | Up to 10^6 M⁻¹s⁻¹ (Tetrazine/TCO) | [3] |
| Maleimide-Thiol Stability | Susceptible to retro-Michael reaction in plasma, leading to payload loss. Stability can be influenced by the local chemical environment and can be improved with stabilized maleimide derivatives. | [2][4][5] |
Experimental Protocols
I. Two-Step ADC Synthesis Workflow
The use of this compound allows for a controlled, sequential conjugation process. First, the linker is attached to the antibody via the maleimide group. In the second step, the TCO-modified cytotoxic payload is conjugated to the antibody-linker intermediate via the tetrazine group.
II. Protocol for Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
This protocol details the conjugation of this compound to a monoclonal antibody through reaction with native or engineered thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent: N-acetylcysteine or Cysteine
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.4, degassed.
Procedure:
-
Antibody Preparation and Reduction:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
To reduce the interchain disulfide bonds and generate free thiol groups, add a 10-20 fold molar excess of TCEP to the antibody solution.[]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Remove the excess TCEP using a desalting column or TFF, exchanging the buffer with fresh, degassed reaction buffer.
-
-
Linker Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine or cysteine relative to the linker and incubate for 30 minutes.
-
Purify the antibody-linker conjugate using SEC or TFF to remove unreacted linker and quenching agent.
-
-
Characterization:
-
Determine the concentration of the purified antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.
-
The drug-to-antibody ratio (DAR) at this stage (linker-to-antibody ratio) can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
III. Protocol for Payload Conjugation (Tetrazine-TCO iEDDA Reaction)
This protocol describes the conjugation of a TCO-modified cytotoxic payload to the tetrazine-functionalized antibody.
Materials:
-
Purified antibody-linker conjugate (from Protocol II)
-
TCO-modified cytotoxic payload
-
Anhydrous DMSO or DMF
-
Reaction buffer: PBS, pH 7.4
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Payload Preparation:
-
Prepare a 10 mM stock solution of the TCO-modified payload in anhydrous DMSO or DMF.
-
-
Click Reaction:
-
Purification:
-
Purify the final ADC using SEC or TFF to remove any unreacted payload.
-
-
Final ADC Characterization:
-
Determine the final protein concentration and DAR of the purified ADC using UV-Vis spectroscopy, HIC, and/or Mass Spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography.
-
Perform in vitro cell-based assays to confirm potency and specificity.
-
Application Data: In Vitro and In Vivo Performance
The inclusion of the PEG8 spacer is expected to improve the pharmacokinetic profile and stability of the resulting ADC.
In Vitro Plasma Stability
The stability of the maleimide-thiol linkage is a critical parameter. In human plasma, ADCs with standard maleimide linkers can exhibit payload loss over time due to a retro-Michael reaction.[2][4]
| ADC Construct | Plasma Source | Incubation Time (days) | Payload Loss (%) | Method |
| Thiol-Maleimide ADC | Human | 6 | ~20% | LC/MS/MS[2] |
| Thiol-Maleimide ADC | Mouse | 6 | >20% | LC/MS/MS[2] |
Note: Data presented is representative of typical maleimide-based ADCs and may vary for ADCs constructed with this compound.
In Vivo Efficacy
The improved properties conferred by the PEG8 linker can translate to enhanced in vivo anti-tumor activity. Studies with PEGylated linkers have shown improved efficacy and a wider therapeutic window compared to non-PEGylated counterparts.[10]
| ADC | Animal Model | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| ADC with PEG Linker | Mouse | Xenograft | 3 | Significant regression |
| ADC without PEG Linker | Mouse | Xenograft | 3 | Moderate inhibition |
Note: This is generalized data, and specific results will depend on the antibody, payload, and tumor model.
Signaling Pathway Visualization
The mechanism of action of an ADC involves binding to a target antigen on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload. Below are representative signaling pathways for common ADC targets, HER2 and EGFR, illustrating the points of ADC intervention.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its bifunctional nature allows for a controlled and sequential conjugation strategy, while the integrated PEG8 spacer offers the potential for improved physicochemical and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to effectively utilize this linker in their ADC discovery and development programs. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are crucial for achieving a therapeutic candidate with an optimal efficacy and safety profile.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 4. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Me-Tet-PEG8-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the successful conjugation of Me-Tet-PEG8-Maleimide to thiol-containing biomolecules, such as antibodies or proteins, and subsequent bioorthogonal ligation to a trans-cyclooctene (TCO)-modified molecule. This bifunctional linker enables a two-step conjugation strategy, offering precise control over the labeling process.
Introduction
This compound is a heterobifunctional linker that contains a maleimide group and a methyltetrazine moiety, separated by an 8-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2] The methyltetrazine group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a TCO-containing molecule.[3] This two-step approach is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control of stoichiometry and preservation of biomolecule function are critical.
Experimental Protocols
This protocol is divided into two main stages:
-
Stage 1: Maleimide Conjugation - Reaction of this compound with a thiol-containing biomolecule (e.g., an antibody).
-
Stage 2: Tetrazine Ligation - Bioorthogonal reaction of the resulting tetrazine-modified biomolecule with a TCO-functionalized molecule.
Stage 1: Maleimide Conjugation Protocol
This protocol details the steps for conjugating this compound to a protein or antibody.
Materials Required:
-
Thiol-containing protein/antibody
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][4]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5.[1][2] Buffer should be degassed to prevent reoxidation of thiols.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[1][2]
-
Purification System: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns), dialysis, or HPLC system for removal of excess linker.[1]
Procedure:
-
Preparation of the Protein/Antibody:
-
Dissolve the protein or antibody in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1]
-
(Optional - Disulfide Bond Reduction): If the protein does not have sufficient free thiols, disulfide bonds can be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[1] Incubate for 20-30 minutes at room temperature.[1] It is crucial to remove the excess TCEP before adding the maleimide reagent, which can be achieved through a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Purification of the Tetrazine-Modified Protein/Antibody:
-
Remove the excess, unreacted this compound using a desalting column, dialysis, or HPLC.[6]
-
The purified tetrazine-modified protein is now ready for the next stage or can be stored.
-
-
Storage of the Conjugate:
-
For short-term storage, keep the conjugate at 2-8°C for up to one week, protected from light.[4]
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[4] Adding a stabilizer such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide can also help prevent denaturation and microbial growth.[2][4]
-
Stage 2: Tetrazine Ligation Protocol
This protocol describes the bioorthogonal reaction between the tetrazine-modified biomolecule and a TCO-containing molecule.
Materials Required:
-
Purified Tetrazine-modified protein/antibody (from Stage 1)
-
TCO-functionalized molecule of interest
-
Reaction Buffer: PBS or other suitable aqueous buffer, pH 6.0-9.0.
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-functionalized molecule in a compatible solvent.
-
In a reaction vessel, combine the purified tetrazine-modified protein/antibody with a 2.5-fold molar excess of the TCO-labeled molecule.[7]
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 2 hours at 37°C or overnight at 4°C.[7] The reaction is typically rapid.
-
-
Purification of the Final Conjugate:
-
If necessary, purify the final conjugate to remove any unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography or dialysis, depending on the nature of the conjugated molecule.
-
Quantitative Data Summary
| Parameter | Stage 1: Maleimide Conjugation | Stage 2: Tetrazine Ligation |
| Reactants | Thiol-containing biomolecule, this compound | Tetrazine-modified biomolecule, TCO-functionalized molecule |
| Molar Ratio | 10-20 fold molar excess of this compound to protein[1][5] | 2.5 fold molar excess of TCO-molecule to tetrazine-biomolecule[7] |
| Protein Concentration | 1-10 mg/mL[1] | Dependent on the specific application |
| Reaction Buffer | PBS, Tris, or HEPES (pH 7.0-7.5), degassed[1][2] | PBS or other aqueous buffer (pH 6.0-9.0) |
| Reaction Temperature | Room temperature or 4°C[1][4] | 37°C or 4°C[7] |
| Reaction Time | 2 hours to overnight[1][4] | 2 hours to overnight[7] |
| (Optional) Reducing Agent | TCEP (10-100x molar excess)[1] | Not applicable |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-stage conjugation process.
Chemical Reactions
Caption: Chemical reactions for maleimide conjugation and tetrazine ligation.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. alphathera.com [alphathera.com]
Optimal pH for Thiol-Maleimide Reaction with Me-Tet-PEG8-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the thiol-maleimide conjugation reaction with Me-Tet-PEG8-Maleimide, with a specific focus on the critical role of pH in achieving optimal reaction efficiency and selectivity.
Introduction
The thiol-maleimide reaction is a widely utilized bioconjugation technique that forms a stable thioether bond between a thiol-containing molecule (such as a protein with cysteine residues) and a maleimide-functionalized molecule.[1][2] this compound is a bifunctional linker containing a methyltetrazine group for bioorthogonal chemistry and a maleimide group for thiol conjugation, connected by an 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[3] The success of this conjugation is highly dependent on several factors, with reaction pH being one of the most critical parameters to control.
The Critical Role of pH in Thiol-Maleimide Conjugation
The pH of the reaction buffer directly influences the rate and selectivity of the thiol-maleimide reaction. The reaction proceeds via a Michael addition mechanism where the deprotonated thiol (thiolate anion) acts as the nucleophile attacking the electron-deficient double bond of the maleimide ring.[4]
Key pH Considerations:
-
Optimal pH Range (6.5 - 7.5): This range is considered ideal for the thiol-maleimide reaction, offering a balance between reaction rate and selectivity.[1][5] Within this window, the reaction is highly chemoselective for thiols.[1][2]
-
Below pH 6.5: The concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate.
-
Above pH 7.5: The maleimide group becomes susceptible to two primary side reactions:
-
Reaction with Amines: The maleimide group can react with primary amines (e.g., lysine residues in proteins), leading to a loss of selectivity.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5]
-
Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. The rate of hydrolysis increases with increasing pH.[1][5]
-
Data Presentation: pH Effects on Thiol-Maleimide Reaction
The following table summarizes the key effects of pH on the thiol-maleimide conjugation reaction.
| pH Range | Reaction Rate | Selectivity for Thiols | Potential Side Reactions | Recommendation |
| < 6.5 | Very Slow | High | - | Not recommended unless reaction kinetics need to be significantly slowed.[6] |
| 6.5 - 7.5 | Optimal | High | Minimal | Recommended for most applications. [1] |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis.[1] | Not recommended due to loss of selectivity and reagent instability. |
Experimental Protocols
This section provides a general protocol for the conjugation of a thiol-containing molecule to this compound. It is essential to optimize the protocol for each specific application.
Materials and Reagents
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 6.5-7.5. Buffers should be degassed to prevent thiol oxidation.[7]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.[8]
-
Quenching Reagent (optional): A small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis.
Protocol for Protein Conjugation
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the chosen reaction buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[7] Note: If using DTT, it must be removed before adding the maleimide reagent, as it will compete for the reaction.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a compatible anhydrous solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] Protect from light if working with light-sensitive compounds.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol (e.g., L-cysteine) in excess to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
Mandatory Visualizations
Thiol-Maleimide Reaction Signaling Pathway
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Me-Tet-PEG8-Maleimide Labeling via Disulfide Bond Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of proteins, particularly antibodies, is a cornerstone of modern bioconjugation, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs). One common strategy involves the reduction of native disulfide bonds to generate reactive thiol groups, which can then be selectively targeted by thiol-reactive payloads such as maleimides. This document provides a detailed guide for the reduction of disulfide bonds and subsequent labeling with Methyl-Tetrazine-PEG8-Maleimide (Me-Tet-PEG8-Maleimide), a key reagent for bioorthogonal applications.
The maleimide group exhibits high selectivity for thiol groups within a specific pH range, forming a stable thioether bond.[1][2] Disulfide bonds, which are prevalent in proteins and contribute to their tertiary structure, are unreactive towards maleimides and must first be reduced to free thiols.[1][3] This protocol will focus on the use of Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) as reducing agents.
Key Considerations for Disulfide Reduction and Maleimide Labeling
Several factors critically influence the efficiency and selectivity of the reduction and subsequent labeling reactions. Careful optimization of these parameters is essential to achieve the desired degree of labeling and to produce homogeneous conjugates.
-
Choice of Reducing Agent: Both TCEP and DTT are effective in reducing disulfide bonds.[4][5] TCEP is often preferred as it is more stable, odorless, and effective over a broader pH range.[4][6][7] Importantly, excess TCEP typically does not need to be removed before the addition of maleimide reagents.[8][9] In contrast, DTT is a potent reducing agent but is less stable and must be removed before labeling to prevent it from reacting with the maleimide.[10]
-
pH of Reaction Buffers: The pH of the reaction buffer is a critical parameter. For the maleimide-thiol reaction, a pH range of 6.5-7.5 is optimal to ensure chemoselectivity for thiols.[2][11] At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.[2][11]
-
Molar Ratios of Reagents: The molar excess of the reducing agent will determine the extent of disulfide bond reduction.[12] For complete reduction of accessible disulfides, a significant molar excess of the reducing agent is used.[1][3] For partial and more selective reduction, the concentration of the reducing agent can be carefully titrated.[12][13] Similarly, the molar ratio of the this compound to the protein will influence the labeling efficiency.[11]
-
Exclusion of Oxygen: Thiols are susceptible to re-oxidation to disulfides in the presence of oxygen.[1] Therefore, it is crucial to perform the reduction and labeling steps in degassed buffers and under an inert atmosphere (e.g., nitrogen or argon).[1][14]
Data Presentation
The following tables summarize key quantitative data for the disulfide reduction and maleimide labeling steps.
Table 1: Effect of DTT Concentration on Thiol Generation in Antibodies
| DTT Concentration (mM) | Approximate Number of Thiols per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
Data adapted from a study on trastuzumab at 37°C for 30 minutes.[12]
Table 2: Recommended Reaction Conditions
| Parameter | Disulfide Reduction (TCEP) | Disulfide Reduction (DTT) | Maleimide Labeling |
| pH | 4.6 - 7.5[4][8] | > 7.0[5] | 6.5 - 7.5[2][11] |
| Temperature | Room Temperature[1][3] | 37°C[12] | 4°C to Room Temperature[1][3] |
| Incubation Time | 20 - 30 minutes[1][14] | 30 minutes[12] | 2 hours to overnight[1][11][14] |
| Molar Excess (Reagent:Protein) | 10-100x[1] | Varies (see Table 1) | 10-20x[11] |
| Protein Concentration | 1 - 10 mg/mL[1][3][11] | 1 - 10 mg/mL | 1 - 10 mg/mL[1][3][11] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This protocol describes the complete reduction of accessible disulfide bonds in a protein sample using TCEP.
Materials:
-
Protein (e.g., antibody) solution
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[1]
-
TCEP solution (freshly prepared)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed reaction buffer.[1][3]
-
Add a 10 to 100-fold molar excess of TCEP to the protein solution.[1]
-
Flush the headspace of the reaction vial with an inert gas, seal, and incubate at room temperature for 20-30 minutes.[1][14]
-
The reduced protein is now ready for direct use in the maleimide labeling protocol (Protocol 3). Excess TCEP does not need to be removed.[8][9]
Protocol 2: Disulfide Bond Reduction using DTT
This protocol is for the reduction of disulfide bonds using DTT. Note that DTT must be removed prior to maleimide labeling.
Materials:
-
Protein (e.g., antibody) solution
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH > 7.0)
-
DTT solution (freshly prepared)
-
Inert gas (Nitrogen or Argon)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed reaction buffer.
-
Add the desired molar excess of DTT to the protein solution (refer to Table 1 for guidance on achieving a specific degree of reduction).
-
Flush the headspace of the reaction vial with an inert gas, seal, and incubate at 37°C for 30 minutes.[12]
-
Remove the excess DTT using a desalting column or by dialysis against a degassed reaction buffer (pH 6.5-7.5).
-
The reduced protein is now ready for maleimide labeling (Protocol 3).
Protocol 3: Labeling of Reduced Protein with this compound
This protocol describes the labeling of the generated free thiols with this compound.
Materials:
-
Reduced protein solution (from Protocol 1 or 2)
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Purification equipment (e.g., size exclusion chromatography, dialysis)[1]
Procedure:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[14]
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[11] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[11]
-
Flush the headspace of the reaction vial with an inert gas, seal, and incubate at room temperature for 2 hours or at 4°C overnight.[1][11][14] Protect the reaction from light if the maleimide reagent is light-sensitive.
-
Purify the labeled protein from excess, unreacted this compound using size exclusion chromatography, dialysis, or another suitable purification method.[1]
Visualizations
Caption: Workflow for disulfide reduction and maleimide labeling.
Caption: Chemical pathway of reduction and labeling.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. agscientific.com [agscientific.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. biosynth.com [biosynth.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Application Notes and Protocols for Me-Tet-PEG8-Maleimide in Fluorescent Probe Creation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Me-Tet-PEG8-Maleimide as a versatile heterobifunctional linker for the creation of fluorescent probes. This linker is uniquely equipped with two distinct reactive moieties: a maleimide group for covalent attachment to thiol-containing molecules such as proteins and peptides, and a tetrazine group for bioorthogonal "click" chemistry. This dual functionality allows for a two-step labeling strategy, enabling the development of sophisticated probes for a variety of applications in research and drug development.
Principle of Action
This compound serves as a bridge between a fluorescent reporter molecule and a target biomolecule. The workflow involves two key chemical reactions:
-
Thiol-Maleimide Conjugation: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions.[1][2]
-
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The tetrazine group reacts rapidly and specifically with a strained alkene or alkyne, such as trans-cyclooctene (TCO) or bicyclononyne (BCN). This bioorthogonal reaction is known for its fast kinetics and high specificity, allowing for precise labeling in complex biological environments.[3]
The polyethylene glycol (PEG8) spacer provides several advantages, including increased hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.
Applications
The unique properties of this compound make it suitable for a range of applications, including:
-
Protein Labeling and Imaging: Site-specific labeling of proteins with fluorescent dyes for visualization and tracking in cells and tissues.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy. While not a fluorescent probe application, the underlying chemistry is identical.
-
Multi-Step Labeling: Enabling sequential or dual labeling of biomolecules for advanced imaging techniques such as FRET (Förster Resonance Energy Transfer).
-
Surface Functionalization: Attaching biomolecules to surfaces of nanoparticles or beads for diagnostic and therapeutic applications.
Quantitative Data Summary
The following table summarizes typical quantitative data for the reactions involved in creating fluorescent probes with maleimide and tetrazine functionalities. Please note that exact values can vary depending on the specific reactants and reaction conditions.
| Parameter | Thiol-Maleimide Conjugation | Inverse Electron Demand Diels-Alder (iEDDA) Reaction |
| Reaction pH | 6.5 - 7.5[1][2] | Typically physiological pH (7.4) |
| Reaction Time | 2 hours to overnight[1] | Seconds to minutes[4] |
| Recommended Molar Ratio (Linker:Biomolecule) | 10:1 to 20:1 | Typically 1:1 to 5:1 (Tetrazine:TCO/BCN) |
| Typical Conjugation Efficiency | 58% - 84%[5] | >95% |
| Second-Order Rate Constant (k₂) | ~10³ M⁻¹s⁻¹ | 10² - 10⁶ M⁻¹s⁻¹[3] |
Experimental Protocols
Protocol 1: Labeling a Thiol-Containing Protein with a Fluorescent Dye using this compound
This protocol describes the first step of creating a fluorescent probe by conjugating this compound to a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, protein with engineered cysteine)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5.[1]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[1]
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1] If using DTT, it must be removed by dialysis before adding the maleimide linker.
-
Degas the protein solution by applying a vacuum or by bubbling inert gas through it to prevent re-oxidation of thiols.[1]
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10:1 to 20:1 molar ratio of linker to protein. Add the linker dropwise while gently stirring.
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization (Optional but Recommended):
Protocol 2: Bioorthogonal Labeling of the Tetrazine-Functionalized Protein with a TCO-Containing Fluorophore
This protocol describes the second step, where the tetrazine-modified protein is labeled with a fluorescent dye.
Materials:
-
Tetrazine-functionalized protein (from Protocol 1)
-
TCO- or BCN-functionalized fluorescent dye
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-functionalized protein in PBS to a known concentration.
-
Prepare a stock solution of the TCO- or BCN-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).
-
-
Bioorthogonal Reaction:
-
Add the fluorescent dye solution to the protein solution. A molar ratio of 1:1 to 5:1 (dye to protein) is typically sufficient due to the high reaction rate.
-
The reaction is usually complete within minutes at room temperature.[4]
-
-
Purification:
-
Purify the fluorescently labeled protein from excess dye using size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful labeling and determine the final DOL by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its maximum absorbance wavelength). The following equation can be used to calculate the corrected protein absorbance: A280c = A280 - (Amax x CF) where A280c is the corrected absorbance at 280 nm, Amax is the absorbance at the dye's maximum absorbance wavelength, and CF is the correction factor for the dye at 280 nm.
-
Visualizations
Caption: Experimental workflow for creating a fluorescent probe.
Caption: Logical relationship of components in probe synthesis.
References
- 1. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 2. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Me-Tet-PEG8-Maleimide Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl-Tetrazine-PEG8-Maleimide (Me-Tet-PEG8-Maleimide) linkers in the development of targeted drug delivery systems, particularly focusing on Antibody-Drug Conjugates (ADCs). Detailed protocols for the synthesis and evaluation of these conjugates are provided, along with data interpretation guidelines and visualizations of key biological pathways.
Introduction
The this compound linker is a heterobifunctional crosslinker designed for advanced drug delivery applications. It incorporates three key functional components:
-
Methyl-Tetrazine (Me-Tet): An amine-reactive group that participates in a bioorthogonal inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) group. This reaction is exceptionally fast and specific, allowing for the controlled release of a therapeutic payload in a targeted manner.
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility and biocompatibility of the ADC. The PEG linker can improve the pharmacokinetic properties of the conjugate, leading to a longer circulation half-life and reduced immunogenicity.
-
Maleimide: A thiol-reactive group that forms a stable covalent thioether bond with cysteine residues on proteins, such as monoclonal antibodies. This allows for the specific attachment of the linker-drug complex to the antibody.
This unique combination of functionalities enables the development of sophisticated drug delivery platforms where a cytotoxic agent can be precisely delivered to a target cell population, such as cancer cells, and released in a controlled manner.
Principle of Application in Antibody-Drug Conjugates
The primary application of the this compound linker is in the construction of ADCs. The general workflow involves a two-stage process:
-
Antibody Conjugation: The maleimide group of the linker is reacted with the thiol groups of a monoclonal antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
-
Bioorthogonal Drug Release: The resulting antibody-linker conjugate is then administered. A second component, a TCO-modified prodrug, is administered separately. The tetrazine on the antibody and the TCO on the prodrug react specifically at the target site, leading to the release of the active drug. This pre-targeting approach minimizes systemic toxicity by concentrating the active drug only where the antibody has accumulated.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs constructed with PEG8-Maleimide linkers. While specific data for the this compound linker is limited in publicly available literature, the data presented from analogous linkers provide a strong indication of expected performance.
Table 1: Pharmacokinetic Parameters of a PEG8-Containing ADC
| Parameter | Unconjugated Antibody | ADC with PEG8 Linker |
| Clearance (mL/day/kg) | ~5.5 | ~6.0 |
| Half-life (t½) (days) | ~10 | ~8.5 |
| Area Under the Curve (AUC) (µg·day/mL) | ~550 | ~500 |
Data is representative for a generic IgG antibody and a corresponding ADC with a PEG8 linker, highlighting the minimal impact of the linker on overall pharmacokinetics.[1][2]
Table 2: In Vivo Efficacy of a Trastuzumab-MMAE ADC in a HER2+ Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-vc-MMAE | 2 | >100 (tumor regression) |
| Trastuzumab-MMAU (stabilized maleimide) | 2 | >100 (tumor regression) |
This table illustrates the potent anti-tumor activity of a Trastuzumab-MMAE ADC. The use of a stabilized maleimide linker (as in the MMAU conjugate) can improve the therapeutic window.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using a this compound linker. As a representative example, we will consider the preparation of a Trastuzumab-Me-Tet-PEG8-MMAE conjugate.
Protocol 1: Reduction of Trastuzumab Interchain Disulfide Bonds
Objective: To generate free thiol groups on the Trastuzumab antibody for conjugation with the maleimide linker.
Materials:
-
Trastuzumab solution (e.g., 10 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA
-
Spin desalting columns (30 kDa MWCO)
Procedure:
-
Dilute the Trastuzumab solution to 2.5 mg/mL in PBS with 1 mM EDTA.
-
Prepare a fresh 10 mM solution of TCEP in PBS.
-
Add the TCEP solution to the antibody solution to a final molar ratio of 5:1 (TCEP:antibody).
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Remove excess TCEP using a pre-equilibrated spin desalting column.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's reagent.
Protocol 2: Conjugation of this compound to Reduced Trastuzumab
Objective: To attach the this compound linker to the free thiol groups of the reduced antibody.
Materials:
-
Reduced Trastuzumab from Protocol 1
-
This compound linker
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4, with 1 mM EDTA
Procedure:
-
Prepare a 10 mM stock solution of the this compound linker in DMSO.
-
Add the linker stock solution to the reduced antibody solution to a final molar ratio of 10:1 (linker:antibody). The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the linker.
-
Purify the resulting Trastuzumab-Me-Tet-PEG8 conjugate by size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 3: In Vitro Bioorthogonal Release of MMAE
Objective: To demonstrate the specific release of the cytotoxic payload upon reaction with a TCO-modified trigger.
Materials:
-
Trastuzumab-Me-Tet-PEG8 conjugate from Protocol 2
-
TCO-functionalized MMAE (TCO-MMAE)
-
Human plasma
-
LC-MS system
Procedure:
-
Incubate the Trastuzumab-Me-Tet-PEG8 conjugate (e.g., at 1 mg/mL) in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), add a molar excess of TCO-MMAE to an aliquot of the plasma sample.
-
Allow the bioorthogonal reaction to proceed for 1 hour at 37°C.
-
Precipitate the proteins from the plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of released MMAE.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of a Trastuzumab-based ADC carrying an MMAE payload.
Experimental Workflow
The following diagram outlines the general experimental workflow for the creation and testing of an ADC using the this compound linker.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Me-Tet-PEG8-Maleimide Conjugation to Thiol-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. Me-Tet-PEG8-Maleimide is a heterobifunctional linker that enables the covalent attachment of a thiol-modified oligonucleotide to another molecule of interest through a two-step process. This linker contains a maleimide group for reaction with a thiol, and a tetrazine group for subsequent bioorthogonal "click" chemistry with a strained alkene, such as a trans-cyclooctene (TCO). The polyethylene glycol (PEG8) spacer enhances solubility and reduces steric hindrance.
This document provides detailed protocols for the conjugation of this compound to thiol-modified oligonucleotides, as well as methods for the purification and characterization of the resulting conjugate.
Reaction Principle
The conjugation process involves two key reactions:
-
Maleimide-Thiol Conjugation: The maleimide group of this compound reacts with the free thiol group on a modified oligonucleotide via a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5 and results in a stable thioether bond.[1]
-
Tetrazine-TCO Ligation (Click Chemistry): The tetrazine moiety on the conjugated oligonucleotide can then rapidly and specifically react with a trans-cyclooctene (TCO)-modified molecule in a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition. This reaction is highly efficient and can be performed in complex biological media.
Experimental Protocols
Materials and Reagents
-
Thiol-modified oligonucleotide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
0.1 M Triethylammonium Acetate (TEAA) buffer
-
Acetonitrile (ACN), HPLC grade
-
Nuclease-free water
Protocol 1: Reduction of Disulfide Bonds on Thiol-Modified Oligonucleotide
Thiol-modified oligonucleotides can form disulfide bonds during synthesis and storage, which will prevent conjugation with the maleimide. Therefore, a reduction step is necessary prior to conjugation.[1][2][3]
-
Dissolve the thiol-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Prepare a 100 mM solution of TCEP in nuclease-free water.
-
Add a 20-fold molar excess of the TCEP solution to the oligonucleotide solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
The reduced oligonucleotide solution can be used directly in the conjugation reaction without removal of excess TCEP.
Protocol 2: Conjugation of this compound to Reduced Thiol-Modified Oligonucleotide
-
Immediately prior to use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with a 10- to 20-fold molar excess of the this compound solution.[3]
-
Adjust the final volume with PBS (pH 7.2-7.4) to ensure the final concentration of the oligonucleotide is in the desired range (e.g., 0.5-2 mM). The final concentration of the organic solvent (DMF or DMSO) should be kept below 20% to avoid precipitation of the oligonucleotide.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[3]
Purification of the Oligonucleotide Conjugate
Purification is essential to remove unreacted this compound and unconjugated oligonucleotide. High-Performance Liquid Chromatography (HPLC) is the recommended method for purification.[4]
Protocol 3: Reversed-Phase HPLC Purification
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Column: C18 reversed-phase column
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the oligonucleotide and the conjugate.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the specific wavelength for the tetrazine moiety if known.
-
Collect the fractions corresponding to the conjugated oligonucleotide peak. The conjugate will typically elute later than the unconjugated oligonucleotide due to the increased hydrophobicity of the this compound linker.
-
Combine the fractions containing the purified conjugate and lyophilize to dryness.
-
Resuspend the purified conjugate in a suitable buffer for storage (e.g., nuclease-free water or TE buffer) and store at -20°C or -80°C.
Characterization of the Conjugate
The purified conjugate should be characterized to confirm successful conjugation and to determine its concentration.
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm to determine the concentration of the oligonucleotide.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugated oligonucleotide.[5][6]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of this compound to thiol-modified oligonucleotides.
| Parameter | Recommended Condition | Notes |
| Oligonucleotide Concentration | 0.5 - 2 mM | Higher concentrations can increase reaction rates. |
| This compound Molar Excess | 10 - 20 fold | A higher excess can drive the reaction to completion but may require more rigorous purification.[3] |
| Reaction Buffer | PBS, pH 7.2-7.4 | The pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol reactivity and to minimize maleimide hydrolysis.[1] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation times may be necessary for lower concentrations of reactants.[3] |
| Organic Solvent | < 20% (v/v) | To maintain solubility of the linker without precipitating the oligonucleotide. |
| Analysis Method | Expected Result |
| Reversed-Phase HPLC | A new peak with a longer retention time compared to the unconjugated oligonucleotide. |
| Mass Spectrometry | An increase in molecular weight corresponding to the mass of the this compound linker. |
| Conjugation Efficiency | > 80% (can be estimated from HPLC peak areas) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation.
Signaling Pathway: Bioorthogonal Ligation
Caption: Bioorthogonal "click" chemistry reaction.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Ensure fresh TCEP solution is used and increase incubation time or TCEP concentration. |
| Hydrolysis of maleimide group. | Prepare this compound solution immediately before use. Ensure reaction pH is below 7.5. | |
| Oxidation of free thiols. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Peaks in HPLC | Presence of unreacted starting materials and conjugate. | Optimize HPLC gradient for better separation. |
| Degradation of oligonucleotide or conjugate. | Handle samples with care, use nuclease-free reagents and conditions. | |
| Precipitation during reaction | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 20%. |
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Me-Tet-PEG8-Maleimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of Me-Tet-PEG8-Maleimide.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2] Within this range, the thiol-maleimide reaction is highly chemoselective for thiols.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1] As the pH increases above 7.5, the reactivity of the maleimide group with primary amines becomes a competing reaction.[1][3] Conversely, at a pH below 6.5, the rate of the desired thiol-maleimide reaction decreases.
2. What are the recommended storage conditions for this compound?
This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1][4] Aqueous solutions of maleimide-containing compounds are not recommended for long-term storage due to the risk of hydrolysis of the maleimide ring, which renders it unreactive to thiols.[1] If an aqueous stock solution must be prepared, it should be made immediately before use.[1] For longer-term storage of conjugated products, it is recommended to add 5-10 mg/mL BSA and 0.01-0.03% sodium azide and store at -20°C in 50% glycerol.
3. Can I use reducing agents like DTT or TCEP in my conjugation reaction?
The presence of thiol-containing reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol (BME) will compete with your target molecule for reaction with the maleimide and must be removed before initiating the conjugation.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent and does not need to be removed prior to the maleimide reaction.[5] If disulfide bonds in a protein need to be reduced to generate free thiols for conjugation, TCEP is the recommended reducing agent.
4. How can I quantify the efficiency of my conjugation reaction?
Several methods can be used to determine conjugation efficiency:
-
Ellman's Reagent: This colorimetric assay quantifies the number of unreacted thiol groups remaining after the conjugation reaction.[6][7][8]
-
Liquid Chromatography (LC): Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials, allowing for quantification of the unbound ligand.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity and purity of the conjugate and to determine the degree of labeling.
5. What are common side reactions that can occur during maleimide conjugation?
Several side reactions can reduce the efficiency and homogeneity of your final conjugate:
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can hydrolyze to form a non-reactive maleamic acid.[1][5]
-
Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide can be reversible under certain conditions, leading to deconjugation.[1][2][11]
-
Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide group, leading to non-specific labeling.[1]
-
Thiazine Rearrangement: For peptides with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to the formation of a thiazine derivative.[12] This rearrangement is more prominent at basic pH.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH of reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] Prepare fresh buffer and verify the pH. |
| Hydrolysis of this compound. | Prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimides in aqueous buffers.[1] | |
| Oxidation of thiol groups. | Degas buffers to remove dissolved oxygen, which can lead to the formation of disulfide bonds.[13] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of 1-5 mM EDTA can help chelate metal ions that catalyze thiol oxidation.[3] | |
| Insufficient molar excess of one reactant. | Optimize the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is often recommended as a starting point. However, the optimal ratio may need to be determined empirically.[9][10] | |
| Steric hindrance. | If conjugating to a large biomolecule, steric hindrance may prevent access to the thiol group. Consider using a longer PEG spacer to increase the distance between the maleimide and the biomolecule.[3] | |
| Non-Specific Labeling | Reaction pH is too high. | Maintain the reaction pH at or below 7.5 to minimize the reaction of the maleimide with primary amines.[1] |
| Inconsistent Results | Variability in the number of free thiols. | If working with proteins, ensure complete and consistent reduction of disulfide bonds using a non-thiol reducing agent like TCEP. Quantify the number of free thiols before each conjugation reaction using Ellman's reagent. |
| Instability of the conjugate. | The thiosuccinimide linkage can undergo a retro-Michael reaction.[1][2] After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable product by incubating the conjugate at a slightly elevated pH (around 8.5-9.0) for a short period, though this should be optimized to avoid other side reactions. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2).[13]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. The reaction can be gently mixed during incubation.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol such as L-cysteine or beta-mercaptoethanol to a final concentration of 10-20 mM.
-
Purify the conjugate from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent
-
Prepare a Cysteine Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in the conjugation buffer.
-
Add Ellman's reagent (DTNB) to each standard and measure the absorbance at 412 nm.
-
Plot the absorbance versus cysteine concentration to generate a standard curve.
-
-
Measure Unreacted Thiols in Conjugation Reaction:
-
Take an aliquot of the conjugation reaction mixture after the desired reaction time.
-
Add Ellman's reagent and measure the absorbance at 412 nm.
-
Use the standard curve to determine the concentration of unreacted thiols in the reaction.
-
-
Calculate Conjugation Efficiency:
-
Calculate the initial concentration of thiols in your protein solution.
-
Conjugation Efficiency (%) = [ (Initial Thiol Concentration - Unreacted Thiol Concentration) / Initial Thiol Concentration ] * 100
-
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Reaction pathway for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 6. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
troubleshooting low yield in Me-Tet-PEG8-Maleimide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Me-Tet-PEG8-Maleimide and similar maleimide-based conjugation chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reaction with a thiol-containing molecule?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] It is generally recommended to use the lowest possible pH within this range to minimize maleimide hydrolysis.[1]
Q2: How should I store my this compound reagent?
A2: this compound should be stored at -20°C as a dry solid.[3][4][5] If you need to prepare a stock solution, use a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF.[1][2][6] Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.[1] Unused stock solutions in anhydrous DMSO or DMF can be stored in the dark at -20°C for up to a month.[6]
Q3: Can I use a reducing agent like TCEP or DTT in my reaction?
A3: While reducing agents are often necessary to prevent thiol oxidation and to reduce disulfide bonds, they can interfere with the maleimide group. TCEP can react irreversibly with maleimides to form a stable ylene adduct that is unreactive towards thiols.[7] DTT also contains thiols that can react with the maleimide. Therefore, it is advisable to remove any excess reducing agent after disulfide reduction and prior to the addition of the this compound.[6][7] This can be achieved through methods like dialysis or using a desalting column.[6]
Q4: What are the common side reactions that can lead to low yield?
A4: The primary side reactions include:
-
Hydrolysis of the maleimide ring: This is more prevalent at higher pH and renders the maleimide inactive.[1][8][9]
-
Reaction with amines: Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[1]
-
Retro-Michael reaction: The resulting thiosuccinimide bond can be reversible, especially in the presence of other thiols, leading to "payload migration".[2][10][11]
-
Reaction with reducing agents: As mentioned in Q3, some reducing agents can directly react with the maleimide.[7]
-
Thiol oxidation: The thiol groups on your target molecule can oxidize to form disulfide bonds, which are unreactive with maleimides.[6]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
| Potential Cause | Recommended Solution |
| Inactive Maleimide Reagent | The maleimide group on the this compound may have hydrolyzed. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[1][6] Avoid storing the reagent in aqueous buffers.[1] |
| Oxidized Thiol Groups | The thiol groups on your protein or peptide may have formed disulfide bonds. Reduce the disulfide bonds using a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.[6] It is crucial to remove the excess TCEP before adding the maleimide reagent.[6][7] |
| Incorrect Reaction pH | The reaction pH is critical. Ensure your reaction buffer is between pH 6.5 and 7.5.[1][2] Buffers such as PBS, Tris, or HEPES that are free of thiols are suitable.[3][6] |
| Presence of Competing Nucleophiles | Buffers containing primary or secondary amines or other thiols will compete with your target molecule for the maleimide. Use a buffer that is free of these components.[1] |
| Steric Hindrance | The conjugation site on your target molecule may be sterically hindered. Consider using a longer PEG linker if available or optimizing the molar ratio of the reactants.[12] |
| Insufficient Molar Ratio of Maleimide | A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is often recommended to drive the reaction to completion.[3][6] However, this should be optimized for each specific application.[6] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Protein
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5.[6]
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas like nitrogen or argon through it.[6]
-
Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine).
-
Add a 10-100x molar excess of TCEP to the protein solution.[6]
-
Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[6]
-
Remove the excess TCEP using a desalting column (e.g., Zeba™ Spin desalting column) or through dialysis.[6]
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
-
Immediately after removing the excess reducing agent, use the purified, reduced protein solution.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]
-
Add the maleimide stock solution to the protein solution to achieve a 10-20x molar excess of the maleimide reagent.[3][6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Gently mix the reaction solution.
-
Flush the reaction vial with an inert gas, seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[6]
Protocol 3: Purification of the Conjugate
-
Excess, unreacted this compound can be removed using size-exclusion chromatography, such as a gel filtration column (e.g., PD MiniTrap™ G-25), or by dialysis.[3][6][13]
-
Depending on the specific protein and conjugate, other methods like HPLC or FPLC may be more suitable for achieving higher purity.[6]
Visualizations
Caption: Chemical reaction pathway for this compound conjugation.
Caption: A typical experimental workflow for protein conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 5. Maleimide-PEG8-succinimidyl ester 756525-93-6 [sigmaaldrich.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stability of Me-Tet-PEG8-Maleimide in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the stability and handling of Me-Tet-PEG8-Maleimide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It features three key components:
-
Methyltetrazine (Me-Tet): A bioorthogonal handle that rapidly and specifically reacts with trans-cyclooctene (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction.[1][2]
-
PEG8: An eight-unit polyethylene glycol spacer that increases the hydrophilicity of the molecule, improves solubility in aqueous buffers, and reduces steric hindrance during conjugation.[1]
-
Maleimide: A thiol-reactive group that forms a stable covalent thioether bond with sulfhydryl groups, which are commonly found in the cysteine residues of proteins and peptides.[1]
Its primary application is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise, site-specific labeling is required.[1][2]
Q2: How should I store and handle this compound?
A2: Proper storage is critical to maintain the reactivity of the maleimide group.
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2] Before opening, the vial should be allowed to fully equilibrate to room temperature to prevent moisture condensation.[3]
-
In Solvent: For immediate use, the reagent should be dissolved in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] Stock solutions in anhydrous solvents should be stored under an inert gas (e.g., argon or nitrogen) at -20°C and are typically stable for up to one month.[2][3] It is highly recommended to prepare solutions fresh immediately before an experiment.[4][5] Storage in aqueous solutions is not recommended due to the hydrolysis of the maleimide group.[5]
Q3: How stable is the maleimide group of this compound in aqueous buffers?
A3: The maleimide group is susceptible to hydrolysis in aqueous solutions, a reaction that opens the maleimide ring to form a non-reactive maleamic acid derivative.[3][6] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[7][8] At alkaline pH values (pH ≥ 8), the hydrolysis is significantly accelerated.[6] Therefore, aqueous solutions of the reagent should be prepared immediately before use and maintained at a pH between 6.5 and 7.5 for optimal stability and reactivity towards thiols.[5]
Q4: After conjugation, how stable is the resulting thiosuccinimide bond?
A4: The thiosuccinimide linkage formed between the maleimide and a thiol is generally stable, but it can be susceptible to a retro-Michael reaction. This is a reversal of the initial conjugation, which can lead to the exchange of the conjugate with other thiol-containing molecules in the solution, such as glutathione in a biological environment.[9][10] This can result in premature drug release and off-target toxicity in ADC applications.[11] However, the thiosuccinimide ring can undergo a subsequent, slower hydrolysis reaction. This ring-opening stabilizes the conjugate, rendering it resistant to the retro-Michael reaction and thiol exchange.[11][12]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
-
Q: I am observing very low yields in my conjugation reaction. What could be the cause? A: Several factors can lead to poor conjugation efficiency. Below are the most common causes and their solutions.
-
Possible Cause 1: Hydrolysis of the Maleimide Reagent.
-
Explanation: The maleimide group on your this compound may have hydrolyzed before it could react with your target molecule. This occurs if the reagent is exposed to aqueous buffers for extended periods, especially at pH levels above 7.5.[5][6]
-
Solution: Always prepare the maleimide stock solution in anhydrous DMSO or DMF immediately before use.[3] Add the maleimide solution to your protein solution as the final step. Ensure your reaction buffer is maintained within the optimal pH range of 6.5-7.5.[5]
-
-
Possible Cause 2: Oxidation of Thiols.
-
Explanation: The target sulfhydryl (thiol) groups on your protein or peptide may have oxidized to form disulfide bonds. Disulfides do not react with maleimides.[13] This is common when solutions are not properly degassed.
-
Solution: Ensure all buffers are thoroughly degassed. It is also best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] If disulfide formation is suspected, pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT, as it contains a thiol and must be removed prior to adding the maleimide reagent.
-
-
Possible Cause 3: Competing Side Reactions.
-
Explanation: If the reaction pH is too high (above 7.5), the maleimide can react with primary amines (e.g., lysine residues) in addition to thiols, reducing the yield of the desired thiol conjugate.[5]
-
Solution: Maintain a reaction pH of 7.0-7.5 to maximize selectivity for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
-
-
Issue: Conjugate is Unstable and Loses Payload
-
Q: My purified conjugate appears to be losing its payload over time. Why is this happening? A: This is typically due to the reversibility of the maleimide-thiol bond under certain conditions.
-
Possible Cause 1: Retro-Michael Reaction (Thiol Exchange).
-
Explanation: The thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of excess free thiols like glutathione or DTT.[9][10] This can lead to the transfer of the Me-Tet-PEG8 moiety to a different thiol-containing molecule.
-
Solution: To create a more stable linkage, the conjugate can be intentionally hydrolyzed post-purification. Incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period can promote the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened structure that is resistant to thiol exchange.[11][12] For applications requiring very high long-term stability, consider alternative, more stable conjugation chemistries, such as those using mono-sulfone-PEG reagents.[15][16]
-
-
Possible Cause 2: Thiazine Rearrangement.
-
Explanation: If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[17][18] This side reaction is promoted by basic pH.[19]
-
Solution: To prevent this, perform the conjugation at a slightly acidic pH (e.g., pH 6.5) where the N-terminal amine is protonated and thus less nucleophilic.[18] Alternatively, if the sequence design allows, avoid using an unprotected N-terminal cysteine for conjugation.
-
-
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis. This table summarizes the general effect of pH and temperature on the stability of the maleimide group in aqueous solution, based on studies of multi-arm PEG-maleimides.[7]
| Condition | Relative Rate of Hydrolysis | Stability | Recommendation |
| pH 3.0 - 5.5 | Very Slow | High | Suboptimal for thiol reaction, which requires deprotonated thiolate. |
| pH 6.5 - 7.5 | Moderate | Moderate | Optimal range for conjugation , balancing maleimide stability and thiol reactivity.[5] |
| pH > 8.0 | Rapid | Low | Avoid; significant hydrolysis of the maleimide reagent will occur.[6] |
| 20°C vs 37°C | ~5x slower at 20°C | Higher at lower temp. | For sensitive reagents, perform conjugations at 4°C or room temperature rather than 37°C.[7] |
Table 2: Comparative Stability of Thiol-Maleimide Conjugate Adduct. This table compares the stability of the final conjugate in the presence of a competing thiol (1 mM Glutathione) after 7 days at 37°C.[9][15][16]
| Conjugation Chemistry | % Conjugate Remaining | Key Characteristic |
| Maleimide-PEG | < 70% | Susceptible to retro-Michael reaction and thiol exchange.[15][16] |
| Mono-sulfone-PEG | > 90% | Forms a more stable, non-reversible bond.[15][16] |
Experimental Protocols & Visualizations
Protocol 1: General Method for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a thiol-containing protein (e.g., an antibody).
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[14] A typical protein concentration is 1-10 mg/mL.
-
(Optional) If reduction of existing disulfide bonds is required, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature under an inert gas.[14]
-
-
Maleimide Reagent Preparation:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO to a stock concentration of 10 mM.[14]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution. A starting point is to use a 10 to 20-fold molar excess of the maleimide reagent over the protein.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Purification:
-
Remove the unreacted maleimide reagent and byproducts from the labeled protein conjugate. This is typically achieved using a desalting column (e.g., Sephadex G-25) or via dialysis.[14]
-
-
Characterization & Storage:
-
Confirm the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store the final conjugate at 4°C or, with 50% glycerol, at -20°C.[14]
-
Caption: Experimental workflow for protein conjugation with this compound.
Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy
This method can be used to empirically determine the stability of the maleimide reagent in your specific buffer.
-
Instrument Setup: Set a UV-Vis spectrophotometer to measure absorbance at ~300 nm.[6]
-
Sample Preparation:
-
Prepare your aqueous reaction buffer (e.g., PBS, pH 7.4). Use this as the blank.
-
Dissolve a known, high concentration of this compound in anhydrous DMSO.
-
Dilute a small amount of the DMSO stock into your pre-warmed (e.g., 37°C) aqueous buffer to a final concentration suitable for spectrophotometry (e.g., 0.1-0.5 mM).
-
-
Data Acquisition:
-
Immediately after dilution, begin taking absorbance readings at 300 nm at regular time intervals (e.g., every 5 minutes).
-
Continue monitoring until the absorbance value plateaus, indicating complete hydrolysis.
-
-
Analysis:
References
- 1. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atto-tec.com [atto-tec.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prolynxinc.com [prolynxinc.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmiweb.com [pharmiweb.com]
- 18. bachem.com [bachem.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
hydrolysis of the maleimide group on Me-Tet-PEG8-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of the maleimide group on Me-Tet-PEG8-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it important for my experiments with this compound?
A1: The maleimide group in your this compound is susceptible to hydrolysis, a chemical reaction where the maleimide ring opens up upon reaction with water. This is a critical consideration for your experiments for two main reasons:
-
Loss of Reactivity: Once hydrolyzed, the maleimide group can no longer react with thiol groups (e.g., from cysteine residues on proteins). This will lead to failed or inefficient conjugation reactions.
-
Stabilization of Conjugates: Conversely, after successful conjugation to a thiol, hydrolysis of the resulting succinimide thioether ring is often desirable. The ring-opened product is more stable and less prone to retro-Michael reactions, which could otherwise lead to deconjugation of your molecule.
Q2: What factors influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly accelerated at higher (alkaline) pH. For conjugation reactions, a pH range of 6.5-7.5 is recommended to balance the rate of the thiol-maleimide reaction against the rate of hydrolysis.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Buffer Composition: While the effect can be complex, certain buffer components can influence the rate of hydrolysis.
-
Presence of a PEG chain: The ether oxygens in the PEG8 chain of your this compound may accelerate hydrolysis through intramolecular catalysis, where they help to position water molecules for the reaction.
Q3: How quickly does the maleimide group on a PEGylated compound like this compound hydrolyze?
Q4: Can I store this compound in an aqueous solution?
A4: It is strongly recommended to avoid storing this compound in aqueous solutions for any significant length of time due to the risk of hydrolysis. For storage, dissolve the compound in a dry, water-miscible organic solvent such as DMSO or DMF and store at -20°C or below. Aqueous solutions should be prepared immediately before use.
Q5: How can I tell if the maleimide group on my this compound has hydrolyzed?
A5: You can analytically determine the extent of hydrolysis using techniques like:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The hydrolyzed product will have a different retention time compared to the intact maleimide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signals of the maleimide ring will change upon hydrolysis.
-
Mass Spectrometry (MS): The hydrolyzed product will have a higher mass due to the addition of a water molecule.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group prior to conjugation. | - Prepare aqueous solutions of this compound immediately before use.- Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5.- Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may also slow the conjugation reaction. |
| Oxidation of thiol groups on the target molecule. | - Ensure your protein or peptide is fully reduced before conjugation. Use a reducing agent like TCEP, which does not contain a thiol and does not need to be removed prior to the maleimide reaction.- Degas your buffers to remove dissolved oxygen. | |
| Inconsistent conjugation results | Variable levels of maleimide hydrolysis between experiments. | - Standardize the time between dissolving the this compound and initiating the conjugation reaction.- Precisely control the pH and temperature of your reaction. |
| Loss of conjugated payload over time | Retro-Michael reaction of the succinimide-thioether linkage. | - After conjugation, consider intentionally hydrolyzing the succinimide ring to form a more stable, ring-opened structure. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9) for a controlled period. Monitor the hydrolysis to avoid degradation of your molecule. |
Quantitative Data on PEG-Maleimide Hydrolysis
The following table summarizes representative data on the hydrolysis of a multi-arm PEG-maleimide, which can be used as a general guide for understanding the stability of this compound under different conditions.
| Condition | Parameter | Value | Implication for this compound |
| pH 7.4, 25°C | Half-life (t1/2) | ~24 hours | At physiological pH and room temperature, expect significant hydrolysis within a day. Prepare solutions fresh. |
| pH 8.5, 25°C | Half-life (t1/2) | ~4 hours | A slight increase in pH significantly accelerates hydrolysis. This can be used for controlled post-conjugation stabilization. |
| pH 6.5, 25°C | Half-life (t1/2) | > 48 hours | Lowering the pH within the recommended range for conjugation enhances the stability of the maleimide group. |
Note: These values are illustrative and the actual hydrolysis rate of this compound may vary.
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis by RP-HPLC
This protocol allows for the quantitative determination of the rate of maleimide hydrolysis.
Materials:
-
This compound
-
Buffers of desired pH (e.g., 100 mM phosphate buffer at pH 6.5, 7.4, and 8.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
At time zero, dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the RP-HPLC system.
-
Elute with a gradient of water/ACN containing 0.1% TFA. A typical gradient is 5-95% ACN over 30 minutes.
-
Monitor the absorbance at a wavelength where the maleimide or tetrazine absorbs (e.g., ~300 nm for the maleimide).
-
The intact this compound and its hydrolyzed product will elute at different retention times.
-
Calculate the percentage of intact maleimide at each time point by integrating the peak areas.
-
Plot the natural logarithm of the percentage of intact maleimide versus time. The slope of this line will be the negative of the first-order rate constant (-k). The half-life can be calculated as t1/2 = 0.693/k.
Protocol 2: Monitoring Maleimide Hydrolysis by 1H NMR
This protocol provides a qualitative and semi-quantitative assessment of maleimide hydrolysis.
Materials:
-
This compound
-
Deuterated buffer of desired pD (e.g., phosphate buffer in D2O)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the deuterated buffer.
-
Acquire a 1H NMR spectrum at time zero. The protons on the double bond of the intact maleimide ring typically appear as a singlet at ~6.7-7.0 ppm.
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent 1H NMR spectra at various time points.
-
Monitor the disappearance of the maleimide proton signal and the appearance of new signals corresponding to the hydrolyzed product.
-
The relative integrals of the signals can be used to estimate the extent of hydrolysis.
Visualizations
Caption: Chemical scheme of maleimide hydrolysis.
Caption: Workflow for monitoring maleimide hydrolysis.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Me-Tet-PEG8-Maleimide Linkage Stabilization
This guide provides researchers, scientists, and drug development professionals with strategies, protocols, and troubleshooting advice to address the inherent instability of the maleimide-thiol linkage formed using Me-Tet-PEG8-Maleimide and similar reagents.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
The this compound is a heterobifunctional crosslinker. It contains a methyltetrazine (Me-Tet) group for bioorthogonal "click" chemistry reactions with trans-cyclooctene (TCO), a maleimide group for covalent conjugation to thiol-containing molecules (like cysteine residues in proteins), and a hydrophilic 8-unit polyethylene glycol (PEG8) spacer to improve solubility and provide spatial separation. Its primary use is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting protein is linked to a therapeutic payload.
Q2: Why is my maleimide-based conjugate unstable? What is the chemical basis for this instability?
The thioether bond formed between a maleimide and a thiol (a thiosuccinimide adduct) is susceptible to a degradation pathway known as a retro-Michael reaction . This is a reversible, base-catalyzed elimination reaction that can lead to the dissociation of the conjugate.[1][2][3][4][5] In a biological environment, free thiols like glutathione can then react with the liberated maleimide, leading to off-target effects and loss of the intended conjugate.[1][2][3] This reversibility is a significant drawback for conjugates that need to remain stable in vivo.[6]
Figure 1: The reversible retro-Michael reaction leading to maleimide-thiol linkage instability.
Q3: What is the most common and effective strategy to stabilize the maleimide linkage?
The most effective strategy is the irreversible hydrolysis of the thiosuccinimide ring post-conjugation.[7][8][9][10] By increasing the pH of the solution after the initial conjugation is complete, the five-membered thiosuccinimide ring opens to form a stable succinamic acid thioether.[7] This hydrolyzed product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate and preventing dissociation.[5][7][8]
Q4: How do I perform the post-conjugation hydrolysis step to stabilize my linkage?
After confirming the initial conjugation reaction is complete (typically via a method like HPLC or mass spectrometry), the pH of the reaction buffer should be raised to between 8.5 and 9.0. The mixture is then incubated to facilitate the ring-opening hydrolysis. The exact time and temperature should be optimized for your specific conjugate. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Are there alternative stabilization strategies or more advanced linkers available?
Yes. While post-conjugation hydrolysis is the most common method, other strategies exist:
-
Transcyclization: If the maleimide is conjugated to an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide ring, forming a more stable six-membered thiazine ring.[1][2][3] This rearrangement is pH-dependent and can be favored by extended incubation at neutral or basic pH.[11]
-
Next-Generation Maleimides: "Self-stabilizing" or "hydrolysis-resistant" maleimides have been developed.[12][13] These reagents often contain groups that facilitate rapid, intramolecularly-catalyzed hydrolysis of the thiosuccinimide ring shortly after conjugation, simplifying the workflow.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Maleimide Hydrolysis: The maleimide reagent was exposed to moisture or high pH before conjugation. 2. Thiol Oxidation: Cysteine residues on the protein have formed disulfide bonds. 3. Incorrect Buffer: The conjugation buffer pH is outside the optimal 6.5-7.5 range.[6][15] | 1. Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF and use immediately. 2. Pretreat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove excess reducing agent before adding the maleimide. 3. Ensure the buffer is free of thiols and primary amines and is pH-adjusted correctly. |
| Conjugate Degrades Over Time (Payload Loss) | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, especially in the presence of other thiols.[16] 2. Incomplete Stabilization: The post-conjugation hydrolysis step was insufficient (time, pH, or temperature). | 1. Implement the post-conjugation hydrolysis protocol immediately after the initial reaction.[8] 2. Optimize the hydrolysis conditions. Increase incubation time or adjust pH to ensure complete ring-opening. Verify completion with HPLC or mass spectrometry. |
| High Levels of Aggregation | 1. Hydrophobicity: The linker and/or payload are hydrophobic, causing the conjugate to precipitate. 2. Incorrect Buffer Conditions: The buffer composition or pH is promoting protein aggregation. | 1. The PEG8 spacer in the linker is designed to mitigate this, but if the payload is very hydrophobic, consider adding solubility-enhancing agents to the buffer. 2. Perform a buffer screen to find conditions that maintain the stability and solubility of the final conjugate.[17] |
| Multiple Peaks on HPLC/MS for the Conjugate | 1. Incomplete Hydrolysis: Both the unstable thiosuccinimide and the stable hydrolyzed form are present. 2. Isomer Formation: Diastereomers can form during the Michael addition.[18] 3. Thiazine Rearrangement: If using an N-terminal cysteine, the thiazine isomer may be forming as a side product.[11] | 1. Extend the hydrolysis incubation time or increase the pH slightly to drive the reaction to completion. 2. This is often unavoidable but typically does not affect function. The hydrolyzed forms will also exist as diastereomers. 3. Characterize the side product by MS/MS. To avoid it, perform the initial conjugation at a lower pH (e.g., 6.5) to disfavor the rearrangement.[11] |
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solution_hydrolyze [label="Solution:\nPerform hydrolysis step\n(pH 8.5-9.0)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_optimize [label="Solution:\nOptimize hydrolysis time/pH\nand verify with HPLC.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagent [label="Solution:\nUse fresh maleimide stock\nand ensure anhydrous conditions.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Solution:\nAdjust buffer to optimal pH\nand composition.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_hydrolysis; check_hydrolysis -> solution_hydrolyze [label="No"]; check_hydrolysis -> check_conditions [label="Yes"]; check_conditions -> solution_optimize [label="No"]; check_conditions -> check_reagent [label="Yes"]; check_reagent -> solution_reagent [label="No"]; check_reagent -> check_buffer [label="Yes"]; check_buffer -> solution_buffer [label="No"]; }
Figure 2: A logical workflow for troubleshooting common issues with conjugate instability.
Quantitative Data Summary
The stability of a maleimide-thiol adduct is highly dependent on its chemical environment, particularly pH and the structure of the maleimide itself. Hydrolysis of the thiosuccinimide ring dramatically increases stability.
Table 1: Comparative Half-Life of Maleimide-Thiol Adducts
| Linkage Type | Condition | Approximate Half-Life (t½) | Stability Outcome |
| Unstabilized Thiosuccinimide (N-alkyl maleimide) | pH 7.4, 37°C, in presence of thiols | Hours to a few days[4][14] | Prone to rapid thiol exchange and payload loss. |
| Stabilized (Hydrolyzed) Thiosuccinimide | pH 7.4, 37°C | > 2 years[8][10] | Highly stable, resistant to retro-Michael reaction. |
| Unstabilized Thiosuccinimide (N-aryl maleimide) | pH 7.4, 37°C | ~1.5 hours (for ring-opening)[14] | Faster intrinsic hydrolysis rate compared to N-alkyl maleimides. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
This protocol is a general guideline and should be optimized for your specific protein and application.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing Agent (optional): TCEP solution.
-
Conjugation Buffer: Phosphate buffer (100 mM), 150 mM NaCl, 2 mM EDTA, pH 7.0. Degas thoroughly.
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution.
Procedure:
-
Protein Preparation (Optional Reduction):
-
If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column (e.g., Zeba™ Spin) equilibrated with degassed Conjugation Buffer.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a 2-fold molar excess of N-acetylcysteine (relative to the starting amount of maleimide) and incubate for 15 minutes.
-
Protocol 2: Post-Conjugation Hydrolysis for Linkage Stabilization
Materials:
-
Crude conjugate solution from Protocol 1.
-
High pH Buffer: 50 mM Tris or Borate buffer, pH 9.0.
-
Purification system (e.g., SEC, TFF).
Procedure:
-
pH Adjustment:
-
Add the High pH Buffer to the crude conjugate solution to raise the final pH to 8.5-9.0. Alternatively, perform a buffer exchange into the High pH Buffer.
-
-
Hydrolysis Incubation:
-
Incubate the reaction mixture for at least 2 hours at room temperature. The time required for complete hydrolysis can vary (from 2 to 24 hours) and should be monitored.[14]
-
-
Purification:
-
Purify the stabilized conjugate from excess reagents and hydrolyzed linker using a suitable method like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging into a final, neutral storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
Figure 3: A complete experimental workflow from protein preparation to final stable conjugate analysis.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. prolynxinc.com [prolynxinc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
dealing with steric hindrance in Me-Tet-PEG8-Maleimide conjugation
Welcome to the technical support center for Me-Tet-PEG8-Maleimide conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to steric hindrance and other challenges encountered during the conjugation process.
Troubleshooting Guide
Low conjugation efficiency or incomplete reaction is a common hurdle in bioconjugation. Steric hindrance, where the size and spatial arrangement of molecules impede the reaction, is a primary contributor to this issue, especially when dealing with large biomolecules. This guide provides a systematic approach to identifying and resolving these challenges.
Problem: Low or No Conjugation Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Steric Hindrance | 1. Optimize Spacer Arm Length: Consider using a longer PEG linker if the maleimide group on the this compound is not readily accessible to the thiol group on the target molecule. A longer spacer can help overcome spatial barriers.[1][2] 2. Vary Molar Ratios: Experiment with different molar ratios of this compound to the thiol-containing molecule. A higher excess of the maleimide reagent may be necessary to drive the reaction to completion, especially with bulky molecules.[3][4] 3. Control Surface Density: When conjugating to a surface (e.g., nanoparticles), a very dense coverage of PEG-maleimide can lead to steric hindrance between the conjugated molecules. Optimizing the ratio of active maleimide-PEG to an inert methoxy-PEG can improve accessibility.[2] | Bulky molecules or crowded reactive sites can physically block the maleimide and thiol groups from interacting. Increasing the distance between the reactive moieties or the concentration of one reactant can enhance the probability of a successful reaction. |
| Suboptimal Reaction pH | Adjust pH to 6.5-7.5: The thiol-maleimide reaction is most efficient and specific at a neutral to slightly acidic pH.[5][6] At pH values above 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive. Below pH 6.5, the reaction rate significantly decreases due to the protonation of the thiol group. | The reactivity of the thiol group is pH-dependent. A free thiolate anion (S-) is the reactive species, and its concentration is favored at a pH close to its pKa. |
| Presence of Reducing Agents | Remove Reducing Agents: Ensure that reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are removed from the thiol-containing molecule solution before adding the maleimide reagent. This can be achieved through dialysis or size-exclusion chromatography.[6] | Reducing agents will compete with the target thiol for reaction with the maleimide, thereby reducing the conjugation efficiency. |
| Disulfide Bond Formation | Reduce Disulfide Bonds: If the target thiol is a cysteine residue within a protein, it may be involved in a disulfide bond. These bonds must be reduced to free up the thiol group for conjugation. Use a reducing agent like TCEP, followed by its removal prior to adding the maleimide.[6][7] | Maleimides react with free thiols, not with disulfide bonds. |
| Maleimide Hydrolysis | Use Fresh Reagents and Anhydrous Solvents: Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF and use it promptly.[6] Avoid prolonged storage of the maleimide in aqueous buffers, especially at higher pH.[3][4] | The maleimide ring is susceptible to hydrolysis in aqueous environments, which opens the ring and prevents it from reacting with thiols. |
| Instability of the Thioether Bond | Consider Stabilization Strategies: The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols. For applications requiring high stability, strategies like using N-aryl substituted maleimides or inducing a transcyclization reaction can be employed to form a more stable conjugate.[8][9][10] | The stability of the maleimide-thiol adduct is crucial for the integrity of the final conjugate, particularly for in vivo applications. |
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my this compound conjugation?
A: Steric hindrance occurs when the size and three-dimensional shape of molecules prevent or slow down a chemical reaction. In the context of this compound conjugation, the bulky nature of your target molecule (e.g., an antibody or a large protein) or the Tetrazine-PEG8 linker itself can physically block the maleimide and thiol groups from coming into close enough proximity to react. This can lead to lower conjugation efficiency and incomplete reactions. The PEG8 spacer is designed to mitigate this to some extent by providing distance between the reactive ends.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A: The optimal pH range for the reaction between a maleimide and a thiol is typically between 6.5 and 7.5.[5][6] In this range, the thiol group is sufficiently deprotonated to be reactive, while the maleimide group remains stable. At pH values above 8, the maleimide ring is prone to hydrolysis, which renders it inactive for conjugation.[4]
Q3: How can I prevent the hydrolysis of the maleimide group?
A: To minimize hydrolysis, you should:
-
Prepare stock solutions of this compound in an anhydrous solvent such as DMSO or DMF.[6]
-
Store the stock solution at -20°C and protected from moisture.
-
Add the maleimide reagent to your reaction buffer immediately before starting the conjugation.
-
Avoid prolonged incubation times in aqueous buffers, especially at pH values above 7.5.[3][4]
Q4: My protein has multiple cysteine residues, but they are in disulfide bonds. How do I make them available for conjugation?
A: Disulfide bonds need to be reduced to free the thiol groups for reaction with the maleimide. You can use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) because it is more stable and does not need to be removed before conjugation if used in a slight excess. However, for optimal results, it is recommended to remove any excess reducing agent before adding the maleimide reagent.[6][7]
Q5: How can I stop the conjugation reaction at a specific time point?
A: To quench the reaction, you can add a small molecule containing a thiol group, such as free cysteine or β-mercaptoethanol.[11] These molecules will react with any remaining unreacted maleimide groups, preventing further conjugation to your target molecule.
Q6: What is a retro-Michael reaction and should I be concerned about it?
A: The retro-Michael reaction is the reverse of the initial thiol-maleimide addition. This can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione in a biological environment.[8][9][10] For applications requiring high stability, particularly for in vivo studies, this can be a concern. Strategies to create more stable linkages, such as using maleimides that undergo hydrolysis after conjugation or promote transcyclization, can be employed to mitigate this issue.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline - PBS). The buffer should not contain any primary amines (like Tris) or thiols.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column or dialysis against the reaction buffer.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[6][12] The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring or rocking. Protect the reaction from light if the tetrazine is light-sensitive.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine (if it has a distinct absorbance). Mass spectrometry can also be used for more precise characterization.
-
Conjugation Reaction Workflow:
Caption: A step-by-step workflow for the conjugation reaction.
Quantitative Data Summary
Table 1: Influence of Molar Ratio on Conjugation Efficiency
| Target Molecule | Maleimide to Thiol Molar Ratio | Reaction Time | Temperature (°C) | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 min | Room Temp | 84 ± 4 | [3][4] |
| 11A4 Nanobody | 5:1 | 2 h | Room Temp | 58 ± 12 | [3][4] |
Table 2: Effect of pH on Thiazine Rearrangement (a side reaction)
| pH | Time (h) | Conversion to Thiazine Isomer (%) | Reference |
| 5.0 | 336 | 1.1 | [13] |
| 7.3 | 2 | Extensive Conversion | [13] |
| 8.4 | 2 | Extensive Conversion | [13] |
Note: Thiazine rearrangement is a potential side reaction when conjugating to N-terminal cysteines, and it is more prominent at neutral and basic pH.[13]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. nbinno.com [nbinno.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. confluore.com [confluore.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
unexpected mass spectrometry results after Me-Tet-PEG8-Maleimide conjugation
Welcome to the technical support center for Me-Tet-PEG8-Maleimide conjugation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected mass spectrometry results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift after successful conjugation of this compound to my protein/peptide?
A1: The expected mass increase corresponds to the molecular weight of the this compound reagent minus the mass of a hydrogen atom from the thiol group it reacts with. You should observe a single, sharp peak corresponding to this new mass.
Q2: My mass spectrum shows a peak with an additional +18 Da to the expected conjugate mass. What does this mean?
A2: This additional 18 Da strongly suggests hydrolysis of the succinimide ring in the thiosuccinimide linkage formed after conjugation.[1][2] This can occur post-conjugation and leads to the formation of a stable succinamic acid thioether. While the conjugate is stable, this heterogeneity can complicate data analysis.
Q3: I am observing a significant peak corresponding to my unconjugated protein/peptide, even after the conjugation reaction. What could be the cause?
A3: There are several potential reasons for observing the unconjugated starting material:
-
Incomplete Conjugation: The reaction may not have gone to completion. This could be due to suboptimal reaction conditions (pH, temperature, time), insufficient molar excess of the maleimide reagent, or inactive reagent.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[3] If the maleimide ring hydrolyzes before reacting with the thiol, it becomes unreactive, leading to a lower conjugation yield.
-
Retro-Michael Reaction: The thiosuccinimide bond formed can be reversible through a retro-Michael reaction.[3][4][5] This can lead to the dissociation of the conjugate back to the starting protein/peptide and the maleimide reagent.
Q4: My mass spectrum is showing a broad distribution of peaks with 44 Da spacing. What is this?
A4: A series of peaks with a 44 Da mass difference is characteristic of polyethylene glycol (PEG) heterogeneity.[6][7][8] While this compound is a discrete PEG (dPEG®) reagent and should yield a single sharp peak, this pattern indicates contamination with polymeric PEG. This contamination can come from various sources in the lab, such as detergents (e.g., Triton X-100), plasticware, or shared chromatography columns.[6] This PEG contamination can suppress the signal of your actual conjugate.
Q5: I am working with an N-terminal cysteine peptide and see a product with the correct mass, but it behaves differently chromatographically. What could be happening?
A5: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a six-membered thiazine structure.[9][10][11] This thiazine derivative has the same mass as the desired product but will have different physicochemical properties, leading to different retention times in chromatography. This rearrangement is more prevalent at neutral to basic pH.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound conjugation and subsequent mass spectrometry analysis.
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Action |
| Maleimide Hydrolysis | Maintain a pH between 6.5 and 7.5 during the conjugation reaction.[3] Avoid storing the maleimide reagent in aqueous solutions. Prepare fresh solutions before use. |
| Inactive Thiol Groups | Ensure disulfide bonds in your protein/peptide are fully reduced to free thiols. Use a reducing agent like TCEP, but be sure to remove it before adding the maleimide reagent, as TCEP can react with maleimides.[12][13] |
| Suboptimal Reaction Conditions | Optimize the molar ratio of this compound to your biomolecule. A 10-20 fold molar excess of the maleimide is a good starting point.[13] Ensure adequate reaction time and temperature as per the protocol. |
| Incorrect Buffer Composition | Avoid buffers containing thiols (e.g., DTT) as they will compete with your biomolecule for reaction with the maleimide. |
Issue 2: Unexpected Masses in the Mass Spectrum
| Observed Mass | Potential Cause | Recommended Action |
| Expected Conjugate Mass + 18 Da | Hydrolysis of the thiosuccinimide ring.[1][2] | This is often unavoidable in aqueous buffers over time. To minimize, you can perform the reaction at a slightly lower pH (around 7) and for the shortest effective time. If stability is a major concern, consider alternative conjugation chemistries. |
| Unconjugated Biomolecule | Incomplete reaction or retro-Michael reaction. | See "Issue 1: Low or No Conjugation Efficiency" for improving reaction yield. To stabilize the conjugate and prevent the retro-Michael reaction, some protocols suggest intentionally hydrolyzing the thiosuccinimide ring under controlled basic conditions (e.g., pH 9) after the initial conjugation is complete.[1][14] |
| Multiple Adducts | Reaction with other nucleophilic residues (e.g., amines on lysines) if the pH is too high. | Maintain the reaction pH between 6.5 and 7.5 for thiol-specific modification.[3] |
| Thiazine Rearrangement (same mass, different properties) | Conjugation to an N-terminal cysteine at neutral or basic pH.[9][10][11] | Perform the conjugation at a more acidic pH (around 5-6) to suppress the nucleophilic attack by the N-terminal amine that leads to thiazine formation.[10][11] |
| Broad peaks with 44 Da spacing | PEG contamination.[6][15] | Use dedicated, thoroughly cleaned labware and chromatography systems for your experiment. Check all buffers and solvents for PEG contamination by running blanks on the mass spectrometer. Consider using desalting spin columns to clean up your sample before analysis.[15] |
Quantitative Summary of Potential Mass Spectrometry Results
| Observed Species | Expected Mass Change from Unconjugated Biomolecule (Da) |
| Unconjugated Biomolecule | 0 |
| Expected Conjugate | + 615.7 (Mass of this compound - H) |
| Hydrolyzed Conjugate | + 633.7 (+ 615.7 + 18) |
| Thiazine Rearrangement Product | + 615.7 (Same as expected conjugate) |
| Polymeric PEG Contamination | Series of peaks with +44 Da spacing |
Experimental Protocols
General Protocol for this compound Conjugation
-
Prepare the Biomolecule:
-
Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA to chelate metals and prevent disulfide reoxidation).
-
If the biomolecule contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Prepare the Maleimide Reagent:
-
Immediately before use, dissolve the this compound in a dry, water-miscible solvent like DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the biomolecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the conjugate from excess reagent and byproducts using size exclusion chromatography (SEC) or dialysis.
-
-
Mass Spectrometry Analysis:
-
Prepare the purified conjugate in a volatile buffer (e.g., ammonium acetate).
-
Analyze by ESI-MS. For complex spectra of larger proteins, deconvolution software can be used to determine the zero-charge masses.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Potential reaction pathways in maleimide conjugation.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.com [littlemsandsailing.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. bachem.com [bachem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
Technical Support Center: Optimizing Me-Tet-PEG8-Maleimide Reactions
Welcome to the technical support center for Me-Tet-PEG8-Maleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing molar ratios and troubleshooting common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to my thiol-containing molecule (e.g., protein, peptide)?
A1: A common starting point for optimization is a 10:1 to 20:1 molar excess of this compound to the thiol-containing molecule.[1] However, the optimal ratio is highly dependent on the specific properties of your molecule, including the number of available thiols, steric hindrance, and solubility. It is recommended to perform small-scale optimization experiments with a range of molar ratios to determine the best conditions for your specific application.[1] For some peptides and nanobodies, optimal ratios have been found to be as low as 2:1 or 5:1, respectively.[2][3][4]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5] Within this range, the reaction is highly specific for thiol groups. At a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[5] Below pH 6.5, the reaction rate is significantly reduced.
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[6] Therefore, it is necessary to reduce any disulfide bonds to free thiols prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.[7] Dithiothreitol (DTT) can also be used, but it must be removed before the conjugation step to prevent it from reacting with the maleimide.
Q4: Can the tetrazine and maleimide groups of the this compound linker react with each other?
A4: The tetrazine and maleimide functional groups are orthogonal, meaning they react with different partners under distinct conditions. The maleimide group reacts with thiols, while the tetrazine group reacts with strained alkenes like trans-cyclooctene (TCO) in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. There is no known reactivity between the tetrazine and maleimide groups under standard bioconjugation conditions.
Q5: How should I store the this compound linker?
A5: this compound should be stored at -20°C in a desiccated environment. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and can be stored at -20°C for up to a month. Avoid storing the linker in aqueous solutions for extended periods, as the maleimide group is susceptible to hydrolysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal molar ratio. | Optimize the molar ratio of this compound to your molecule. Test a range from 5:1 to 20:1. |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction by using a sufficient excess of TCEP (10-100x molar excess) and adequate incubation time (20-30 minutes at room temperature). | |
| Oxidation of free thiols. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[6] | |
| Hydrolysis of the maleimide group. | Prepare fresh stock solutions of the maleimide linker. Ensure the reaction pH is within the optimal range (6.5-7.5). | |
| Steric hindrance. | For large proteins, a longer PEG linker might be necessary to improve accessibility to the thiol site. | |
| Non-specific Conjugation | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiol groups.[5] |
| Presence of primary amine-containing buffers. | Avoid using buffers that contain primary amines, such as Tris, as they can compete with the thiol reaction at higher pH values. Use buffers like PBS or HEPES. | |
| Precipitation During Reaction | Poor solubility of the protein or the linker. | Prepare the maleimide stock solution in an organic co-solvent like DMSO or DMF.[6] If precipitation occurs, you may need to adjust the percentage of the organic co-solvent in the final reaction mixture. |
| Inconsistent Results | Instability of the maleimide-thiol conjugate. | The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols. Consider strategies to stabilize the conjugate, such as a transcyclization reaction if applicable.[8] |
| Thiazine formation with N-terminal cysteines. | If conjugating to an N-terminal cysteine, a side reaction can lead to thiazine formation. This can be minimized by performing the conjugation at a lower pH (around 5) or by acetylating the N-terminal amine.[9] |
Data Presentation
Table 1: Molar Ratio and Conjugation Efficiency
The following table summarizes conjugation efficiencies observed in different studies. Note that the optimal molar ratio is specific to the reacting molecules and experimental conditions.
| Maleimide:Thiol Molar Ratio | Substrate | Conjugation Efficiency | Reference |
| 2:1 | cRGDfK (peptide) | 84 ± 4% | [2][3][4] |
| 5:1 | 11A4 (nanobody) | 58 ± 12% | [2][3][4] |
| 4:1 | AAT (protein) | ~66% | [3] |
| 10:1 - 20:1 | General Proteins/Antibodies | Recommended starting range for optimization | [1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general workflow for the conjugation of this compound to a thiol-containing protein.
Materials:
-
Protein with free thiol groups
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing Agent (optional): TCEP solution
-
Quenching Reagent: Free thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20x) of the this compound stock solution to the protein solution while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, add a free thiol-containing compound in slight molar excess to the maleimide.
-
-
Purification:
-
Remove the excess this compound and other small molecules from the conjugate using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column). Dialysis or HPLC can also be used.
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation. This can be done using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. kinampark.com [kinampark.com]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
impact of buffer conditions on Me-Tet-PEG8-Maleimide stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer conditions on the stability of Me-Tet-PEG8-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
A1: The optimal pH range for reacting this compound with thiols is between 6.5 and 7.5.[1][2] This range offers a good balance between the reactivity of the maleimide group towards thiols and its stability against hydrolysis. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1]
Q2: How does pH affect the stability of the maleimide group?
A2: The maleimide group is susceptible to hydrolysis, and this susceptibility increases with higher pH.[1] Above pH 7.5, the rate of hydrolysis increases, leading to the opening of the maleimide ring to form an unreactive maleic amide derivative.[1][3] This inactivation prevents conjugation with thiols. In alkaline solutions (pH > 7), maleimides readily undergo hydrolysis.[4] Better stability is observed in acidic solutions.[4]
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis.[1] Aqueous solutions of maleimide-containing products should be prepared immediately before use.[1] For storage, it is best to keep the product in a dry, biocompatible solvent like DMSO.[2] If short-term storage in an aqueous buffer is necessary, use a slightly acidic pH (e.g., pH 6.5) and low temperature (e.g., 4°C) to minimize degradation.[3][5]
Q4: What is the effect of temperature on the stability of this compound?
A4: Higher temperatures accelerate the rate of hydrolysis of the maleimide group. Storing maleimide-functionalized nanoparticles at 20°C led to a 40% loss of reactivity after 7 days, compared to only a 10% decrease when stored at 4°C.[3][5] Therefore, it is crucial to store this compound and its solutions at low temperatures (e.g., -20°C for long-term storage of the solid compound and 4°C for short-term storage of solutions) to maintain its reactivity.[6][7]
Q5: Are there any buffer components I should avoid when working with this compound?
A5: Yes. Avoid buffers that contain primary or secondary amines, such as Tris or glycine, as they can react with the maleimide group, especially at pH values above 7.5.[1][8] Also, avoid buffers containing thiols (e.g., DTT, TCEP) unless they are part of the intended reaction, as they will react with the maleimide.[1]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Question: I am seeing very low or no yield of my desired conjugate. What could be the cause?
-
Answer: This issue is often related to the stability and reactivity of the maleimide group. Consider the following possibilities:
-
Hydrolysis of the Maleimide: The maleimide group may have hydrolyzed before the conjugation reaction. This can happen if the this compound was stored improperly in an aqueous buffer or at a high pH.[1]
-
Incorrect Buffer Composition: Your buffer might contain interfering substances like primary amines (e.g., Tris) or other nucleophiles that compete with the thiol for reaction with the maleimide.[1]
-
Suboptimal pH: If the pH is too low (e.g., <6.5), the reaction rate with thiols will be significantly slower.[10]
-
Solution: Adjust the pH of your reaction buffer to be between 6.5 and 7.5 for optimal reaction kinetics.[1]
-
-
Problem 2: My conjugate is unstable and appears to be degrading over time.
-
Question: I successfully formed my conjugate, but it seems to be breaking down during storage or subsequent experimental steps. Why is this happening?
-
Answer: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation.[2][11] This is more likely to occur in the presence of other thiols.[12]
-
Solution:
-
Hydrolyze the Thiosuccinimide Ring: After conjugation, the stability of the linkage can be increased by hydrolyzing the thiosuccinimide ring to form a stable thioether. This can sometimes be achieved by extended incubation in the reaction buffer.[11][12]
-
Alternative Chemistries: For applications requiring very high stability, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on carbonylacrylic reagents or vinyl pyridiniums.[13]
-
-
Data Presentation
Table 1: Impact of pH on Maleimide Stability and Reactivity
| pH Range | Stability of Maleimide | Reactivity with Thiols | Reactivity with Amines | Recommendation |
| < 6.5 | High stability | Slower reaction rate | Negligible | Use for long-term storage of maleimide in solution, but not ideal for rapid conjugation. |
| 6.5 - 7.5 | Moderate stability | Optimal reaction rate | Low | Recommended range for efficient and selective thiol conjugation. [1][2] |
| > 7.5 | Low stability (prone to hydrolysis) | Fast reaction rate | Competitive reaction | Avoid for conjugation to prevent hydrolysis and side reactions with amines.[1][3] |
Table 2: Effect of Temperature on Maleimide Reactivity
| Storage Temperature | Time | Approximate Loss of Reactivity | Recommendation |
| 20°C | 7 days | ~40%[3][5] | Avoid for storage of aqueous solutions. |
| 4°C | 7 days | ~10%[3][5] | Suitable for short-term storage of aqueous solutions. |
| -20°C | Long-term | Minimal (for solid compound)[6][7] | Recommended for long-term storage of the solid this compound. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Different Buffers
This protocol outlines a method to determine the rate of hydrolysis of this compound in various buffer conditions.
-
Materials:
-
This compound
-
Buffers of interest (e.g., 100 mM Sodium Phosphate, 100 mM HEPES, 100 mM Sodium Citrate) adjusted to different pH values (e.g., 6.0, 7.0, 8.0).
-
Anhydrous DMSO
-
HPLC system with a C18 column and UV detector.
-
Thiol-containing molecule for reaction quenching (e.g., N-acetylcysteine).
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
For each buffer condition to be tested, add a small volume of the this compound stock solution to the buffer to achieve a final concentration of, for example, 1 mM.
-
Incubate the solutions at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench the reaction by adding an excess of a thiol-containing molecule (e.g., N-acetylcysteine) to react with any remaining active maleimide.
-
Analyze the samples by reverse-phase HPLC. The intact this compound will have a specific retention time. The hydrolyzed product will have a different retention time.
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining intact this compound against time for each buffer condition to determine the rate of hydrolysis.
-
Visualizations
Caption: Hydrolysis pathway of the maleimide group.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Experimental workflow for assessing stability.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. axispharm.com [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
Technical Support Center: Purification of Me-Tet-PEG8-Maleimide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-Tet-PEG8-Maleimide conjugates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Low Yield of Final Conjugate
Question: I am observing a low yield of my purified this compound conjugate. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugate yield can stem from several factors throughout the conjugation and purification process. Below is a step-by-step guide to identify and resolve the issue.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to basic pH.[1][2] This hydrolysis competes with the desired thiol conjugation reaction.
-
Inefficient Conjugation Reaction: Suboptimal reaction conditions can lead to incomplete conjugation.
-
Recommendation: Ensure a molar excess of the this compound reagent, typically 10-20 fold over the thiol-containing molecule.[1] If your protein has disulfide bonds, ensure they are adequately reduced to free thiols using a reducing agent like TCEP. Note that excess reducing agent should be removed before adding the maleimide reagent.[1]
-
-
Loss During Purification: The chosen purification method may not be optimal for your specific conjugate, leading to product loss.
-
Recommendation: Select a purification method appropriate for the size difference between your conjugate and unreacted starting materials. For large molecules, size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are often efficient.[4] For smaller molecules, dialysis may be suitable, although it can be a slower process.[5]
-
-
Non-specific Adsorption: Your conjugate might be adsorbing to the purification matrix or container surfaces.
-
Recommendation: For chromatography, consider using a mobile phase with additives like arginine to reduce non-specific interactions.[6] Pre-treating collection tubes with a blocking agent may also help.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final conjugate product shows the presence of unreacted this compound and/or aggregated protein. How can I improve the purity?
Answer:
The presence of impurities indicates that the purification strategy needs optimization.
-
Unreacted this compound: This suggests that the purification method is not effectively separating the small molecule from the larger conjugate.
-
Recommendation: Increase the resolution of your size-based purification method. For SEC, this could mean using a longer column or a resin with a more appropriate pore size. For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is suitable and perform multiple buffer exchanges.
-
-
Aggregated Protein: Protein aggregation can be induced by the conjugation process or by the purification steps.
-
Recommendation: Optimize the buffer conditions, such as pH and ionic strength, throughout the process. The inclusion of non-ionic detergents or other stabilizing excipients may be necessary. Analyze your sample by SEC to quantify the amount of aggregate.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, the reactivity towards primary amines increases, and the rate of maleimide hydrolysis also rises.[3]
Q2: How can I monitor the progress of the conjugation reaction?
A2: The progress of the reaction can be monitored by several analytical techniques:
-
UV-Vis Spectroscopy: The disappearance of the maleimide double bond can be followed by a decrease in absorbance at around 300 nm.[3]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the starting materials from the conjugate, allowing for quantification of the reaction progress.[7][8]
-
Mass Spectrometry: LC-MS can confirm the formation of the desired conjugate by identifying its molecular weight.[8]
Q3: My conjugate appears to be unstable over time. What could be the cause?
A3: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[9] To improve stability, the succinimide ring of the conjugate can be hydrolyzed to a more stable ring-opened form.[10] This can sometimes be promoted by the local protein microenvironment or by adjusting the pH and temperature post-conjugation.
Q4: How should I store my this compound reagent and the final conjugate?
A4:
-
This compound Reagent: Store the solid reagent at -20°C.[1] Prepare aqueous solutions of the maleimide immediately before use to minimize hydrolysis.[3]
-
Final Conjugate: For short-term storage, keep the purified conjugate at 2-8°C, protected from light.[1] For longer-term storage, consider adding cryoprotectants like glycerol and storing at -20°C or -80°C.[1] The addition of a preservative like sodium azide can prevent microbial growth.[1]
Data Presentation
Table 1: Half-life of Maleimide Moiety Hydrolysis at Different pH Values and Temperatures.
| pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| 7.4 | 22 | ~25 minutes | |
| 7.4 | 37 | Varies (e.g., N-aryl variant ~1.5h, N-alkyl variant ~27h) | |
| 9.2 | 37 | Complete hydrolysis in ~14 hours |
Table 2: Comparison of Common Purification Methods for PEG-Maleimide Conjugates.
| Purification Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | High resolution, can separate monomers from aggregates and unreacted PEG. | Can be time-consuming, potential for sample dilution and non-specific adsorption.[6] | High-purity separation of conjugate from unreacted protein and excess PEG. |
| Dialysis | Diffusion-based separation by MWCO. | Gentle on proteins, simple setup.[5] | Slow process, may not be easily scalable, may not completely remove all impurities.[5] | Removal of small molecule impurities like unreacted this compound. |
| Ultrafiltration/Diafiltration (TFF) | Pressure-driven separation by MWCO. | Fast, scalable, can concentrate the sample.[5] | Potential for membrane fouling and protein denaturation due to shear stress.[5] | Buffer exchange and removal of small molecule impurities from large volumes. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate isoforms with different degrees of PEGylation. | PEG chains can shield protein charges, reducing separation efficiency. | Separation of PEGylated isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a good complementary method to IEX. | Lower capacity and resolution compared to other methods. | Purification of conjugates that are difficult to separate by IEX. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for analytical purposes, can separate positional isomers.[8] | Often requires organic solvents which can denature proteins. | Analytical characterization and small-scale purification. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or the conjugation buffer) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using an appropriate method based on the size and properties of the conjugate and contaminants (refer to Table 2). Size-exclusion chromatography is a common and effective method.
-
Protocol 2: Purification of a this compound Conjugate by Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your conjugate.
-
System Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed mobile phase (e.g., PBS at pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Filter your crude conjugation mixture through a 0.22 µm syringe filter to remove any particulates.
-
Injection and Elution: Inject the filtered sample onto the column and begin the isocratic elution with the mobile phase at a pre-determined flow rate.
-
Fraction Collection: Collect fractions as the conjugate elutes from the column. The conjugate will typically elute earlier than the unreacted protein (if smaller) and significantly earlier than the unreacted this compound.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy, SDS-PAGE, or HPLC to identify the fractions containing the pure conjugate.
-
Pooling and Concentration: Pool the pure fractions and concentrate if necessary using ultrafiltration.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Me-Tet-PEG8-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Me-Tet-PEG8-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker. It contains three key components: a methyltetrazine (Me-Tet) group for bioorthogonal click chemistry, a polyethylene glycol (PEG8) spacer, and a maleimide group for reaction with thiol groups.[1][2] This structure allows for the sequential and specific conjugation of two different molecules.
Q2: What are the primary applications of this compound?
This reagent is widely used in bioconjugation and drug delivery.[1] Common applications include:
-
Antibody-Drug Conjugate (ADC) development: Linking antibodies to cytotoxic drugs.
-
PROTAC development: Linking a target-binding molecule to an E3 ligase-binding molecule.
-
Cellular imaging: Attaching fluorescent probes to biomolecules.
-
Surface modification: Functionalizing nanoparticles and other materials.[1]
Q3: How should I store this compound?
For optimal stability, this compound should be stored at -20°C, protected from light and moisture.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the maleimide group.
Q4: In what solvents is this compound soluble?
This compound is soluble in many common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The PEG8 spacer enhances its solubility in aqueous buffers, which is advantageous for bioconjugation reactions.[1]
Troubleshooting Guide
Issue 1: Low or No Conjugation to Thiol-Containing Molecules (e.g., Cysteine Residues in Proteins)
-
Question: I am observing very low or no conjugation of this compound to my protein. What could be the cause?
-
Answer:
-
Oxidation of Thiols: Free thiols (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.
-
Solution: Before conjugation, treat your protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds. Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent as it will compete for the reaction.
-
-
Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.
-
Solution: Perform the conjugation reaction in a buffer with a pH range of 6.5-7.5. Prepare the aqueous solution of this compound immediately before use. Do not store it in an aqueous solution.
-
-
Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.
-
Solution: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is generally recommended for efficient conjugation.
-
-
Issue 2: Instability of the Conjugate and Loss of Attached Molecule Over Time
-
Question: My conjugate appears to be losing the molecule attached via the maleimide linkage. Why is this happening?
-
Answer:
-
Retro-Michael Reaction: The thioether bond formed between a thiol and a maleimide is potentially reversible through a retro-Michael reaction. This can be more pronounced in the presence of other thiols, such as glutathione in a cellular environment.
-
Solution: For applications requiring high in vivo stability, consider strategies to stabilize the maleimide-thiol linkage. One approach is to use "self-hydrolyzing" maleimides which, after conjugation, undergo an intramolecular reaction to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction. While this compound is a standard maleimide, being aware of this potential instability is crucial for experimental design and data interpretation.
-
-
Issue 3: Non-Specific Binding or Aggregation During Conjugation
-
Question: I am observing non-specific binding or aggregation of my protein during the conjugation reaction. What can I do?
-
Answer:
-
Hydrophobicity: While the PEG8 spacer improves hydrophilicity, the overall construct can sometimes lead to aggregation, especially at high concentrations.
-
Solution: Optimize the reaction concentration. You can also include additives like arginine or polysorbate in your buffer to help prevent aggregation.
-
-
Reaction with Other Residues: Although maleimides are highly selective for thiols at neutral pH, some reactivity with amines can occur at higher pH.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 to maintain the high selectivity for thiols.
-
-
Data Presentation
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation of the tetrazine and maleimide moieties. |
| Light Exposure | Protect from light | Tetrazine and maleimide groups can be light-sensitive. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the maleimide group. |
| Handling of Solid | Allow to warm to room temperature before opening | Prevents condensation and subsequent hydrolysis. |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Good solubility and minimizes hydrolysis. |
| Stock Solution Storage | -20°C for short-term storage | For long-term stability, prepare fresh. |
| Aqueous Solution | Prepare immediately before use | The maleimide group hydrolyzes in aqueous solutions. |
Table 2: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Impact on Reaction |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Higher pH increases hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperature can reduce hydrolysis but will also slow down the conjugation reaction. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion; can be optimized for specific molecules. |
Experimental Protocols
Protocol: Two-Step Sequential Conjugation of a TCO-Containing Molecule and a Thiol-Containing Protein to this compound
This protocol describes a general workflow for a two-step conjugation.
Step 1: Reaction of this compound with a TCO-Containing Molecule (e.g., a small molecule drug)
-
Dissolve Reagents:
-
Dissolve the TCO-containing molecule in a suitable organic solvent (e.g., DMSO).
-
Dissolve this compound in the same solvent.
-
-
Reaction:
-
Mix the two solutions at a 1:1 to 1.2:1 molar ratio (TCO-molecule:this compound).
-
Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification (Optional but Recommended):
-
Purify the product (TCO-reacted linker) using reverse-phase HPLC to remove any unreacted starting materials.
-
Step 2: Conjugation of the TCO-Reacted Linker to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.4.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the purified TCO-reacted linker from Step 1 in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the linker solution to the protein solution at a 10- to 20-fold molar excess relative to the number of free thiols on the protein. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling and confirm the identity of the product.
-
Mandatory Visualization
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting guide for low maleimide-thiol conjugation efficiency.
References
Validation & Comparative
Characterizing Me-Tet-PEG8-Maleimide Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of biomolecules conjugated with Me-Tet-PEG8-Maleimide, a heterobifunctional linker increasingly employed in the development of targeted therapeutics and diagnostics.
This compound is a versatile linker that combines a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry with a maleimide group for covalent attachment to thiol-containing molecules such as cysteine residues in proteins. The polyethylene glycol (PEG8) spacer enhances solubility and reduces steric hindrance. Mass spectrometry is an indispensable tool for confirming successful conjugation, determining the degree of labeling, and assessing the overall structural integrity of the resulting conjugate.
Comparison of Mass Spectrometry Techniques
The two most common mass spectrometry techniques for analyzing bioconjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). Each offers distinct advantages and disadvantages for the characterization of this compound conjugates.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser pulse. Ions are separated based on their time-of-flight in a vacuum tube. | Analyte in solution is nebulized and ionized by a high voltage, creating multiply charged ions that are analyzed by a mass analyzer. |
| Sample Preparation | Relatively simple, involving mixing the analyte with a matrix solution and spotting onto a target plate. | Requires the analyte to be in a volatile buffer, often necessitating buffer exchange. Can be coupled with liquid chromatography (LC) for online separation. |
| Ionization | Primarily produces singly charged ions ([M+H]⁺). | Produces a distribution of multiply charged ions ([M+nH]ⁿ⁺). |
| Mass Accuracy | Generally lower than ESI-MS, but sufficient for determining the average molecular weight of the conjugate. | High mass accuracy, allowing for the resolution of different conjugated species. |
| Data Complexity | Spectra are often simpler to interpret due to the prevalence of singly charged ions. | Spectra can be complex due to the presence of multiple charge states, requiring deconvolution algorithms to determine the molecular weight. |
| Tolerance to Contaminants | More tolerant to salts and buffers compared to ESI-MS. | Sensitive to non-volatile salts and detergents, which can suppress the signal. |
| Fragmentation | In-source decay can provide some structural information, and tandem MS (TOF/TOF) can be used for more detailed fragmentation analysis. | Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) can be used to fragment the conjugate and identify the site of modification. |
Experimental Protocols
Below are generalized protocols for the analysis of a this compound protein conjugate using MALDI-TOF MS and ESI-MS. It is important to note that optimal conditions may vary depending on the specific protein and instrument used.
MALDI-TOF MS Protocol
-
Sample Preparation:
-
Desalt the protein conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography, or a desalting spin column) to remove any non-volatile salts from the conjugation reaction.
-
The final buffer should be volatile, such as 0.1% trifluoroacetic acid (TFA) in water or a low concentration of ammonium bicarbonate.
-
The optimal protein concentration is typically in the range of 1-10 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/0.1% TFA.
-
-
Spotting:
-
Mix the desalted protein conjugate solution with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline spot.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the required mass accuracy.
-
Acquire a mass spectrum over a mass range appropriate for the expected molecular weight of the conjugate.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated and conjugated protein.
-
The mass shift should correspond to the molecular weight of the this compound linker (approximately 775.85 Da) multiplied by the number of attached linkers.
-
ESI-MS Protocol
-
Sample Preparation:
-
Perform buffer exchange of the protein conjugate into a volatile buffer, such as 1% formic acid in water or ammonium acetate.
-
The protein concentration should be in the low micromolar range (e.g., 1-5 µM).
-
-
LC-MS (Optional but Recommended):
-
For complex samples or to remove residual unconjugated linker, couple the ESI-MS to a liquid chromatography system (e.g., reverse-phase or size-exclusion chromatography).
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an acid modifier (e.g., 0.1% formic acid).
-
-
Data Acquisition:
-
Infuse the sample directly into the ESI source or elute it from the LC column.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to optimize the signal for the intact protein conjugate.
-
Acquire a full scan mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
The raw spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weights of the different species in the sample (unconjugated protein, and protein with one, two, or more linkers attached).
-
The mass difference between the peaks will correspond to the mass of the this compound linker.
-
Visualization of Workflows
A Researcher's Guide: Quantifying Maleimide Reaction Completion with Ellman's Test and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of maleimide reaction completion is critical for ensuring the quality, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of Ellman's test with alternative methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate assay for your specific needs.
The covalent reaction between a maleimide and a thiol is a cornerstone of bioconjugation chemistry, widely employed for linking proteins, peptides, and other molecules. Verifying the extent of this reaction is paramount. Incomplete reactions can lead to heterogeneous products with variable biological activity, while unreacted maleimides can result in undesirable off-target reactions. This guide will delve into the principles, advantages, and limitations of Ellman's test and compare it with other prevalent techniques, including colorimetric and fluorimetric assays, as well as chromatographic and mass spectrometric methods.
Comparing the Tools: A Quantitative Overview
Choosing the right analytical method depends on various factors, including the required sensitivity, the nature of the sample, available equipment, and throughput needs. The following table summarizes the key performance characteristics of different methods used to quantify maleimide reaction completion.
| Method | Principle | Sensitivity | Linear Range | Throughput | Cost | Key Advantages | Key Disadvantages |
| Ellman's Test (Indirect) | Colorimetric: Measures the decrease in free thiols after reaction with maleimide. | Moderate (micromolar range) | Typically 10-100 µM | High | Low | Simple, cost-effective, widely used. | Indirect measurement, potential for interference from other reducing agents. |
| Alternative Colorimetric Assays (e.g., with 4,4'-DTDP) | Colorimetric: Similar to Ellman's test but uses a different chromogenic reagent. | Moderate | Similar to Ellman's test | High | Low | May offer improved stability or reduced interference in some cases. | Indirect measurement, similar limitations to Ellman's test. |
| Fluorimetric Assays | Fluorometric: Reaction of a specific probe with unreacted maleimide or thiol results in a fluorescent signal. | High (picomolar to nanomolar range)[1][2][3] | Wide | High | Moderate | High sensitivity, suitable for low concentration samples. | Can be susceptible to quenching or autofluorescence from sample components. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic: Separates and quantifies unreacted maleimide, the thiol-containing molecule, and the conjugate. | High | Wide | Low to Moderate | High | Direct measurement of all reaction components, high accuracy and specificity.[4][5] | Requires specialized equipment and expertise, lower throughput. |
| Mass Spectrometry (MS) | Mass-based: Determines the mass of the reactants and the conjugated product to confirm reaction completion and identify products. | Very High | Wide | Low | Very High | Provides definitive product identification and can detect side reactions.[6] | Requires expensive instrumentation and significant expertise. |
In-Depth Look: Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key methods discussed.
Ellman's Test for Indirect Quantification of Maleimide
This method involves reacting the maleimide-containing sample with a known excess of a thiol-containing compound (e.g., L-cysteine or glutathione). The remaining unreacted thiols are then quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent. The amount of maleimide is calculated from the difference between the initial and the remaining thiol concentration.
Materials:
-
Phosphate Buffer (0.1 M, pH 7.2)
-
DTNB solution (4 mg/mL in phosphate buffer)
-
Thiol standard solution (e.g., L-cysteine, 1 mM in phosphate buffer)
-
Maleimide-containing sample
Protocol:
-
Reaction Setup: In separate microcentrifuge tubes, prepare a blank (buffer only), a positive control (thiol standard), and your maleimide sample.
-
Thiol Reaction: Add a known excess of the thiol standard solution to the maleimide sample tube. Incubate at room temperature for 30 minutes to allow the maleimide-thiol reaction to go to completion.
-
Ellman's Reaction: To each tube (blank, positive control, and reacted sample), add the DTNB solution.
-
Incubation: Incubate at room temperature for 15 minutes. A yellow color will develop in the presence of free thiols.
-
Measurement: Measure the absorbance of each solution at 412 nm using a spectrophotometer.
-
Calculation:
-
Subtract the blank absorbance from the positive control and sample absorbances.
-
Calculate the concentration of unreacted thiol in your sample using a standard curve or the Beer-Lambert law (extinction coefficient of the TNB product is 14,150 M⁻¹cm⁻¹ at 412 nm).
-
The amount of reacted maleimide is the initial thiol concentration minus the measured unreacted thiol concentration.
-
Fluorimetric Assay for Direct Quantification of Maleimide
Several commercial kits are available for the direct and highly sensitive quantification of maleimides using a fluorogenic probe. The principle often involves the reaction of a non-fluorescent or weakly fluorescent dye with the maleimide group, leading to a significant increase in fluorescence.
Materials (representative of a typical kit):
-
Maleimide-reactive fluorescent dye
-
Assay buffer
-
Maleimide standard (e.g., N-ethylmaleimide)
-
Maleimide-containing sample
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the maleimide standard in the assay buffer to generate a standard curve.
-
Sample Preparation: Dilute the maleimide-containing sample in the assay buffer to a concentration within the linear range of the assay.
-
Reaction: Add the maleimide-reactive fluorescent dye solution to each standard and sample well in a microplate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific dye.
-
Calculation:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of maleimide in the sample by interpolating its fluorescence intensity on the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a direct and accurate method to monitor the progress of a maleimide-thiol conjugation by separating and quantifying the reactants and the product. A reverse-phase column is typically used.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Maleimide-containing sample, thiol-containing reactant, and a sample of the reaction mixture.
Protocol:
-
Sample Preparation: Dilute the samples (unreacted maleimide, unreacted thiol, and reaction mixture) in Mobile Phase A.
-
HPLC Method:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm for peptides/proteins and a wavelength specific to the maleimide or a chromophoric tag if present).
-
Run a gradient elution, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
-
-
Injection and Data Acquisition: Inject the samples onto the column and record the chromatograms.
-
Analysis:
-
Identify the peaks corresponding to the unreacted maleimide, unreacted thiol, and the conjugate based on their retention times (determined by running the individual components).
-
Quantify the area under each peak.
-
Calculate the reaction completion by determining the percentage of the initial maleimide or thiol that has been converted to the conjugate.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the conjugate and assessing the purity of the reaction mixture. It is often coupled with liquid chromatography (LC-MS).
Materials:
-
LC-MS system (e.g., ESI-QTOF)
-
Appropriate LC column and mobile phases (similar to HPLC)
-
Maleimide-containing sample, thiol-containing reactant, and a sample of the reaction mixture.
Protocol:
-
Sample Preparation: Desalt and dilute the samples as required for MS analysis.
-
LC-MS Method: Develop an LC method to separate the components of the reaction mixture before they enter the mass spectrometer.
-
MS Analysis:
-
Acquire mass spectra of the individual reactants to determine their molecular weights.
-
Acquire the mass spectrum of the reaction mixture.
-
-
Data Analysis:
-
Identify the mass peak corresponding to the expected molecular weight of the conjugate.
-
The presence and intensity of this peak confirm the successful reaction.
-
The absence or low intensity of the reactant peaks indicates high reaction completion.
-
This method can also reveal the presence of any side products or unreacted starting materials with high specificity.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Conclusion
The quantification of maleimide reaction completion is a critical step in bioconjugation that should not be overlooked. While Ellman's test provides a simple and cost-effective method for indirect quantification, its limitations in sensitivity and specificity may not be suitable for all applications. For researchers requiring higher sensitivity, fluorimetric assays offer a significant advantage. When direct measurement and high accuracy are paramount, HPLC is the method of choice. For unambiguous confirmation of conjugation and characterization of the final product, mass spectrometry is unparalleled. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most appropriate tool to ensure the success of their conjugation reactions and the quality of their final products.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 3. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 5. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Me-Tet-PEG8-Maleimide and DBCO-PEG-Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their experiments. This guide provides an objective comparison of two widely used heterobifunctional linkers: Methyltetrazine-PEG8-Maleimide (Me-Tet-PEG8-Maleimide) and Dibenzocyclooctyne-PEG-Maleimide (DBCO-PEG-Maleimide). By examining their performance based on reaction kinetics, stability, and experimental data, this document aims to equip researchers with the necessary information to select the optimal linker for their specific application, be it antibody-drug conjugation, protein labeling, or surface modification.
At the heart of the comparison lie two distinct bioorthogonal "click" chemistries. This compound utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (TCO). In contrast, DBCO-PEG-Maleimide employs the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the DBCO group reacts with an azide. Both linkers feature a maleimide group for initial conjugation to thiol-containing molecules, such as proteins with cysteine residues.
Performance Comparison: Reaction Kinetics and Stability
The most significant differentiator between these two linkers is the reaction rate of their respective bioorthogonal chemistries. The IEDDA reaction of tetrazine and TCO is exceptionally fast, with second-order rate constants orders of magnitude higher than those for the SPAAC reaction of DBCO and azide.[1][2] This rapid kinetics allows for efficient conjugation at very low concentrations, which is particularly advantageous when working with precious or low-abundance biomolecules.[1]
| Parameter | This compound (Tetrazine Ligation) | DBCO-PEG-Maleimide (SPAAC) | References |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][3] |
| Reaction Partner | trans-cyclooctene (TCO) | Azide | [1][3] |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~10⁻¹ - 10¹ M⁻¹s⁻¹ | [2][4] |
| Reaction Time | Minutes to a few hours | Several hours to overnight | [1][5] |
| Required Concentration | Effective at low µM concentrations | Higher concentrations may be required for efficient ligation | [1][5] |
| Stability of Bioorthogonal Group | Methyltetrazines are generally stable in aqueous media. | DBCO is stable but can lose reactivity over extended periods in storage. | [1][5][6] |
| Maleimide Stability | Susceptible to hydrolysis at pH > 7.5 and retro-Michael addition with excess thiols. | Susceptible to hydrolysis at pH > 7.5 and retro-Michael addition with excess thiols. | [6] |
Note: The reaction rates are for the general chemistries and can be influenced by the specific structure of the reactants and reaction conditions.
The stability of the linker is another critical factor. While both methyltetrazine and DBCO moieties are generally stable under physiological conditions, some studies suggest that certain tetrazines can be less stable than DBCO in some biological contexts.[6] The maleimide group on both linkers presents a common stability challenge. It can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols. Furthermore, the thioether bond formed between the maleimide and a thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione in the cellular environment.[6]
Experimental Workflows and Signaling Pathways
The general workflow for using both linkers is a two-step process. First, the maleimide group is reacted with a thiol-containing biomolecule. After purification, the tetrazine or DBCO group is then reacted with its bioorthogonal partner.
The choice between this compound and DBCO-PEG-Maleimide can be visualized as a decision point based on the desired reaction kinetics and the nature of the bioorthogonal partner available.
Experimental Protocols
Below are detailed protocols for antibody-drug conjugation using both this compound and DBCO-PEG-Maleimide.
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a thiol-containing antibody with this compound, followed by ligation to a TCO-containing drug molecule.
Materials:
-
Antibody with accessible thiol groups (e.g., reduced interchain disulfides)
-
This compound
-
TCO-functionalized drug
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, if antibody needs reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: N-ethylmaleimide or Cysteine
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody Preparation (if reduction is needed):
-
Dissolve the antibody in Reaction Buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation of Antibody with this compound:
-
Immediately after antibody preparation, add a 5-10 fold molar excess of this compound (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a 2-fold molar excess of N-ethylmaleimide or cysteine over the initial amount of this compound and incubate for 15 minutes.
-
Purify the tetrazine-modified antibody using SEC to remove excess linker and quenching agent.
-
-
Ligation with TCO-functionalized Drug:
-
To the purified tetrazine-modified antibody, add a 1.5-3 fold molar excess of the TCO-functionalized drug.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purify the final antibody-drug conjugate using SEC to remove the excess drug.
-
Protocol 2: Antibody-Drug Conjugation using DBCO-PEG-Maleimide
This protocol details the conjugation of a thiol-containing antibody with DBCO-PEG-Maleimide, followed by ligation to an azide-containing drug molecule.
Materials:
-
Antibody with accessible thiol groups
-
DBCO-PEG-Maleimide
-
Azide-functionalized drug
-
Reaction Buffer: PBS, pH 7.2-7.5, degassed
-
Reducing agent (optional): TCEP
-
Quenching solution: N-ethylmaleimide or Cysteine
-
Purification system: SEC
Procedure:
-
Antibody Preparation (if reduction is needed):
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Conjugation of Antibody with DBCO-PEG-Maleimide:
-
Immediately after antibody preparation, add a 5-10 fold molar excess of DBCO-PEG-Maleimide (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quench the reaction by adding a 2-fold molar excess of N-ethylmaleimide or cysteine over the initial amount of DBCO-PEG-Maleimide and incubate for 15 minutes.
-
Purify the DBCO-modified antibody using SEC.
-
-
Ligation with Azide-functionalized Drug:
Conclusion
Both this compound and DBCO-PEG-Maleimide are powerful tools for bioconjugation, each with its own set of advantages and considerations. The primary determinant in choosing between the two is the required reaction kinetics. For applications demanding high speed and efficiency, especially at low reactant concentrations, the tetrazine ligation offered by this compound is the superior choice.[1] However, if the experimental setup involves an azide-modified component, or if extremely rapid kinetics are not a prerequisite, DBCO-PEG-Maleimide provides a reliable and effective alternative. Researchers should also be mindful of the inherent stability limitations of the maleimide group and take appropriate measures to ensure the integrity of their final conjugate. By carefully considering these factors, scientists can confidently select the optimal linker to advance their research and development goals.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Me-Tet-PEG8-Maleimide: A Superior Crosslinker to SMCC for Advanced Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the efficacy and stability of the final product. While traditional crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have been widely used, advanced alternatives such as Me-Tet-PEG8-Maleimide offer significant advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of these two crosslinkers, supported by experimental insights, to inform the selection of the optimal reagent for your research needs.
This compound distinguishes itself from SMCC primarily through the incorporation of a hydrophilic polyethylene glycol (PEG) spacer and a bioorthogonal methyltetrazine moiety. These features translate into improved solubility, enhanced stability, and greater versatility in bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Key Performance Advantages of this compound
| Feature | This compound | SMCC | Advantage of this compound |
| Solubility | High aqueous solubility due to the PEG8 spacer.[] | Low aqueous solubility, often requiring organic co-solvents.[2] | Prevents aggregation of biomolecules during conjugation and improves the solubility of the final conjugate.[][3] |
| Stability of Conjugate | The PEG spacer can create a microenvironment that may enhance the stability of the thiosuccinimide linkage. The tetrazine group offers a stable, bioorthogonal ligation handle. | The thiosuccinimide linkage formed is known to be susceptible to retro-Michael addition, leading to premature drug deconjugation.[4][5] | Potentially increased in vivo stability of the bioconjugate, leading to improved therapeutic index and reduced off-target toxicity.[4] |
| Pharmacokinetics (PK) | The PEG8 spacer can improve the pharmacokinetic profile of the bioconjugate by increasing its hydrodynamic radius, leading to a longer circulation half-life.[][7] | Lacks a feature to inherently improve the PK profile of the conjugated biomolecule. | Enhanced drug exposure at the target site and potentially less frequent dosing. |
| Immunogenicity | PEGylation is a well-established method to reduce the immunogenicity of proteins and nanoparticles.[] | The linker itself can be immunogenic. | Reduced potential for an adverse immune response to the bioconjugate. |
| Versatility | Heterobifunctional with a maleimide for thiol conjugation and a methyltetrazine for bioorthogonal "click chemistry" with trans-cyclooctene (TCO). This allows for sequential or dual conjugations. | Heterobifunctional with a maleimide for thiol conjugation and an NHS ester for amine conjugation. | Enables the construction of more complex bioconjugates, such as dual-payload ADCs, targeted imaging agents, and multi-functional nanoparticles. |
Experimental Data Highlights
While direct head-to-head studies with quantitative data for this compound versus SMCC are emerging, the advantages of PEGylated maleimide linkers over non-PEGylated counterparts like SMCC are well-documented in the scientific literature.
Studies on antibody-drug conjugates have shown that incorporating PEG linkers can significantly improve their therapeutic index. For instance, PEGylated ADCs have demonstrated reduced aggregation, improved pharmacokinetics, and lower systemic toxicity compared to those with conventional linkers.[3] The hydrophilic nature of the PEG spacer in this compound is a key contributor to these improvements.[][3]
Furthermore, the stability of the maleimide-thiol linkage is a critical factor in the performance of bioconjugates. Research has shown that the thiosuccinimide bond formed using traditional maleimide crosslinkers can be unstable in plasma, leading to premature release of the payload.[4][8] While this is a characteristic of the maleimide chemistry itself, the local environment created by the PEG8 spacer in this compound may influence the hydrolysis of the thiosuccinimide ring, a process that can stabilize the linkage.[4]
Experimental Protocols
General Two-Step Bioconjugation Protocol using SMCC
This protocol involves the initial reaction of the NHS ester of SMCC with the amine groups on a protein (e.g., an antibody), followed by the reaction of the maleimide group with a thiol-containing molecule.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC crosslinker
-
Dry, amine-free organic solvent (e.g., DMSO or DMF)
-
Thiol-containing molecule
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve SMCC in DMSO or DMF to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation with Thiol-containing Molecule:
-
Immediately add the thiol-containing molecule to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted molecules.
-
General Two-Step Bioconjugation Protocol using this compound
This protocol outlines the conjugation of a thiol-containing molecule to the maleimide end of the linker, followed by a bioorthogonal reaction with a TCO-modified molecule.
Materials:
-
Thiol-containing biomolecule (e.g., a cysteine-containing peptide or a reduced antibody)
-
This compound
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
TCO-modified molecule
-
Desalting column
Procedure:
-
Reaction with Thiol-containing Biomolecule:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the thiol-containing biomolecule at a slight molar excess.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker using a desalting column.
-
-
Bioorthogonal "Click" Reaction:
-
Add the TCO-modified molecule to the tetrazine-functionalized biomolecule.
-
The reaction is typically fast and can be performed at room temperature in a variety of buffers. Reaction times can vary from minutes to a few hours.
-
-
Purification:
-
Purify the final dual-modified conjugate using an appropriate chromatography method.
-
Visualizing the Conjugation Processes
Caption: Two-step conjugation workflow using the SMCC crosslinker.
Caption: Versatile conjugation workflow using this compound.
Conclusion
For researchers seeking to develop advanced bioconjugates with improved solubility, stability, and multifunctionality, this compound presents a clear advantage over the traditional SMCC crosslinker. The inclusion of a PEG spacer addresses the critical issues of aggregation and poor pharmacokinetics often associated with hydrophobic linkers. Moreover, the bioorthogonal reactivity of the tetrazine group opens up new possibilities for creating sophisticated, next-generation therapeutics and diagnostics. While the fundamental maleimide-thiol chemistry is shared between both linkers, the intelligent design of this compound provides a superior tool for modern bioconjugation challenges.
References
- 2. SMCC-PEG12-NHS [nanocs.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on the Pharmacokinetics of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant in the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs. The length of the PEG chain, in particular, can profoundly influence an ADC's stability, solubility, and in vivo behavior, ultimately impacting its efficacy and safety profile. This guide provides a comparative analysis of the pharmacokinetic profiles of ADCs with different PEG linker lengths, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADC Development
PEG linkers are hydrophilic, flexible, and biocompatible spacers that connect the antibody to the cytotoxic payload. Their inclusion can mask the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[1][2] Furthermore, PEGylation can alter the pharmacokinetic properties of ADCs, leading to prolonged circulation half-life and increased exposure in vivo.[3][4] The length of the PEG chain is a key parameter that can be fine-tuned to optimize these effects.
Comparative Pharmacokinetics of ADCs with Varying PEG Linker Lengths
The length of the PEG linker has a demonstrable impact on the pharmacokinetic parameters of ADCs. Generally, increasing the PEG chain length leads to improved plasma stability and exposure.
Data Summary: Pharmacokinetic Parameters of ADCs with Different PEG Linker Configurations
| ADC Construct | Linker Type | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Preclinical Model |
| Trastuzumab-DM1 | Linear PEG24 | 6.5 days | 1.17 mL/h/kg | 356 µg/mLd | Female Mice |
| Trastuzumab-DM1 | Pendant PEG12x2 | 9.2 days | 0.40 mL/h/kg | 1051 µg/mLd | Female Mice |
| cAC10-vcMMAE | Non-PEGylated | - | More rapid clearance | Lower exposure | Mice |
| cAC10-vcMMAE | PEGylated (unspecified length) | - | Slower clearance | Improved PK | Mice |
| RS7-MMAE | mPEG24 side chain | Prolonged half-life | - | Enhanced animal tolerability | - |
Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in experimental conditions, including the specific ADC constructs and analytical methods used. The pendant PEG12x2 linker consists of two 12-unit PEG chains.
Studies have shown that ADCs with side-chain PEGylated drug-linkers exhibit greater plasma and tumor exposures compared to their non-PEGylated counterparts. An investigation into ADCs with PEG units of 2, 4, 8, 12, and 24 revealed that increasing the PEG chain length resulted in increased plasma and tumor exposures and lower plasma clearances. Interestingly, the study also noted a binary effect on tumor distribution and efficacy, with ADCs containing 8, 12, and 24 PEG units showing significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with 2 and 4 PEG units.
In another study, a direct comparison between a linear 24-unit PEG linker and a pendant linker with two 12-unit PEG chains on a trastuzumab-DM1 ADC with a high drug-to-antibody ratio (DAR) of 8 showed a significant improvement in pharmacokinetics for the pendant configuration. The pendant PEG ADC had a longer half-life (9.2 days vs. 6.5 days), lower clearance (0.40 mL/h/kg vs. 1.17 mL/h/kg), and a nearly three-fold higher AUC (1051 µg/mLd vs. 356 µg/mLd) compared to the linear PEG ADC. This suggests that the spatial arrangement of the PEG chains can also play a crucial role in determining the ADC's pharmacokinetic profile.
Experimental Protocols
The following sections outline the typical methodologies employed in the preclinical pharmacokinetic evaluation of ADCs with varying PEG linker lengths.
Preclinical Animal Model
-
Animal Strain: Immunodeficient mice (e.g., SCID or NOD/SCID) are commonly used to allow for the engraftment of human tumor xenografts.[5][6]
-
Tumor Model: Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are established by subcutaneously implanting human cancer cells (e.g., NCI-N87, L540cy) into the flanks of the mice.[5][6][7] Tumor growth is monitored, and studies are initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[7]
-
Dosing: ADCs are typically administered as a single intravenous (IV) bolus dose through the tail vein.[7][8] The dose level is determined based on previous tolerability studies.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at various time points post-ADC administration (e.g., 5 minutes, 1, 6, 24, 48, 72, 168 hours) via retro-orbital or saphenous vein bleeding.[9]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[9]
-
Tissue Distribution (Optional): At terminal time points, tissues of interest (e.g., tumor, liver, spleen, kidney) can be collected, weighed, and homogenized for analysis of ADC and payload distribution.
Bioanalytical Methods
To obtain a comprehensive pharmacokinetic profile of an ADC, it is essential to quantify three key analytes: total antibody, conjugated ADC, and unconjugated (free) payload.[10][11]
Ligand-binding assays, most commonly in the format of a sandwich ELISA, are the standard method for quantifying the antibody components of an ADC.[11][12]
-
Total Antibody Assay:
-
Coating: A microplate is coated with a capture antibody that specifically binds to the therapeutic antibody (e.g., anti-idiotypic antibody or the target antigen).[12]
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Plasma samples and a standard curve of the unconjugated antibody are added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the therapeutic antibody is added. For preclinical studies with humanized antibodies, a generic anti-human IgG antibody can be used.[12]
-
Substrate Addition: A substrate for the enzyme is added, and the resulting colorimetric, fluorescent, or chemiluminescent signal is measured. The concentration is determined by interpolating from the standard curve.[13]
-
-
Conjugated Antibody (ADC) Assay:
-
Coating: The microplate is coated with a capture antibody that specifically recognizes the payload molecule.[12]
-
Blocking, Sample Incubation, and Detection: The subsequent steps are similar to the total antibody assay, with the detection antibody targeting the antibody portion of the ADC.[12] This format ensures that only antibody molecules conjugated with at least one payload are detected.
-
LC-MS/MS is the preferred method for the sensitive and specific quantification of the small molecule cytotoxic payload that has been released from the antibody.[14]
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma samples to precipitate the proteins.[14]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the free payload is collected for analysis.
-
Internal Standard: A stable isotope-labeled version of the payload is often added as an internal standard to improve accuracy and precision.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the payload from other plasma components.[14]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is ionized, and specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[14] The concentration is determined by comparing the analyte-to-internal standard peak area ratio to a standard curve prepared in a similar biological matrix.
-
Visualizations
Structure of a PEGylated Antibody-Drug Conjugate
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Workflow for Preclinical Pharmacokinetic Analysis of ADCs
Caption: Preclinical pharmacokinetic study workflow for ADCs.
References
- 1. nofamerica.com [nofamerica.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AU2022204701A1 - PEGylated drug-linkers for improved Ligand-Drug Conjugate pharmacokinetics - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. genscript.com [genscript.com]
- 12. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Serum Stability of Me-Tet-PEG8-Maleimide Conjugates: A Comparative Guide
For researchers and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing their efficacy and safety. This guide provides a comprehensive evaluation of the stability of Me-Tet-PEG8-Maleimide conjugates in a serum environment, comparing their performance with alternative conjugation technologies. The information is supported by experimental data from existing literature on maleimide-thiol conjugates and detailed protocols for assessing stability.
Executive Summary
This compound utilizes a maleimide moiety for conjugation to thiol groups on proteins, a widely used bioconjugation strategy. However, the resulting thiosuccinimide linkage is known to be susceptible to degradation in serum. This instability primarily arises from a retro-Michael reaction, leading to the exchange of the conjugate with serum thiols, most notably albumin. This can result in off-target effects and reduced therapeutic efficacy. Several alternative conjugation strategies have been developed to address this limitation, offering significantly improved stability in serum.
Comparative Stability of Thiol-Reactive Linkers
The stability of the linkage between a payload and a biomolecule is paramount for in vivo applications. The following table summarizes the serum stability of various thiol-reactive linkers, highlighting the limitations of the conventional maleimide linkage and the advantages of more advanced alternatives.
| Linker Chemistry | Half-life in Human Serum (37°C) | Primary Instability Mechanism | Key Advantages | Key Disadvantages |
| Maleimide | Hours to a few days[1][2] | Retro-Michael reaction, Thiol exchange[3][4] | Fast reaction kinetics, High thiol selectivity | Poor serum stability , potential for off-target effects[4][5] |
| Methylsulfonyl Phenyloxadiazole | Significantly more stable than maleimide | - | High stability, chemoselective | May have slower reaction kinetics than maleimide |
| Sulfone | More stable than maleimide | - | Improved serum stability | May require specific reaction conditions |
| 5-Hydroxy-pyrrolone | Stable towards hydrolysis | Hydrolysis resistant | Good stability, potential for multi-functionalization | Newer chemistry, less established |
| Thiazine (from N-terminal Cys) | Over 20 times less susceptible to thiol exchange than standard maleimide linkage | - | Significantly increased stability | Requires N-terminal cysteine on the protein |
Experimental Protocols for Serum Stability Assessment
Accurate evaluation of conjugate stability in serum is crucial. The following is a generalized protocol for assessing the stability of antibody-drug conjugates (ADCs), which can be adapted for this compound conjugates.
Objective: To determine the in vitro stability of a bioconjugate in human serum over time.
Materials:
-
Test conjugate (e.g., antibody conjugated with this compound)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), HIC (Hydrophobic Interaction Chromatography), or SDS-PAGE.
Procedure:
-
Preparation of Samples:
-
Dilute the test conjugate to a final concentration of 1 mg/mL in pre-warmed human serum.
-
Prepare a control sample by diluting the test conjugate to the same concentration in PBS.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from each sample.
-
-
Sample Analysis:
-
Immediately analyze the aliquots to prevent further degradation.
-
LC-MS Analysis: This is a powerful technique to identify and quantify the intact conjugate, free payload, and any adducts formed with serum proteins like albumin[6][7].
-
HIC Analysis: HIC can be used to separate species with different drug-to-antibody ratios (DAR), allowing for the monitoring of drug loss over time[8].
-
SDS-PAGE Analysis: A simpler method to visualize the integrity of the conjugate over time. Changes in the molecular weight can indicate payload loss.
-
-
Data Analysis:
-
Quantify the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Calculate the half-life (t½) of the conjugate in serum.
-
Visualizing the Instability Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the retro-Michael reaction responsible for maleimide conjugate instability and a typical experimental workflow for serum stability studies.
Caption: The retro-Michael reaction pathway leading to the instability of maleimide conjugates in serum.
Caption: A typical experimental workflow for evaluating the serum stability of bioconjugates.
Conclusion
While this compound offers a straightforward approach for thiol conjugation, the inherent instability of the resulting thiosuccinimide linkage in serum is a significant drawback for in vivo applications. The retro-Michael reaction can lead to premature cleavage of the payload, potentially compromising therapeutic efficacy and causing off-target toxicities. For the development of long-circulating and stable bioconjugates, researchers should consider alternative conjugation chemistries that form more robust linkages. The experimental protocols and analytical methods outlined in this guide provide a framework for rigorously evaluating the serum stability of any bioconjugate, enabling the selection of the most suitable linker technology for a given application.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: Me-Tet-PEG8-Maleimide vs. Mono-Sulfone-PEG Linkers in Bioconjugation
A detailed analysis for researchers, scientists, and drug development professionals on the performance and stability of two prominent PEG linkers.
In the rapidly advancing field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to the efficacy and stability of the final product.[1][][3] Among the various options, polyethylene glycol (PEG) linkers are widely utilized to improve the solubility, stability, and pharmacokinetic profiles of biologics.[3][4][5] This guide provides an objective comparison of two specific thiol-reactive PEG linkers: Me-Tet-PEG8-Maleimide and mono-sulfone-PEG linkers, supported by experimental data to inform critical decisions in drug development.
Introduction to the Linkers
This compound is a heterobifunctional linker that incorporates a methyltetrazine group, a maleimide moiety, and an 8-unit PEG spacer.[6][7] The tetrazine group facilitates a bioorthogonal reaction with strained alkenes, while the maleimide group specifically reacts with thiol groups (sulfhydryl groups) on molecules like cysteine residues in proteins.[6][7] The PEG8 spacer enhances solubility and provides spatial separation between the conjugated molecules.[7]
Mono-sulfone-PEG linkers are another class of thiol-reactive linkers that have gained attention for their potential to form highly stable bioconjugates.[8][9] Unlike the traditional maleimide-thiol Michael addition, the reaction with a mono-sulfone linker, followed by a reduction step, results in a more stable thioether bond that is less susceptible to deconjugation.[8][10]
Performance Comparison: Stability is Key
The stability of the linker-payload bond is a critical attribute for any bioconjugate, directly impacting its therapeutic window and potential for off-target toxicity.[] Experimental evidence strongly suggests that mono-sulfone-PEG linkers offer superior stability compared to their maleimide-based counterparts, particularly in the presence of endogenous thiols like glutathione (GSH).[8][11][12][13]
A key vulnerability of maleimide-thiol conjugates is their susceptibility to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiol-containing molecules in vivo.[8][12][13][14] While hydrolysis of the succinimide ring in maleimide conjugates can increase stability, this process may not be fast enough to prevent thiol exchange.[8][15][16][17]
In contrast, mono-sulfone-PEG conjugates, after a post-conjugation reduction step, form a stable linkage that is resistant to such exchange reactions.[8][9][10] The reduction of a ketone to a secondary alcohol in the linker backbone electronically disfavors the retro-Michael reaction, leading to a significantly more durable conjugate.[8][10]
Quantitative Stability Data
The following table summarizes the comparative stability of hemoglobin (Hb) conjugates prepared with maleimide-PEG and mono-sulfone-PEG linkers after incubation at 37°C for seven days in the presence of PBS and 1 mM reduced glutathione (GSH).
| Linker Type | Condition | % Conjugation Retained | Reference |
| Maleimide-PEG | PBS | ~100% | [8] |
| Maleimide-PEG | 1 mM GSH | < 70% | [8][11][12][13] |
| Mono-sulfone-PEG | PBS | > 95% | [8] |
| Mono-sulfone-PEG | 1 mM GSH | > 90% | [8][11][12][13] |
These data clearly demonstrate the enhanced stability of the mono-sulfone-PEG conjugate, which retained over 90% of its conjugation even in the presence of a competing thiol, whereas the maleimide-PEG conjugate showed a significant loss of over 30%.[8]
Reaction Mechanisms and Workflows
The conjugation chemistries of this compound and mono-sulfone-PEG linkers, while both targeting thiols, involve distinct steps.
This compound Conjugation
The maleimide group of this compound reacts with a free thiol group, typically from a cysteine residue on a protein, via a Michael addition reaction. This reaction is generally performed under mild conditions, at a pH between 6.5 and 7.5, to ensure selectivity for thiols over other nucleophilic groups like amines.[18]
Mono-sulfone-PEG Conjugation
The mono-sulfone-PEG linker also reacts with thiols via a Michael addition. However, to achieve the enhanced stability, a subsequent reduction step is crucial. This is typically accomplished using a mild reducing agent like sodium borohydride to convert a ketone group in the linker to a secondary alcohol.[8][10]
Experimental Protocols
Detailed methodologies are essential for replicating and validating these findings. Below are summarized protocols for bioconjugation with both linker types, based on published studies.[8][10]
This compound Conjugation Protocol (General)
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a suitable buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[19] If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Prepare a stock solution of this compound in a compatible organic solvent such as DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used.[19]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.[19]
-
Purification: Remove the excess, unreacted linker and purify the conjugate using size exclusion chromatography (SEC) or dialysis.[19]
Mono-sulfone-PEG Conjugation Protocol
This protocol is adapted from a study on the PEGylation of a hemoglobin mutant.[8][10]
-
Protein and Linker Preparation:
-
Conjugation Reaction:
-
Reduction Step:
-
Dilute the reaction mixture with a sodium phosphate buffer (600 mM sodium phosphate, pH 7.5, 150 mM NaCl, 20 mM EDTA) and cool on an ice bath.[8][10]
-
Prepare a fresh 1 M solution of sodium borohydride in 0.1 M NaOH.[8][10]
-
Add the sodium borohydride solution to the reaction mixture and incubate on ice for 1 hour.
-
-
Quenching and Purification:
-
Quench the reaction by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Purify the final conjugate using appropriate chromatographic techniques.
-
Logical Relationship: Stability and Deconjugation Pathways
The following diagram illustrates the differing stability and potential deconjugation pathways of maleimide and reduced mono-sulfone conjugates.
Conclusion
For applications demanding high in vivo stability and minimal payload shedding, mono-sulfone-PEG linkers present a compelling advantage over traditional maleimide-based linkers. The experimental data consistently demonstrates their superior resistance to thiol exchange, a critical factor for the development of next-generation bioconjugates with improved safety and efficacy profiles. While the conjugation protocol for mono-sulfone-PEG linkers involves an additional reduction step, the significant enhancement in conjugate stability may justify this added complexity for many therapeutic applications. Researchers and drug developers should carefully consider these stability profiles when selecting a linker strategy for their specific bioconjugation needs.
References
- 1. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. purepeg.com [purepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 8. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 9. A new reagent for stable thiol-specific conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.essex.ac.uk [repository.essex.ac.uk]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. prolynxinc.com [prolynxinc.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
A Comparative Guide to ADC Characterization: Me-Tet-PEG8-Maleimide vs. Traditional Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy, safety, and stability. The choice of linker technology is a critical determinant of an ADC's properties. This guide provides an objective comparison of ADCs functionalized with the innovative Me-Tet-PEG8-Maleimide linker against those prepared with traditional maleimide-based linkers, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers a dual-functionalization strategy, combining the well-established maleimide chemistry for conjugation to antibody cysteine residues with a tetrazine group for bioorthogonal "click" chemistry applications. The integrated PEG8 spacer is designed to enhance hydrophilicity, which can mitigate aggregation and improve pharmacokinetic profiles. Traditional maleimide linkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are widely used but can be associated with hydrophobicity-driven aggregation and potential in-vivo instability of the maleimide-thiol linkage. This guide will delve into the analytical techniques used to characterize these differences.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical attributes of ADCs prepared with this compound versus a standard maleimide linker (e.g., Maleimido-caproyl or SMCC). The data presented is a synthesis of expected outcomes based on the properties of the linkers.
Table 1: Drug-to-Antibody Ratio (DAR) and Distribution
| Analytical Technique | Parameter | ADC with this compound | ADC with Standard Maleimide Linker |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | Comparable to standard linkers, dependent on conjugation conditions. | Typically ranges from 2 to 4, with efforts to achieve higher DARs. |
| DAR Species Distribution | Potentially more homogeneous distribution due to improved solubility of the linker-drug. | Can exhibit broader peaks and greater heterogeneity, especially with hydrophobic payloads. | |
| Mass Spectrometry (MS) | Average DAR | Accurate determination of average DAR and individual drug-loaded species.[] | Well-established method for DAR determination. |
| Heterogeneity | Provides detailed information on the distribution of different drug-loaded species. | Can reveal a complex mixture of species, which may impact efficacy and safety. |
Table 2: Aggregation and Stability
| Analytical Technique | Parameter | ADC with this compound | ADC with Standard Maleimide Linker |
| Size Exclusion Chromatography (SEC) | % Aggregation | Expected to be lower due to the hydrophilic PEG8 spacer, which can reduce non-specific hydrophobic interactions and prevent aggregation.[2][3][4][5][] | More prone to aggregation, especially with hydrophobic drugs and higher DARs.[] |
| Monomer Purity | Higher monomer purity is anticipated. | May show increased levels of high molecular weight species (aggregates). | |
| Stability Assays (e.g., plasma incubation followed by HIC or MS) | Linker Stability | The maleimide-thiol linkage is susceptible to retro-Michael addition, similar to standard maleimides. However, some advanced maleimide designs incorporate stabilizing features.[8][9] The tetrazine moiety offers an alternative, stable conjugation point for further modifications. | The thiosuccinimide linkage can undergo deconjugation in vivo through a retro-Michael reaction, leading to premature drug release.[9][10][11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule typically increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs, allowing for the determination of the drug distribution and the average DAR.
Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase.
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Sample Preparation: The ADC sample is diluted in Mobile Phase A.
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species. The most hydrophobic species (higher DAR) will elute later.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peak areas for each DAR species are integrated to calculate the relative abundance and the average DAR.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size. It is the standard method to quantify high molecular weight species (aggregates) and fragments in ADC preparations.
Protocol:
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is used.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For ADCs with hydrophobic linkers or payloads that exhibit non-specific interactions with the column, the mobile phase may be modified with organic solvents (e.g., 15% isopropanol or acetonitrile) to improve peak shape and recovery.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate is calculated by dividing the area of the high molecular weight peaks by the total area of all peaks.
Mass Spectrometry (MS) for DAR Determination
MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise determination of the DAR and identification of different drug-loaded species.
Protocol:
-
Sample Preparation: The ADC sample is typically desalted and may be deglycosylated to reduce spectral complexity. For subunit analysis, the ADC is reduced to separate the light and heavy chains.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is used. For intact mass analysis, SEC can be used for online desalting. For subunit analysis, reversed-phase chromatography is often employed.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the mass of the different ADC species. The number of conjugated drugs can be determined from the mass shift relative to the unconjugated antibody. The average DAR is calculated from the relative abundance of each species.[]
Visualizations
Workflow for ADC Characterization
Caption: Workflow for the synthesis and analytical characterization of ADCs.
Signaling Pathway of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The choice of linker is a pivotal decision in the design of an ADC. The this compound linker presents a modern approach, offering potential advantages in terms of reduced aggregation and improved hydrophilicity due to its PEG8 component. The tetrazine moiety also opens up possibilities for subsequent bioorthogonal conjugation reactions. In contrast, traditional maleimide linkers, while widely used, may present challenges related to aggregation and in-vivo stability.
A comprehensive analytical characterization using a suite of orthogonal techniques, including HIC, SEC, and MS, is imperative to fully understand the impact of the linker on the critical quality attributes of an ADC. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and in designing robust analytical strategies for the development of next-generation ADCs.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prolynxinc.com [prolynxinc.com]
Measuring Drug-to-Antibody Ratio for Me-Tet-PEG8-Maleimide ADCs: A Comparative Guide
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetics. For ADCs utilizing a Me-Tet-PEG8-Maleimide linker, accurate and precise DAR determination is paramount throughout the development and manufacturing processes. This guide provides a comprehensive comparison of the four most common analytical techniques for measuring the DAR of maleimide-conjugated ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Comparison of DAR Measurement Techniques
Each method for DAR determination possesses distinct advantages and limitations in terms of resolution, sample requirements, throughput, and the level of information provided. The choice of technique often depends on the stage of ADC development, the specific characteristics of the ADC, and the desired level of characterization.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput | Information Provided |
| HIC-HPLC | Separation based on hydrophobicity under non-denaturing conditions. | - Preserves the native ADC structure[1][2].- Good for routine analysis and quality control[1].- Can resolve different drug-loaded species (DAR 0, 2, 4, 6, 8)[3]. | - Lower resolution compared to RP-HPLC[4].- High salt concentrations in mobile phases can be corrosive to equipment[2].- Not directly compatible with MS[5]. | Medium | Average DAR, drug load distribution. |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | - High resolution, capable of separating light and heavy chains with different drug loads[6][7].- Compatible with MS detection[8]. | - Requires reduction of the ADC, altering the native structure[6].- Denaturing conditions may not be suitable for all ADCs[9]. | Medium | Average DAR, drug load distribution on light and heavy chains. |
| LC-MS | Separation by chromatography coupled with mass determination. | - Provides precise mass information for different DAR species[10][11].- Can identify and quantify different drug-loaded species and fragments[12].- High sensitivity and specificity[13]. | - Higher molecular weight species may have lower ionization efficiency, potentially underestimating DAR[].- Can be more complex to operate and maintain. | Low to Medium | Average DAR, drug load distribution, mass confirmation of species. |
| UV-Vis Spectroscopy | Measurement of light absorbance at specific wavelengths for the antibody and the drug. | - Simple, rapid, and high-throughput.- Requires minimal sample preparation. | - Only provides an average DAR, no information on distribution.- Requires distinct absorbance maxima for the antibody and drug.- Can be affected by impurities that absorb at the same wavelengths. | High | Average DAR. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the four techniques, which can be adapted for specific this compound ADCs.
Hydrophobic Interaction Chromatography (HIC-HPLC)
This method separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a buffer containing a high concentration of salt (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 mm × 10 cm, 2.5 μm particle size.
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.
-
Mobile Phase B: 25 mM sodium phosphate pH 7, 25% isopropanol.
-
Gradient: A linear gradient from 25% to 100% Mobile Phase B over 16 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm[3].
Data Analysis:
The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique separates the light and heavy chains of the ADC after reduction of the disulfide bonds. The hydrophobicity of the chains increases with the number of attached drug-linkers.
Sample Preparation:
-
To 50 µg of the ADC sample, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 50 mM[8].
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds[8].
Chromatographic Conditions:
-
Column: PLRP-S, 2.1 mm x 50 mm, 5 µm, 1000 Å[6].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[6].
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[6].
-
Gradient: A linear gradient from 30% to 60% Mobile Phase B over 15 minutes[6].
-
Flow Rate: 0.5 mL/min[6].
-
Column Temperature: 80°C[6].
-
Detection: UV absorbance at 280 nm[6].
Data Analysis:
The average DAR is calculated based on the weighted peak areas of the unconjugated and conjugated light and heavy chains[8].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed information on the mass of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.
Sample Preparation (for reduced ADC analysis):
-
Reduce the ADC sample with DTT as described in the RP-HPLC protocol[8].
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II LC System[8].
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å[8].
-
Mobile Phase A: 0.1% Formic Acid in Water[8].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8].
-
Gradient: A linear gradient suitable for separating the light and heavy chains[8].
-
MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS[8].
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
Data Analysis:
The raw mass spectrometry data is deconvoluted to obtain the masses of the different species. The average DAR is then calculated from the relative abundance of each species[8].
UV-Vis Spectroscopy
This is the simplest method for determining the average DAR, relying on the different absorbance maxima of the antibody and the cytotoxic drug.
Protocol:
-
Measure the UV-Vis spectrum of the purified ADC solution from 240 nm to 400 nm.
-
Record the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug-linker (e.g., ~252 nm for a maleimide-containing linker).
-
Determine the extinction coefficients of the unconjugated antibody and the free drug-linker at both wavelengths.
Data Analysis:
The concentrations of the antibody and the drug are calculated using the Beer-Lambert law with a set of simultaneous equations. The average DAR is then the molar ratio of the drug to the antibody.
Conclusion
The selection of an appropriate analytical method for DAR determination of this compound ADCs is a critical decision in the development and quality control of these complex biotherapeutics. While UV-Vis spectroscopy offers a rapid and simple estimation of the average DAR, chromatographic techniques like HIC-HPLC and RP-HPLC provide more detailed information on the distribution of drug-loaded species. LC-MS stands out as the most powerful technique, offering precise mass information and the ability to characterize different ADC forms in detail. For a comprehensive understanding of the ADC product, a combination of these orthogonal methods is often employed to ensure the accuracy and reliability of the DAR measurement, ultimately contributing to the development of safe and effective antibody-drug conjugates.
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
A Comparative Guide to Assessing the Purity of Me-Tet-PEG8-Maleimide Conjugates
For researchers and professionals in drug development, ensuring the purity of bioconjugates is paramount to guaranteeing their efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Me-Tet-PEG8-Maleimide conjugates and contrasts this linker technology with viable alternatives.
The this compound linker facilitates a two-step conjugation strategy. The maleimide group reacts with a thiol on a biomolecule (e.g., a cysteine residue on a protein), while the tetrazine group can undergo a bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule. This approach allows for the pre-modification of a biomolecule with the linker, followed by the attachment of a payload.
Comparing Conjugation Chemistries
The choice of linker chemistry significantly impacts the purity and stability of the final conjugate. Here, we compare the this compound system with two common alternatives: direct TCO-Tetrazine ligation and Hydrazone formation.
| Feature | This compound | TCO-Tetrazine Ligation | Hydrazone Ligation |
| Reaction Steps | Two-step: Thiol-Maleimide + TCO-Tetrazine | One-step: TCO-Tetrazine | One-step: Carbonyl-Hydrazine |
| Reaction Speed | Thiol-Maleimide: FastTCO-Tetrazine: Very Fast (>800 M⁻¹s⁻¹)[1] | Very Fast (>800 M⁻¹s⁻¹)[1] | Moderate, can be slow at neutral pH |
| Specificity | High for both reactions | High | High |
| Stability of Linkage | Thiol-Maleimide: Susceptible to retro-Michael addition and hydrolysis[2][3][4].TCO-Tetrazine: Stable dihydropyridazine bond[1]. | Stable dihydropyridazine bond[1]. | Reversible under acidic conditions, can be stabilized by reduction. |
| Potential Impurities | Unreacted linker, hydrolyzed maleimide, unreacted biomolecule, unreacted TCO-payload, aggregated conjugate. | Unreacted TCO-biomolecule, unreacted tetrazine-payload, aggregated conjugate. | Unreacted carbonyl-biomolecule, unreacted hydrazine-payload, aggregated conjugate. |
| Advantages | Modular approach, allows for pre-functionalization of the biomolecule. | Extremely fast kinetics, high biocompatibility, no catalyst required[1]. | Simple reaction, can be performed under mild conditions. |
| Disadvantages | Potential for linker instability, two-step process can be more complex. | TCO can be light-sensitive and prone to isomerization. | Reversibility of the linkage can be a drawback for stable conjugates. |
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Purity Assessment Workflow
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique to separate the desired conjugate from unreacted biomolecule, free linker, and other impurities based on hydrophobicity.
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The retention time of the conjugate will be different from the starting biomolecule and free linker. The peak area of the conjugate relative to the total peak area of all components provides a measure of purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and determine the molecular weight of the conjugate, providing information on the success of the conjugation and the drug-to-antibody ratio (DAR).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is well-suited for the analysis of peptides and smaller proteins.
-
Matrix Solution: Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) in a 1:1 mixture of acetonitrile and 0.1% TFA in water[5].
-
Sample Preparation: Mix the conjugate sample (approximately 10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate[5].
-
Analysis: Acquire the mass spectrum in the positive ion linear or reflector mode. The resulting spectrum will show a distribution of peaks corresponding to the heterogeneous PEG linker attached to the biomolecule.
-
Data Interpretation: The mass difference between the unreacted biomolecule and the conjugate will confirm the addition of the this compound linker and the payload.
ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of larger proteins and antibodies.
-
LC System: Use a reversed-phase or size-exclusion column as described in the HPLC protocol.
-
MS System: An ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization: Positive ion mode.
-
Data Acquisition: Acquire spectra across the elution profile of the conjugate.
-
Deconvolution: The resulting multiply charged spectra are deconvoluted to obtain the zero-charge mass spectrum, which will show the molecular weight distribution of the conjugate species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for characterizing the structure of the linker and confirming the successful conjugation.
Protocol:
-
Sample Preparation: Dissolve the conjugate or the free linker in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mg/mL.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The characteristic peaks of the maleimide protons (around 6.8 ppm) should disappear upon successful conjugation to a thiol.
-
New peaks corresponding to the thioether linkage will appear.
-
The signals from the PEG linker (typically in the range of 3.5-3.8 ppm) will be prominent.
-
The signals from the tetrazine and the payload can also be identified to confirm the complete conjugate structure.
-
Integration of specific peaks can be used to determine the ratio of linker to biomolecule.
-
Data Presentation
For a clear comparison of purity, the following tables should be generated from the experimental data:
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Unconjugated Biomolecule | |||
| This compound Conjugate | |||
| Free Linker/Payload | |||
| Aggregates |
Table 2: Mass Spectrometry Analysis
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Unconjugated Biomolecule | ||||
| Biomolecule-Linker Intermediate | ||||
| Final Conjugate |
Table 3: Comparison of Linker Performance
| Parameter | This compound | TCO-Tetrazine | Hydrazone |
| Conjugation Efficiency (%) | |||
| Unreacted Biomolecule (%) | |||
| Free Linker/Payload (%) | |||
| Aggregate Formation (%) | |||
| Linkage Stability (t½ in plasma) |
Signaling Pathway and Logical Relationship Diagrams
Logical Relationship of Purity Assessment
By employing this comprehensive analytical workflow and comparing the results to alternative conjugation chemistries, researchers can gain a thorough understanding of the purity and quality of their this compound conjugates, ensuring the development of robust and reliable biotherapeutics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bioorthogonal Chemistries: Efficiency, Stability, and Biocompatibility
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal chemistry is a critical decision that profoundly impacts the success of in vitro and in vivo studies. This guide provides an objective comparison of the most commonly employed bioorthogonal reactions, focusing on their comparative efficiency, stability, and biocompatibility, supported by experimental data and detailed protocols.
The ideal bioorthogonal reaction should exhibit rapid kinetics at low concentrations, high stability of the reactants and products under physiological conditions, and minimal perturbation of the biological system.[1][2][3] This guide will delve into a comparative analysis of three major classes of bioorthogonal reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation.
Quantitative Comparison of Bioorthogonal Chemistries
The efficiency of a bioorthogonal reaction is most commonly quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient labeling at lower, and often less perturbative, concentrations of the labeling reagents. The following table summarizes the reported second-order rate constants for representative examples of each class of reaction, along with a qualitative assessment of their stability and biocompatibility.
| Bioorthogonal Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Biocompatibility |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | Moderate (Phosphines prone to oxidation)[4] | High |
| SPAAC | Azide + Cyclooctyne | 0.076 - 4.0 | Moderate to High (Depends on cyclooctyne structure) | High |
| IEDDA (Tetrazine Ligation) | Tetrazine + trans-Cyclooctene (TCO) | up to 10⁶ | Moderate (Tetrazine stability can be an issue)[5][6] | High |
In-Depth Look at Bioorthogonal Chemistries
Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap.[7] While it demonstrates excellent biocompatibility due to the inert nature of azides and phosphines within biological systems, its primary drawback is its slow reaction kinetics.[2][4] This often necessitates the use of higher concentrations of reagents, which can lead to background signal in imaging applications.[4] Furthermore, the phosphine reagents are susceptible to air oxidation, which can reduce their effective concentration and labeling efficiency.[4][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the slow kinetics of the Staudinger ligation, SPAAC was developed. This reaction utilizes the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides without the need for a cytotoxic copper catalyst.[9] The reaction rates of SPAAC are significantly faster than the Staudinger ligation and can be tuned by modifying the cyclooctyne structure. For instance, the introduction of fluorine atoms or the fusion of aromatic rings to the cyclooctyne can enhance reactivity. SPAAC has been widely adopted for live-cell imaging and in vivo applications due to its favorable balance of reaction speed and biocompatibility. However, some strained alkynes have been shown to be rapidly degraded under the harsh conditions of the phagosomal maturation pathway.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, often referred to as the tetrazine ligation, is currently the fastest known bioorthogonal reaction.[2] It involves the cycloaddition of an electron-deficient tetrazine with a strained alkene, most commonly a trans-cyclooctene (TCO). The extraordinarily fast kinetics of this reaction allow for labeling at very low concentrations, making it ideal for in vivo applications where reagent concentrations are limited.[2] The stability of the tetrazine component can be a concern, as some tetrazines can degrade in aqueous environments.[5][6][8] However, recent developments in tetrazine chemistry have led to the design of more stable derivatives without significantly compromising reactivity.[5][6]
Experimental Protocols
To ensure the reproducibility and accurate comparison of bioorthogonal chemistries, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Determination of Second-Order Rate Constants
The kinetics of bioorthogonal reactions are typically determined by monitoring the change in concentration of one of the reactants or the product over time. This can be achieved using various analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, or NMR. For very fast reactions, like the IEDDA reaction, stopped-flow spectrophotometry is often employed.
Stopped-Flow Spectrophotometry Protocol for IEDDA Kinetics:
-
Reagent Preparation: Prepare stock solutions of the tetrazine and the dienophile (e.g., TCO) in a suitable buffer (e.g., PBS, pH 7.4).
-
Instrumentation Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the detection wavelength to the absorbance maximum of the tetrazine (typically around 520-540 nm).
-
Kinetic Measurement: Rapidly mix equal volumes of the tetrazine and an excess of the dienophile solution in the stopped-flow instrument.
-
Data Acquisition: Record the decrease in absorbance of the tetrazine over time.
-
Data Analysis: Fit the absorbance decay to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile in excess.
Biocompatibility Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the bioorthogonal reagents (e.g., cyclooctyne, tetrazine) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Stability Assessment of Bioorthogonal Reagents
The stability of bioorthogonal reagents under physiological conditions is crucial for their successful application, particularly in long-term in vivo studies. Stability can be assessed by incubating the reagent in a relevant biological medium (e.g., phosphate-buffered saline (PBS), cell culture medium with serum, or plasma) and monitoring its concentration over time using techniques like HPLC or LC-MS.
Protocol for Tetrazine Stability in Serum:
-
Reagent Preparation: Prepare a stock solution of the tetrazine derivative in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it to the final desired concentration in pre-warmed cell culture medium containing 10% fetal bovine serum (FBS).
-
Incubation: Incubate the tetrazine solution at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Sample Preparation: Precipitate the serum proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant containing the tetrazine by LC-MS to quantify the remaining amount of the intact tetrazine.
-
Data Analysis: Plot the percentage of remaining tetrazine against time to determine its stability profile.[5][6]
Visualizing Bioorthogonal Chemistry Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for comparing bioorthogonal chemistries and the fundamental reaction schemes.
References
- 1. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lib.ysu.am [lib.ysu.am]
Safety Operating Guide
Proper Disposal of Me-Tet-PEG8-Maleimide: A Step-by-Step Guide for Laboratory Personnel
For Immediate Reference: Do Not Dispose of Me-Tet-PEG8-Maleimide Down the Drain or in Regular Trash. This compound is considered hazardous waste due to the aquatic toxicity of the tetrazine moiety and the acute toxicity and reactivity of the maleimide group. All waste containing this reagent must be collected and disposed of through your institution's hazardous waste management program.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to maintain a safe and compliant laboratory environment.
Understanding the Hazards
This compound is a heterobifunctional crosslinker composed of three key components: a methyl-tetrazine (Me-Tet) moiety, a polyethylene glycol (PEG8) spacer, and a maleimide group. While the PEG spacer is generally considered non-hazardous, the tetrazine and maleimide functionalities present specific hazards that dictate its disposal requirements.
Based on safety data sheets (SDS) for similar compounds:
-
Methyl-tetrazine derivatives are often classified as harmful if swallowed and are recognized as being very toxic to aquatic life with long-lasting effects.
-
Maleimide and its derivatives can be acutely toxic if swallowed and may cause severe skin burns and eye damage.[1]
Therefore, this compound waste must be handled as hazardous chemical waste.
Quantitative Data Summary
| Hazard Classification | Component | Key Findings |
| Aquatic Toxicity | Methyl-tetrazine | Very toxic to aquatic life with long-lasting effects. |
| Acute Oral Toxicity | Maleimide | Can be fatal if swallowed.[1] |
| Skin Corrosion/Irritation | Maleimide | Causes severe skin burns.[1] |
| Eye Damage/Irritation | Maleimide | Causes serious eye damage.[1] |
Experimental Workflow for Waste Disposal
The following workflow outlines the necessary steps for the safe collection and disposal of this compound waste.
Figure 1. A step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.
Detailed Disposal Protocol
Follow these step-by-step instructions for the safe handling and disposal of this compound and associated waste.
Waste Identification and Segregation
-
Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, compatible container. This includes any contaminated personal protective equipment (PPE) such as gloves and weigh boats.
-
Liquid Waste: Collect all solutions containing this compound. This includes reaction mixtures, washings, and any solvents used to clean contaminated glassware.
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[2]
Waste Container Selection and Labeling
-
Container: Use a chemically resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.[2][3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" and any other chemical constituents in the waste.
-
The approximate concentrations and volumes.
-
The primary hazards: "Toxic," "Corrosive," and "Environmental Hazard."
-
The date the waste was first added to the container.
-
Waste Collection and Storage
-
Collection: Add waste to the designated container in a fume hood to avoid inhalation of any dust or aerosols.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][3] Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3] The SAA should be a secondary containment bin to prevent spills.
Final Disposal
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) or hazardous waste management department.
-
Do Not Treat Waste: Do not attempt to neutralize or treat this compound waste yourself. In-lab treatment of hazardous waste is often prohibited by regulations.
Logical Relationship of Disposal Decisions
The decision-making process for the disposal of this compound is guided by its inherent hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
